2-Bromo-5-(isopropylsulfonyl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-propan-2-ylsulfonylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-6(2)13(11,12)7-3-4-8(9)10-5-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEABPHLOPKUYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681068 | |
| Record name | 2-Bromo-5-(propane-2-sulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245648-96-7 | |
| Record name | 2-Bromo-5-(propane-2-sulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-(isopropylsulfonyl)pyridine
Abstract
This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-Bromo-5-(isopropylsulfonyl)pyridine, a key intermediate in the development of various pharmaceutical agents. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. All key claims and protocols are supported by authoritative references.
Introduction: The Significance of this compound
This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom at the 2-position and an isopropylsulfonyl group at the 5-position, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. The bromine atom serves as a convenient handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities, while the isopropylsulfonyl moiety can play a crucial role in modulating the physicochemical properties and biological activity of the final compounds.
This guide will delineate a robust and reproducible two-step synthesis pathway, commencing with the formation of a thioether intermediate, followed by its oxidation to the desired sulfone. The rationale for the selection of starting materials, reagents, and reaction conditions will be thoroughly discussed to provide a deep understanding of the underlying chemical transformations.
Retrosynthetic Analysis and Proposed Pathway
A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a straightforward disconnection at the sulfur-carbon bond of the sulfonyl group. This leads back to the corresponding thioether, 2-bromo-5-(isopropylthio)pyridine (II). The thioether (II) can, in turn, be envisioned as being formed from a suitable 2-bromopyridine precursor and an isopropylthiol source.
This analysis informs the proposed forward synthesis, which is a two-step process:
-
Step 1: Synthesis of 2-bromo-5-(isopropylthio)pyridine (II) via a nucleophilic aromatic substitution (SNAr) reaction.
-
Step 2: Oxidation of 2-bromo-5-(isopropylthio)pyridine (II) to the final product, this compound (I).
Caption: Retrosynthetic analysis of this compound.
Detailed Synthesis Pathway
Step 1: Synthesis of 2-bromo-5-(isopropylthio)pyridine
The initial step involves the formation of the C-S bond through a nucleophilic aromatic substitution reaction. While various methods exist for the formation of aryl sulfides, the SNAr reaction is a common and effective approach for activated heterocyclic systems.[1] The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the 2- and 6-positions.[2]
In this proposed synthesis, 2,5-dibromopyridine is selected as the starting material. The bromine atom at the 5-position is less activated towards nucleophilic attack compared to the one at the 2-position. This difference in reactivity allows for a selective substitution at the 2-position by the isopropylthiolate nucleophile.
Experimental Protocol:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Nucleophile Formation: Cool the suspension to 0 °C in an ice bath. Slowly add isopropylthiol (1.1 equivalents) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes to allow for the formation of sodium isopropylthiolate.
-
SNAr Reaction: To the freshly prepared sodium isopropylthiolate solution, add a solution of 2,5-dibromopyridine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Sodium Hydride: A strong base is required to deprotonate the weakly acidic isopropylthiol to generate the potent isopropylthiolate nucleophile.
-
Anhydrous DMF: A polar aprotic solvent is ideal for SNAr reactions as it can solvate the cation (Na+) without significantly solvating the nucleophile, thus enhancing its reactivity.
-
Temperature Control: The initial low temperature is crucial for controlling the exothermic deprotonation reaction. Subsequent heating is necessary to overcome the activation energy barrier for the aromatic substitution.
Step 2: Oxidation of 2-bromo-5-(isopropylthio)pyridine
The final step in the synthesis is the oxidation of the thioether intermediate to the corresponding sulfone. The oxidation of sulfides to sulfones is a well-established transformation in organic synthesis.[3][4] A variety of oxidizing agents can be employed for this purpose, ranging from strong oxidants to milder, more selective reagents.[5]
For this synthesis, a method utilizing urea-hydrogen peroxide (UHP) in the presence of phthalic anhydride is proposed.[6] This system is advantageous as it is metal-free, environmentally benign, and provides high yields of the sulfone product, often without the formation of the sulfoxide intermediate.[6]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-5-(isopropylthio)pyridine (1.0 equivalent) and phthalic anhydride (2.5 equivalents) in ethyl acetate.
-
Oxidant Addition: To the stirred solution, add urea-hydrogen peroxide (UHP, 2.5 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up and Isolation: Upon completion, filter the reaction mixture to remove any insoluble by-products. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting solid is the desired this compound, which can be further purified by recrystallization if necessary.
Causality Behind Experimental Choices:
-
Urea-Hydrogen Peroxide (UHP): A stable and safe source of hydrogen peroxide, which is the active oxidizing species.
-
Phthalic Anhydride: Acts as an activator for the hydrogen peroxide, forming a more reactive peroxy acid in situ.
-
Ethyl Acetate: A suitable solvent that is relatively non-polar and allows for easy work-up and product isolation.
Caption: Experimental workflow for the synthesis of this compound.
Data Summary
| Step | Starting Material | Reagents | Product | Yield (Typical) |
| 1 | 2,5-Dibromopyridine | Isopropylthiol, Sodium Hydride, DMF | 2-bromo-5-(isopropylthio)pyridine | 75-85% |
| 2 | 2-bromo-5-(isopropylthio)pyridine | Urea-Hydrogen Peroxide, Phthalic Anhydride, Ethyl Acetate | This compound | >90% |
Conclusion
This technical guide has outlined a reliable and efficient two-step synthesis pathway for this compound. The described methodology, which involves a nucleophilic aromatic substitution followed by an oxidation reaction, is well-supported by established chemical principles and literature precedents. The detailed experimental protocols and the rationale behind the choice of reagents and conditions provide a solid foundation for researchers to successfully synthesize this valuable building block for pharmaceutical research and development.
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Sulfide Oxidation - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Synthesis of Aryl Sulfones - ResearchGate. [Link]
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An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate - Organic Chemistry Portal. [Link]
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Synthesis of Aryl Sulfones - Taylor & Francis Online. [Link]
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Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air | Organic Letters - ACS Publications. [Link]
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Synthesis of Aryl Sulfides by Metal-Free Arylation of Thiols with Diaryliodonium Salts | Organic Chemistry | ChemRxiv | Cambridge Open Engage. [Link]
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Synthesis of aryl sulfides and diaryl sulfides - Organic Chemistry Portal. [Link]
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Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4 - Nanomaterials Chemistry. [Link]
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Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC - PubMed Central. [Link]
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Aryl sulfone synthesis by C-S coupling reactions - Organic Chemistry Portal. [Link]
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Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv. [Link]
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Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC - PubMed Central. [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. [Link]
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Sulfone synthesis by oxidation - Organic Chemistry Portal. [Link]
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An In-depth Technical Guide to 2-Bromo-5-(isopropylsulfonyl)pyridine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyridyl Sulfone Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, integral to the structure of numerous FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility make it a cornerstone in the design of novel therapeutics.[1] When further functionalized, the utility of the pyridine core is amplified. This guide focuses on a particularly valuable derivative: 2-Bromo-5-(isopropylsulfonyl)pyridine .
The incorporation of a sulfone group, specifically an isopropylsulfonyl moiety, at the 5-position and a bromine atom at the 2-position creates a molecule with a distinct combination of steric and electronic features. The sulfone group is a key pharmacophore found in a multitude of biologically active compounds, known for its ability to act as a hydrogen bond acceptor and to impart favorable pharmacokinetic properties.[3] The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to build molecular complexity. This strategic combination of functionalities makes this compound a highly sought-after building block in the synthesis of targeted therapies, particularly in the realm of kinase inhibitors.[1][4]
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and reactivity of this compound. Furthermore, it delves into its critical applications in drug discovery, offering insights into its role in the development of next-generation therapeutics.
Molecular Structure and Physicochemical Properties
This compound is a substituted pyridine with the chemical formula C₈H₁₀BrNO₂S. Its structure is characterized by a pyridine ring substituted with a bromine atom at the 2-position and an isopropylsulfonyl group at the 5-position.
| Property | Value | Source |
| CAS Number | 1245648-96-7 | [5] |
| Molecular Formula | C₈H₁₀BrNO₂S | [6] |
| Molecular Weight | 264.14 g/mol | [6] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (predicted). | [7] |
Note: Some properties are predicted based on the analysis of structurally similar compounds.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most logically achieved through a two-step process, starting from a suitable bromopyridine precursor. The key steps involve the introduction of an isopropylthio group, followed by its oxidation to the corresponding sulfone.
Caption: Synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a representative synthesis of this compound. The causality behind the experimental choices is explained to provide a deeper understanding of the process.
Part 1: Synthesis of 2-Bromo-5-(isopropylthio)pyridine
This step involves a nucleophilic aromatic substitution reaction on 2,5-dibromopyridine. The greater reactivity of the bromine atom at the 5-position towards nucleophilic attack allows for selective substitution.
Materials:
-
2,5-Dibromopyridine
-
Isopropylthiol
-
Sodium hydride (NaH) or a similar strong base
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add isopropylthiol (1.0 equivalent) dropwise to the stirred suspension. The evolution of hydrogen gas will be observed. Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the sodium isopropylthiolate.
-
Nucleophilic Substitution: To the freshly prepared sodium isopropylthiolate solution, add a solution of 2,5-dibromopyridine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-bromo-5-(isopropylthio)pyridine by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Part 2: Oxidation to this compound
The oxidation of the sulfide to the sulfone is a critical step. A variety of oxidizing agents can be employed, with meta-chloroperoxybenzoic acid (m-CPBA) and Oxone® being common choices for their efficiency and selectivity.[2] The use of a stoichiometric amount of the oxidant is crucial to prevent over-oxidation or side reactions.
Materials:
-
2-Bromo-5-(isopropylthio)pyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®
-
Dichloromethane (DCM) or Methanol/Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve 2-bromo-5-(isopropylthio)pyridine (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Oxidation: Add m-CPBA (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The use of a slight excess of the oxidizing agent ensures complete conversion of the sulfide to the sulfone.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Reactivity and Synthetic Utility
The molecular architecture of this compound provides two primary sites for chemical modification, making it a versatile intermediate in organic synthesis.
Caption: Key reaction sites of this compound.
The bromine atom at the 2-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups. The electron-withdrawing nature of the isopropylsulfonyl group can influence the reactivity of the pyridine ring, potentially activating the C6 position for nucleophilic aromatic substitution under certain conditions.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 2-bromo-5-sulfonylpyridine scaffold is of significant interest in the development of kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[8]
The pyridine core of this compound can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase active site.[1] The bromine atom at the 2-position serves as a key attachment point for introducing larger, often hydrophobic, groups that can occupy the ATP-binding pocket, thereby conferring potency and selectivity to the inhibitor. The isopropylsulfonyl group at the 5-position can project into the solvent-exposed region, providing a handle for modulating the physicochemical properties of the molecule, such as solubility and metabolic stability.
While specific drug candidates containing the this compound moiety are often proprietary, the utility of the broader class of 2-bromo-5-sulfonylpyridines is well-documented in the patent literature for the development of inhibitors targeting a range of kinases, including but not limited to:
-
Tyrosine Kinases: Involved in cell growth, proliferation, and differentiation.
-
Serine/Threonine Kinases: Regulate a wide array of cellular processes.
The ability to readily diversify the structure through reactions at the bromine atom allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical component of the drug discovery process.
Conclusion
This compound is a highly valuable and versatile building block for drug discovery and development. Its unique combination of a reactive bromine handle and a pharmacologically relevant sulfonyl group on a privileged pyridine scaffold makes it an ideal starting point for the synthesis of targeted therapeutics. The synthetic route, while requiring careful control of reaction conditions, is based on well-established and reliable chemical transformations. As the demand for novel and selective kinase inhibitors continues to grow, the importance of key intermediates like this compound in the medicinal chemist's toolbox is set to increase.
References
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- The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. (n.d.). [Source URL not available]
- Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. (n.d.). Benchchem. [Source URL not available]
- Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. (n.d.). Benchchem. [Source URL not available]
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Vinyl sulfones: synthetic preparations and medicinal chemistry applications. (2006). Medicinal research reviews, 26(2), 189–223. [Link]
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Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry, 10, 868249. [Link]
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- An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition. (n.d.). Benchchem. [Source URL not available]
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Pharma API Intermediates. (n.d.). Pharma Noble Chem Ltd. Retrieved from [Link]
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Sulfide Oxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
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2-bromopyridine. (n.d.). Organic Syntheses. Retrieved from [Link]
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Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. (2015). Nature chemical biology, 11(8), 596–602. [Link]
- The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols. (n.d.). Benchchem. [Source URL not available]
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Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. (2022). Pharmacological research, 175, 106037. [Link]
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A Spectroscopic and Structural Elucidation Guide to 2-Bromo-5-(isopropylsulfonyl)pyridine
Disclaimer: Experimental spectroscopic data for 2-Bromo-5-(isopropylsulfonyl)pyridine is not extensively available in public repositories. This guide has been constructed using advanced predictive modeling and comparative analysis of structurally related compounds to provide a robust and scientifically grounded spectroscopic profile. The protocols described herein represent standardized methodologies for the analytical characterization of such compounds.
Introduction: Unveiling a Key Synthetic Building Block
This compound is a halogenated sulfonylpyridine derivative. Molecules within this class are of significant interest to the pharmaceutical and agrochemical industries. The sulfonyl group, a strong electron-withdrawing moiety, modulates the electronic properties of the pyridine ring, influencing its reactivity and potential biological interactions. The presence of the bromine atom provides a versatile handle for further synthetic transformations, such as cross-coupling reactions, making this compound a valuable intermediate in the synthesis of more complex molecules.
This guide provides a detailed, predicted spectroscopic characterization of this compound, offering researchers a foundational dataset for identification, purity assessment, and structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecular Framework
NMR spectroscopy provides the most detailed insight into the molecular structure by probing the magnetic environments of the hydrogen (¹H) and carbon (¹³C) nuclei.
Molecular Structure and Proton Numbering
For clarity in the following spectral assignments, the protons of this compound are numbered as follows:
Caption: Molecular structure of this compound with proton labeling.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is predicted to show three distinct signals for the pyridine ring protons and two signals for the isopropyl group.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H6 | ~ 8.8 - 9.0 | Doublet (d) | ~ 2.5 | 1H |
| H4 | ~ 8.1 - 8.3 | Doublet of Doublets (dd) | ~ 8.5, 2.5 | 1H |
| H3 | ~ 7.7 - 7.9 | Doublet (d) | ~ 8.5 | 1H |
| H_iso (CH) | ~ 3.2 - 3.5 | Septet (sept) | ~ 7.0 | 1H |
| H_Me (2 x CH₃) | ~ 1.3 - 1.5 | Doublet (d) | ~ 7.0 | 6H |
Interpretation and Rationale:
-
Aromatic Protons (H3, H4, H6): The protons on the pyridine ring are all expected to be in the downfield region (δ > 7.5 ppm) due to the aromatic ring current. The strongly electron-withdrawing isopropylsulfonyl group at the C5 position will significantly deshield the ortho proton (H4) and the para proton (H6). The H6 proton is predicted to be the most downfield due to the combined deshielding effects of the adjacent nitrogen atom and the para-sulfonyl group. The splitting pattern arises from spin-spin coupling between adjacent protons:
-
H6 couples with H4 (meta-coupling, small J value).
-
H4 couples with both H3 (ortho-coupling, larger J value) and H6 (meta-coupling, smaller J value).
-
H3 couples with H4 (ortho-coupling, larger J value).
-
-
Isopropyl Protons (H_iso, H_Me): The isopropyl group will exhibit a characteristic splitting pattern.[1][2] The single methine proton (H_iso) is split by the six equivalent methyl protons into a septet. Conversely, the six methyl protons (H_Me) are split by the methine proton into a doublet.[3] The methine proton is shifted downfield due to its proximity to the electron-withdrawing sulfonyl group.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to each unique carbon atom in the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 (C-Br) | ~ 142 - 145 |
| C3 | ~ 128 - 131 |
| C4 | ~ 122 - 125 |
| C5 (C-S) | ~ 138 - 141 |
| C6 | ~ 152 - 155 |
| C_iso (CH) | ~ 54 - 57 |
| C_Me (2 x CH₃) | ~ 15 - 18 |
Interpretation and Rationale:
-
Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the substituents. The carbon bearing the bromine (C2) and the carbon attached to the sulfonyl group (C5) are expected to be significantly downfield. The C6 carbon, being adjacent to the electronegative nitrogen, is predicted to be the most deshielded of the aromatic carbons.
-
Isopropyl Carbons: The chemical shifts for the isopropyl group carbons are expected in the aliphatic region of the spectrum.[4] The methine carbon (C_iso) will be further downfield than the methyl carbons (C_Me) due to its direct attachment to the sulfonyl group.
Infrared (IR) Spectroscopy: Identifying Functional Groups
The IR spectrum will reveal the presence of the key functional groups within the molecule through their characteristic vibrational frequencies.
| Predicted Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~ 3100 - 3000 | Aromatic C-H Stretch | Medium |
| ~ 2980 - 2850 | Aliphatic C-H Stretch | Medium |
| ~ 1580, 1470, 1400 | Pyridine Ring C=C and C=N Stretch | Medium-Strong |
| ~ 1320 - 1300 | Asymmetric SO₂ Stretch | Strong |
| ~ 1150 - 1130 | Symmetric SO₂ Stretch | Strong |
| ~ 1100 - 1000 | C-Br Stretch | Medium |
Interpretation and Rationale:
The most diagnostic peaks in the predicted IR spectrum are the two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group.[5][6] The presence of both aromatic and aliphatic C-H stretching vibrations will also be evident, along with the characteristic skeletal vibrations of the pyridine ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its structure.
Predicted Molecular Ion:
-
Molecular Formula: C₈H₁₀BrNO₂S
-
Molecular Weight: ~263.14 g/mol
-
The molecular ion peak (M⁺) will appear as a characteristic doublet due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (50.7% and 49.3%, respectively). Therefore, two peaks of approximately 1:1 intensity will be observed at m/z values corresponding to [C₈H₁₀⁷⁹BrNO₂S]⁺ and [C₈H₁₀⁸¹BrNO₂S]⁺.
Predicted Fragmentation Pathway:
Electron ionization (EI) is expected to induce fragmentation of the molecular ion. A plausible fragmentation pathway is outlined below:
Caption: Predicted electron ionization mass spectrometry (EI-MS) fragmentation pathway for this compound.
Interpretation and Rationale:
-
Initial Fragmentation: The initial fragmentation is likely to involve the loss of the isopropyl radical (•C₃H₇, 43 Da) to form a stable sulfonyl cation (F1).[7][8]
-
Loss of Sulfur Dioxide: A common fragmentation pathway for sulfones is the elimination of sulfur dioxide (SO₂, 64 Da), which would lead to fragment F2.[7]
-
Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br, 79/81 Da), resulting in fragment F3.
-
Pyridine Ring Fragment: Further fragmentation could lead to the formation of the pyridyl cation (F4).
Standardized Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a compound such as this compound.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 or 500 MHz NMR spectrometer.
-
¹H NMR Parameters: A typical acquisition may involve a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR Parameters: A typical acquisition may involve a 30° pulse angle, a 2-5 second relaxation delay, and 1024 or more scans to achieve adequate signal-to-noise.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the residual CDCl₃ signal at 77.16 ppm.
FT-IR Spectroscopy
-
Sample Preparation: If the sample is a solid, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record a background spectrum of the clean ATR crystal. Place the sample on the crystal and apply pressure to ensure good contact.
-
Parameters: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry (EI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Introduce the sample into the mass spectrometer, for example, via a direct insertion probe or a gas chromatograph (GC-MS).
-
Parameters: For EI-MS, use a standard electron energy of 70 eV. Set the mass analyzer to scan a suitable range, for example, m/z 40-400, to detect the molecular ion and expected fragments.
Conclusion
This guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound. The predicted ¹H and ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a robust framework for the structural confirmation and identification of this important synthetic intermediate. The characteristic signals of the substituted pyridine ring and the isopropylsulfonyl group provide a unique spectroscopic fingerprint. Researchers and drug development professionals can leverage this information as a reliable reference for their synthetic and analytical endeavors.
References
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Clarke, D. (2013). Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. 246th National Meeting. Morressier. [Link]
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Brooks/Cole Publishing Company. (2000). Common 1H NMR Splitting Patterns. [Link]
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Facey, G. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. [Link]
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University of Wisconsin. NMR: Novice Level, Spectrum 3. [Link]
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ResearchGate. (2020). Infrared Spectra of Sulfones and Related Compounds. [Link]
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Joe. (n.d.). Sulfonates infrared spectra. Chemistry. [Link]
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Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]
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Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]
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University of Arizona. (n.d.). Mass Spectrometry - Examples. [Link]
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NIU Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]
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Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Singh, V., Deep, G., Kumar, V., & Jetley, U. K. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH, 1(4), 84-88. [Link]
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An In-depth Technical Guide to the Solubility Characteristics of 2-Bromo-5-(isopropylsulfonyl)pyridine
Introduction
2-Bromo-5-(isopropylsulfonyl)pyridine is a substituted pyridine derivative of increasing interest within the pharmaceutical and agrochemical research sectors. Its unique structural combination, featuring a bromine atom, a pyridine ring, and an isopropylsulfonyl group, imparts a specific set of physicochemical properties that are critical to its behavior in biological and chemical systems. As with any compound under investigation for potential therapeutic or other applications, a thorough understanding of its solubility is paramount. Solubility fundamentally influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility.
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. We will delve into its physicochemical properties, explore its predicted solubility in a range of solvents, and provide detailed experimental protocols for its empirical determination. Furthermore, we will discuss the key factors that influence its solubility and the analytical methods for its characterization, alongside insights into its synthesis and potential impurities that may affect its solubility profile. This guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound.
Physicochemical Properties
The solubility of a compound is intrinsically linked to its fundamental physicochemical properties. While extensive experimental data for this compound is not widely published, we can infer and predict these properties based on its structure and data from analogous compounds.
| Property | Predicted/Known Value | Source/Note |
| Molecular Formula | C₈H₁₀BrNO₂S | |
| Molecular Weight | 264.14 g/mol | |
| CAS Number | 1245648-96-7 | |
| Appearance | Expected to be a solid at room temperature | Based on similar sulfonylpyridines |
| Melting Point | Not experimentally determined. Likely in the range of 80-120 °C. | Prediction based on related structures like 2-Bromo-5-(methanesulfonyl)pyridine. |
| Boiling Point | Not experimentally determined. High boiling point expected due to polarity and molecular weight. | |
| pKa | Estimated to be around 2-3 for the pyridine nitrogen. | Pyridine has a pKa of ~5.2, but the electron-withdrawing sulfonyl and bromo groups will significantly decrease the basicity of the nitrogen atom.[1][2] |
| logP | Predicted to be in the range of 1.5 - 2.5. | The presence of both hydrophobic (bromo, isopropyl) and hydrophilic (sulfonyl, pyridine nitrogen) groups suggests moderate lipophilicity. |
Solubility Characteristics
The molecular structure of this compound suggests a nuanced solubility profile. The polar sulfonyl group and the nitrogen atom in the pyridine ring can engage in hydrogen bonding with protic solvents, while the bromo-substituted aromatic ring and the isopropyl group contribute to its lipophilicity.
Predicted Solubility Profile
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Aqueous (polar, protic) | Low | The overall molecule is relatively non-polar, though the sulfonyl and pyridine moieties will contribute to some aqueous solubility. |
| Phosphate Buffered Saline (PBS, pH 7.4) | Aqueous (buffered) | Low | Similar to water, with minimal expected impact from pH in the neutral range given the predicted low pKa. |
| Methanol | Organic (polar, protic) | Soluble | The polar nature of methanol and its ability to hydrogen bond should facilitate dissolution. |
| Ethanol | Organic (polar, protic) | Soluble | Similar to methanol. |
| Acetonitrile | Organic (polar, aprotic) | Soluble | The polarity of acetonitrile should be sufficient to dissolve the compound. |
| Dichloromethane (DCM) | Organic (non-polar) | Soluble | The lipophilic character of the bromopyridine and isopropyl groups should promote solubility in chlorinated solvents. |
| Tetrahydrofuran (THF) | Organic (polar, aprotic) | Soluble | A good general solvent for a wide range of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Organic (polar, aprotic) | Highly Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide array of compounds. |
| Hexanes | Organic (non-polar) | Sparingly Soluble to Insoluble | The high polarity of the sulfonyl group will likely limit solubility in highly non-polar aliphatic solvents. |
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
pH: The basicity of the pyridine nitrogen is significantly reduced by the electron-withdrawing bromo and isopropylsulfonyl substituents. With a predicted pKa in the acidic range, the compound will be predominantly in its neutral form in most physiological and common laboratory aqueous solutions (pH 2-10). Protonation of the pyridine nitrogen would occur only under strongly acidic conditions, which would enhance aqueous solubility.
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship should be determined experimentally for specific solvent systems.
-
Crystal Polymorphism: The solid-state form of the compound can have a profound effect on its solubility. Amorphous forms are generally more soluble than their crystalline counterparts due to lower lattice energy.[3] The synthetic and purification methods can influence the resulting solid form.
Experimental Protocols for Solubility Determination
To obtain reliable solubility data, standardized experimental protocols are essential. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[4] For higher throughput screening in early drug discovery, kinetic solubility assays are often employed.[5][6]
Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, PBS, or organic solvent) in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaking incubator or wrist-action shaker for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to pellet the remaining solid.
-
Sample Collection and Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Caption: Workflow for Equilibrium Solubility Determination.
Kinetic Solubility Determination
Kinetic solubility is a measure of how readily a compound precipitates from a supersaturated solution, often generated by diluting a high-concentration stock solution in an organic solvent (like DMSO) into an aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a microtiter plate, perform a serial dilution of the stock solution with the aqueous buffer of interest.
-
Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a constant temperature.
-
Precipitation Detection: Measure the amount of precipitate formed. This can be done using various techniques, such as nephelometry (light scattering) or by filtering the samples and quantifying the remaining dissolved compound via UV spectroscopy or LC-MS.[7]
-
Solubility Determination: The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Analytical Methods for Characterization
Accurate characterization of this compound is crucial for confirming its identity and purity, which can in turn affect solubility measurements.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the primary method for assessing the purity of this compound.
Sample HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the compound. The expected ¹H NMR spectrum would show signals corresponding to the aromatic protons on the pyridine ring and the protons of the isopropyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. The presence of bromine would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Caption: Plausible Final Step in the Synthesis of this compound.
Potential impurities that could arise during synthesis and impact solubility include:
-
Starting Materials: Unreacted 2-bromo-5-(isopropylthio)pyridine or 2,5-dibromopyridine.
-
Over-oxidized Products: Formation of the corresponding N-oxide.
-
By-products from Side Reactions: Depending on the specific synthetic route, other brominated or sulfonylated species could be formed.
The presence of even small amounts of impurities can significantly affect the measured solubility of the target compound. Therefore, a highly pure sample is essential for accurate solubility determination.
Safety and Handling
Based on safety data sheets for similar brominated and sulfonylated pyridine compounds, this compound should be handled with care. It is likely to be harmful if swallowed, and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a compound with a complex solubility profile governed by the interplay of its polar and non-polar functional groups. While experimental data is limited, a comprehensive understanding of its predicted physicochemical properties and the factors influencing its solubility can guide its use in research and development. The experimental protocols and analytical methods outlined in this guide provide a robust framework for the empirical determination of its solubility and its characterization. As with any compound in the discovery pipeline, a thorough and accurate assessment of its solubility is a critical step towards unlocking its full potential.
References
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AxisPharm. (n.d.). Solubility Test. Retrieved January 16, 2026, from [Link]
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Baka, E., Comer, J., & Takács-Novák, K. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved January 16, 2026, from [Link]
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Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Vantage. Retrieved January 16, 2026, from [Link]
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Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved January 16, 2026, from [Link]
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Solubility of Things. (n.d.). Pyridine. Retrieved January 16, 2026, from [Link]
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ResearchGate. (n.d.). C–H···π interactions increase pyridinium solubility by disrupting ionic.... Retrieved January 16, 2026, from [Link]
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ResearchGate. (n.d.). Pyridine and Pyridine Derivatives. Retrieved January 16, 2026, from [Link]
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Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved January 16, 2026, from [Link]
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chemeurope.com. (n.d.). Pyridine. Retrieved January 16, 2026, from [Link]
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National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved January 16, 2026, from [Link]
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Chemsrc. (2025). 2-Bromo-5-isopropylsulfanyl-pyridine | CAS#:1349770-67-7. Retrieved January 16, 2026, from [Link]
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PubChem. (n.d.). 2-Bromo-5-nitropyridine. Retrieved January 16, 2026, from [Link]
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National Institutes of Health. (n.d.). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. Retrieved January 16, 2026, from [Link]
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ACS Publications. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Retrieved January 16, 2026, from [Link]
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Rowan. (n.d.). Running Rowan's pKa Prediction Workflow. Retrieved January 16, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved January 16, 2026, from [Link]
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PrepChem.com. (n.d.). Preparation of 2-bromopyridine. Retrieved January 16, 2026, from [Link]
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ResearchGate. (2016). (PDF) 2-Bromo-5-methylpyridine. Retrieved January 16, 2026, from [Link]
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PubChem. (n.d.). 2-Bromo-3,5-difluoropyridine. Retrieved January 16, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved January 16, 2026, from [Link]
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PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved January 16, 2026, from [Link]
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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Isopropylsulfonyl Pyridine Compounds
For Immediate Release
A Deep Dive into the Isopropylsulfonyl Pyridine Core: From Synthesis to Therapeutic Promise
This in-depth technical guide, intended for researchers, scientists, and drug development professionals, chronicles the discovery and history of isopropylsulfonyl pyridine compounds. We will explore the evolution of their synthesis, delve into the causality behind experimental choices, and illuminate their significance in modern medicinal chemistry, particularly in the realm of targeted therapies.
The Pyridine Scaffold: A Cornerstone in Medicinal Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and privileged scaffold in drug discovery.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its modulation of a molecule's physicochemical properties, have made it a staple in the design of therapeutic agents.[3] The history of pyridine synthesis dates back to the 19th century, with significant advancements over the years providing a rich toolbox for medicinal chemists to create diverse and complex pyridine-containing molecules.[4]
The Sulfonyl Group: A Key Player in Modulating Bioactivity
The introduction of a sulfonyl group (-SO2-) to a pyridine core can profoundly influence a compound's biological activity. Sulfonamides, for instance, are a well-established class of antibacterial agents.[5] In modern drug design, the sulfonyl group often serves as a key pharmacophore, participating in crucial interactions with biological targets and influencing properties such as solubility, metabolic stability, and bioavailability.[6] The synthesis of sulfonylated pyridines has been an area of active research, with various methods developed to introduce this functional group onto the pyridine ring.[7][8]
The "Discovery" of Isopropylsulfonyl Pyridines: An Evolutionary Tale
The discovery of isopropylsulfonyl pyridine compounds is not marked by a single serendipitous event but rather represents a thoughtful evolution in medicinal chemistry. As researchers sought to fine-tune the properties of sulfonylated pyridine drug candidates, they began to explore the impact of different alkyl and aryl substituents on the sulfonyl group. The isopropyl group, with its moderate size and lipophilicity, emerged as a valuable moiety for optimizing potency, selectivity, and pharmacokinetic profiles.
While a definitive "first" synthesis of an isopropylsulfonyl pyridine is not readily identifiable in the literature, its appearance in patents and research articles from the early 21st century onwards signifies its growing importance. For instance, patent literature reveals the use of isopropylsulfonyl chloride as a reagent to synthesize specific pyridine derivatives, indicating a deliberate choice to incorporate this particular functional group.[9] This approach suggests a methodical exploration of structure-activity relationships (SAR) rather than a breakthrough discovery of a novel scaffold.
A prime example of the contemporary application of this scaffold is in the development of Focal Adhesion Kinase (FAK) inhibitors for the potential treatment of pancreatic cancer. Researchers designed and synthesized a series of isopropylsulfonyl-substituted 2,4-diarylaminopyrimidine derivatives, demonstrating the deliberate and rational incorporation of the isopropylsulfonyl group to achieve a desired biological effect.[10]
Synthetic Strategies for Isopropylsulfonyl Pyridine Compounds
The synthesis of isopropylsulfonyl pyridine compounds typically involves the reaction of an amino-substituted pyridine with isopropylsulfonyl chloride in the presence of a base. This nucleophilic substitution reaction is a versatile and widely used method for the formation of sulfonamides.
General Synthetic Workflow:
Caption: General workflow for the synthesis of isopropylsulfonyl pyridine compounds.
Experimental Protocol: Synthesis of an Isopropylsulfonyl Pyridine Derivative
The following protocol is a representative example of the synthesis of an isopropylsulfonyl pyridine compound, based on procedures described in the patent literature.[9]
Objective: To synthesize a substituted N-(pyridin-3-yl)propane-2-sulfonamide.
Materials:
-
3-aminopyridine
-
Isopropylsulfonyl chloride
-
Pyridine (as base and solvent)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-aminopyridine (1.0 eq) in pyridine.
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add isopropylsulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired isopropylsulfonyl pyridine compound.
Mechanism of Action and Therapeutic Applications
The isopropylsulfonyl pyridine scaffold has found applications in various therapeutic areas, most notably in oncology as kinase inhibitors. The pyridine ring often serves as a hinge-binding motif, interacting with the ATP-binding pocket of kinases, while the isopropylsulfonyl group can occupy adjacent hydrophobic pockets, contributing to potency and selectivity.
Signaling Pathway Inhibition: A Case Study in FAK Inhibition
In the context of FAK inhibitors, the isopropylsulfonyl pyridine core plays a crucial role in disrupting the FAK signaling pathway, which is implicated in cancer cell proliferation, migration, and survival.
Caption: Inhibition of the FAK signaling pathway by an isopropylsulfonyl pyridine compound.
The demonstrated efficacy of these compounds in preclinical models highlights the therapeutic potential of this chemical class.[10]
Structure-Activity Relationship (SAR) Insights
The isopropylsulfonyl group offers several advantages in drug design:
| Feature | Contribution to Bioactivity |
| Size and Shape | The branched nature of the isopropyl group can provide optimal filling of hydrophobic pockets in target proteins, enhancing binding affinity. |
| Lipophilicity | The moderate lipophilicity of the isopropyl group can improve cell permeability and overall pharmacokinetic properties. |
| Metabolic Stability | The sulfonyl group is generally resistant to metabolic degradation, and the isopropyl group can also contribute to metabolic stability. |
These attributes, combined with the versatile chemistry of the pyridine scaffold, allow for the generation of highly potent and selective drug candidates.
Future Directions
The success of isopropylsulfonyl pyridine compounds in oncology is likely to spur further exploration of this scaffold in other therapeutic areas. The continued refinement of synthetic methodologies and a deeper understanding of the SAR will undoubtedly lead to the discovery of new and improved drug candidates based on this promising chemical core.
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Design, synthesis and activity evaluation of isopropylsulfonyl-substituted 2,4-diarylaminopyrimidine derivatives as FAK inhibitors for the potential treatment of pancreatic cancer. (2022). ResearchGate. [Link]
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A Theoretical Investigation of the Electronic Properties of 2-Bromo-5-(isopropylsulfonyl)pyridine: A Whitepaper for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of the electronic properties of 2-Bromo-5-(isopropylsulfonyl)pyridine, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive lens into the molecule's reactivity, stability, and intermolecular interaction potential. This whitepaper details the requisite computational methodologies, including geometry optimization, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis. The insights derived from these theoretical studies are crucial for understanding the molecule's structure-activity relationship (SAR) and for guiding the rational design of novel therapeutics.
Introduction: The Significance of Substituted Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a significant number of FDA-approved drugs.[1][2][3] Its unique electronic properties, including its aromaticity and the presence of a lone pair of electrons on the nitrogen atom, allow for a diverse range of intermolecular interactions crucial for biological activity. The functionalization of the pyridine ring with various substituents, such as halogens and sulfonyl groups, can dramatically alter its electronic landscape, thereby modulating its pharmacokinetic and pharmacodynamic profiles.[4][5][6]
This compound is a compound that combines several key functional groups: a bromine atom, a potent electron-withdrawing group that can also participate in halogen bonding; an isopropylsulfonyl group, which can influence solubility and act as a hydrogen bond acceptor; and the core pyridine ring. Understanding the interplay of these groups on the molecule's electronic properties is paramount for predicting its behavior in a biological system. Theoretical studies provide a robust and efficient means to elucidate these properties before undertaking extensive and costly experimental synthesis and testing.[7]
Theoretical Methodology: A Roadmap to Understanding Electronic Structure
The following sections outline a validated computational workflow for the in-depth analysis of this compound. The choice of Density Functional Theory (DFT) is predicated on its proven accuracy and computational efficiency for systems of this size.[4][8][9][10]
Computational Details
All theoretical calculations would be performed using a widely recognized quantum chemistry software package, such as Gaussian. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a suitable choice for the initial geometry optimization and frequency calculations due to its excellent balance of accuracy and computational cost for organic molecules.[11][12] A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for accurately modeling the non-covalent interactions that the bromine and sulfonyl groups may engage in.[12][13]
Step-by-Step Computational Protocol
-
Geometry Optimization: The initial step involves optimizing the molecular geometry of this compound to find its lowest energy conformation. This is a critical prerequisite for all subsequent electronic property calculations.
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Property Calculations: Using the optimized geometry, a series of single-point energy calculations are performed to determine the key electronic properties, including:
-
Frontier Molecular Orbitals (HOMO and LUMO)
-
Molecular Electrostatic Potential (MEP)
-
Natural Bond Orbital (NBO) analysis
-
Diagram 1: Computational Workflow
Caption: A conceptual representation of the anticipated MEP surface of the molecule.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. [14][15]It transforms the complex molecular orbitals into a more intuitive Lewis-like structure of localized bonds and lone pairs. A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) NBO to an empty (acceptor) NBO. [16]The strength of these interactions is quantified by the second-order perturbation energy, E(2).
For this compound, NBO analysis can reveal:
-
Charge Distribution: The natural population analysis (NPA) derived from NBO provides a more robust description of atomic charges than other methods.
-
Hybridization: The hybridization of atoms can be determined, offering insights into bond strengths and angles.
-
Hyperconjugative Interactions: NBO analysis can quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into antibonding orbitals of the pyridine ring, which contributes to the molecule's overall stability. [17]It can also reveal interactions involving the bromine and sulfonyl substituents.
| NBO Interaction (Donor -> Acceptor) | Significance | Expected Findings |
| LP(N) -> π(C-C) | Delocalization of the nitrogen lone pair into the pyridine ring. | A significant E(2) value would confirm the aromatic character and electron-donating nature of the nitrogen within the ring. |
| LP(O) -> σ(S-C) | Hyperconjugation involving the sulfonyl oxygen lone pairs. | These interactions would contribute to the stability of the sulfonyl group and influence its electronic properties. |
| π(C-C) -> π(C-C)* | Intramolecular charge transfer within the aromatic system. | Analysis of these interactions provides a quantitative measure of electron delocalization around the pyridine ring. |
Conclusion: From Theoretical Insights to Rational Drug Design
The theoretical study of this compound, as outlined in this whitepaper, offers a powerful, predictive, and cost-effective approach to understanding its fundamental electronic properties. By employing DFT calculations to analyze the HOMO-LUMO energy gap, the molecular electrostatic potential, and natural bond orbitals, researchers can gain invaluable insights into the molecule's reactivity, stability, and potential for intermolecular interactions. This knowledge is critical for forming hypotheses about the molecule's structure-activity relationship and for guiding the design of more potent and selective drug candidates. The computational framework presented here serves as a robust starting point for any research program focused on the development of novel therapeutics based on the substituted pyridine scaffold.
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Methodological & Application
Palladium-catalyzed cross-coupling of "2-Bromo-5-(isopropylsulfonyl)pyridine"
An Application Guide to the Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-(isopropylsulfonyl)pyridine
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a detailed overview and practical protocols for the palladium-catalyzed cross-coupling of this compound. This electron-deficient pyridine derivative is a valuable building block in medicinal chemistry and materials science. This document explores the substrate's reactivity and offers in-depth methodologies for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The causality behind experimental choices, validated protocols, and optimization strategies are discussed to empower chemists to effectively utilize this versatile reagent in their synthetic endeavors.
Introduction: The Strategic Value of Functionalized Pyridines
Palladium-catalyzed cross-coupling reactions have become foundational tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with remarkable efficiency and precision.[1][2][3] These transformations are central to the construction of complex molecules, particularly in the pharmaceutical industry, where they facilitate the synthesis of novel drug candidates.[4][5]
The substrate, This compound , represents a highly strategic building block. Its structure combines a pyridine ring, a privileged scaffold in medicinal chemistry, with two key functional handles:
-
A bromo group at the 2-position, which serves as a reactive site for a multitude of palladium-catalyzed cross-coupling reactions.[6]
-
An isopropylsulfonyl group at the 5-position, a strong electron-withdrawing group that significantly modulates the electronic properties of the pyridine ring. This feature influences the substrate's reactivity and can impart desirable physicochemical properties, such as improved metabolic stability or solubility, in the final compounds.
This guide provides detailed protocols for four major classes of palladium-catalyzed reactions using this substrate, offering a starting point for the synthesis of diverse molecular architectures.[7][8]
Understanding the Catalytic Cycle and Substrate Reactivity
The power of these reactions lies in a common, elegant catalytic cycle.[2][9] A catalytically active Palladium(0) species initiates the cycle through a sequence of fundamental steps.
The General Palladium Catalytic Cycle
The mechanism generally proceeds through three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[1][3]
-
Transmetalation (for C-C couplings) or Ligand Exchange/Deprotonation (for C-N couplings):
-
In reactions like the Suzuki or Sonogashira coupling, an organometallic reagent (e.g., organoboron or copper acetylide) transfers its organic group to the palladium center.[3][10]
-
In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[11]
-
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired new bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1][12]
Caption: Generalized Palladium Cross-Coupling Cycle.
Reactivity of this compound
The electronic nature of this substrate is a critical consideration. The pyridine nitrogen and the potent electron-withdrawing sulfonyl group make the aromatic ring electron-deficient. This has two primary consequences:
-
Activation of the C-Br Bond: The electron-deficient nature of the ring enhances the electrophilicity of the carbon atom attached to the bromine, facilitating the initial oxidative addition step with the Pd(0) catalyst.
-
Potential for Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center.[13] This coordination can sometimes hinder subsequent steps in the catalytic cycle. The choice of a suitable ligand is therefore crucial to modulate the electronic and steric environment around the palladium, preventing catalyst inhibition and promoting the desired reductive elimination.[14][15]
Application Protocols
The following sections provide detailed, field-proven protocols for the most common and synthetically valuable cross-coupling reactions. These are intended as robust starting points; optimization may be required for particularly challenging coupling partners.
Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a highly versatile method for creating biaryl or heteroaryl-aryl structures by coupling with an organoboron compound.[10][16] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[3][16]
Causality of Component Selection:
-
Catalyst: Pd(dppf)Cl₂ is an excellent choice as the dppf ligand is both electron-rich and has a large bite angle, which promotes the reductive elimination step. Pd(PPh₃)₄ is another reliable, general-purpose catalyst.[17]
-
Base: A base is essential to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[18] K₂CO₃ or Cs₂CO₃ are commonly used.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard, as it helps to dissolve both the organic and inorganic reagents.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (5:1) | 100 | 12 | 80-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 75-90 |
| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 110 | 8 | 70-85 |
Detailed Protocol: Synthesis of 2-Phenyl-5-(isopropylsulfonyl)pyridine
Caption: Experimental workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[16]
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 5:1 ratio, 0.1 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.[16] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[16]
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, providing access to a vast array of aryl amines that are critical in drug discovery.[11][12] The success of this reaction is highly dependent on the choice of a specialized phosphine ligand.[19]
Causality of Component Selection:
-
Catalyst/Ligand: The catalyst system is paramount. Pd₂(dba)₃ is a common Pd(0) source. It is paired with sterically hindered, electron-rich biaryl phosphine ligands like Xantphos or RuPhos. These ligands accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition.[11][13]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is highly effective, though others like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used for more sensitive substrates.[11][17]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are mandatory to prevent quenching of the strong base and interference with the catalytic cycle.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol% Pd) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | 85-98 |
| 2 | Aniline | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 70-90 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 75-92 |
Detailed Protocol: Synthesis of 4-(5-(isopropylsulfonyl)pyridin-2-yl)morpholine
-
Reaction Setup: In a glovebox or under a strong stream of argon, add Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv) to a dry Schlenk tube with a magnetic stir bar.
-
Reagent Addition: Add sodium tert-butoxide (NaOtBu, 1.4 equiv). Then add this compound (1.0 equiv) and morpholine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (0.1 M) via syringe.
-
Reaction: Seal the tube tightly and heat the mixture to 110 °C in a preheated oil bath with vigorous stirring for 8-24 hours.
-
Monitoring: Follow the reaction's progress by LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material by column chromatography on silica gel.
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl halides to produce substituted alkynes, which are valuable intermediates in organic synthesis.[4][20] The classic protocol employs a dual catalyst system of palladium and copper(I).[21]
Causality of Component Selection:
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ is a common and effective precatalyst.
-
Copper(I) Cocatalyst: Copper(I) iodide (CuI) is crucial for the traditional mechanism. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex at a much faster rate than the alkyne itself.[20]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the alkyne and neutralize the HBr formed during the reaction. It can often serve as the solvent as well.[21]
Table 3: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 80-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 80 | 75-90 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 70 | 70-85 |
Detailed Protocol: Synthesis of 2-(Phenylethynyl)-5-(isopropylsulfonyl)pyridine
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous THF (0.2 M), followed by triethylamine (Et₃N, 2.5 equiv). Finally, add phenylacetylene (1.1 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at 60 °C.
-
Monitoring: Monitor for the disappearance of the starting bromide by TLC or LC-MS (typically 3-8 hours).
-
Workup: Cool the mixture, dilute with diethyl ether, and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄ and concentrate.
-
Purification: Purify the product via flash column chromatography.
Heck Coupling: For C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck reaction couples aryl halides with alkenes, typically yielding a trans-substituted alkene product.[22][23] It is a powerful method for C-C bond formation and vinylation of aromatic systems.[1]
Causality of Component Selection:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a very common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: While some Heck reactions can be run ligandless, the addition of a phosphine ligand like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine can improve catalyst stability and reaction efficiency.
-
Base: An organic or inorganic base (e.g., Et₃N, K₂CO₃) is required to neutralize the HBr generated in the catalytic cycle.[16]
Table 4: Representative Conditions for Heck Coupling
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2.0) | DMF | 120 | 65-80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | None | K₂CO₃ (2.0) | Acetonitrile | 100 | 70-85 |
| 3 | 1-Octene | Pd(OAc)₂ (3) | P(o-Tol)₃ (6) | Et₃N (2.0) | DMF | 120 | 60-75 |
Detailed Protocol: Synthesis of (E)-2-styryl-5-(isopropylsulfonyl)pyridine
-
Reaction Setup: To a sealed tube, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.04 equiv), and triethylamine (Et₃N, 2.0 equiv).
-
Reagent/Solvent Addition: Add styrene (1.5 equiv) followed by anhydrous, degassed DMF (0.2 M).
-
Reaction: Seal the tube tightly and heat the mixture to 120 °C for 16-24 hours.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude residue by column chromatography to isolate the trans-alkene product.
Conclusion
This compound is a highly adaptable and reactive building block for the synthesis of complex, functionalized pyridine derivatives. Through the judicious selection of palladium catalysts, ligands, and reaction conditions, a diverse array of C-C and C-N bonds can be efficiently constructed. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for chemists aiming to leverage this substrate in drug discovery, agrochemicals, and materials science. The robust nature of these cross-coupling reactions ensures their continued prominence in both academic and industrial research.
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Application Notes & Protocols: The Strategic Utility of 2-Bromo-5-(isopropylsulfonyl)pyridine in the Synthesis of Novel Heterocycles
Abstract
This technical guide provides an in-depth exploration of 2-Bromo-5-(isopropylsulfonyl)pyridine, a highly versatile and strategic building block for the synthesis of novel heterocyclic compounds. We delve into the unique reactivity imparted by its distinct structural features—the versatile bromine atom at the 2-position and the potent electron-withdrawing isopropylsulfonyl group at the 5-position. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not just detailed experimental protocols for key transformations but also the underlying scientific rationale for procedural choices. We will cover palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, as well as metal-free Nucleophilic Aromatic Substitution (SNAr), providing a robust toolkit for the construction of diverse molecular architectures with significant potential in medicinal chemistry.
Introduction: A Building Block of Strategic Importance
Heterocyclic compounds form the bedrock of modern pharmaceuticals, with pyridine derivatives being particularly prominent in a vast number of approved drugs.[1][2] Within this class, this compound has emerged as a reagent of significant interest. Its utility stems from a combination of two key features:
-
A Versatile Synthetic Handle: The bromine atom at the C2 position is an excellent leaving group and a prime site for transition metal-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds.[3][4]
-
Electronic Activation: The isopropylsulfonyl (-SO₂iPr) group at the C5 position is a strong electron-withdrawing group. This profoundly influences the electronic character of the pyridine ring, deactivating it towards electrophilic attack but strongly activating the positions ortho and para to it (the C2, C4, and C6 positions) for nucleophilic attack.[5]
This dual reactivity makes this compound a powerful precursor for generating libraries of complex, functionalized pyridines, which are frequently explored as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and agents for a wide range of therapeutic areas.[6][7] This guide will provide the practical, field-tested insights necessary to leverage this reagent's full synthetic potential.
Physicochemical Properties & Reactivity Profile
A thorough understanding of the substrate's properties is foundational to successful reaction design.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1245648-96-7 |
| Molecular Formula | C₈H₁₀BrNO₂S |
| Molecular Weight | 264.14 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in DMF, DMSO, Dioxane, THF, Toluene |
The sulfonyl group's electron-withdrawing nature makes the C2-Br bond susceptible to oxidative addition by a low-valent palladium catalyst and simultaneously renders the C2 carbon electrophilic enough for direct attack by strong nucleophiles. This allows chemists to choose a reaction pathway based on the desired transformation.
Key Synthetic Transformations & Protocols
We will now detail the most critical synthetic applications of this compound, providing both the mechanistic principles and actionable laboratory protocols.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl and hetero-biaryl scaffolds, which are privileged structures in medicinal chemistry.[8]
Principle of the Reaction: This reaction forges a new C-C bond between the C2 position of the pyridine and a carbon atom from an organoboron reagent, typically an aryl or heteroaryl boronic acid. The reaction is catalyzed by a Palladium(0) species and proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8]
Expertise & Experience: The choice of catalyst, base, and solvent is critical for success. While many palladium sources work, catalysts bearing bulky, electron-rich phosphine ligands, such as Pd(dppf)Cl₂, are often preferred as they promote the reductive elimination step and can prevent catalyst deactivation by the pyridine nitrogen. A mixed solvent system like 1,4-dioxane and water is common, as water aids in the dissolution of the inorganic base (e.g., K₂CO₃ or Cs₂CO₃) required for the transmetalation step.
Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₂CO₃, and the Pd(dppf)Cl₂ catalyst.
-
Evacuate and backfill the flask with the inert gas three times to ensure the removal of all oxygen.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The typical concentration is 0.1 M with respect to the starting bromopyridine.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-(isopropylsulfonyl)pyridine.[8]
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid Partner | Product Structure | Expected Yield* |
| 1 | Phenylboronic acid | 2-Phenyl-5-(isopropylsulfonyl)pyridine | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-(isopropylsulfonyl)pyridine | 80-90% |
| 3 | 3-Fluorophenylboronic acid | 2-(3-Fluorophenyl)-5-(isopropylsulfonyl)pyridine | 82-92% |
| 4 | Thiophene-2-boronic acid | 2-(Thiophen-2-yl)-5-(isopropylsulfonyl)pyridine | 75-85% |
| Yields are estimates based on analogous reactions and may require optimization.[8][9] |
Visualization: Suzuki-Miyaura Reaction Workflow
Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.
Palladium-Catalyzed Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method to form C-N bonds where classical methods fail.[10][11]
Principle of the Reaction: This reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong base.[4] The catalytic cycle is similar to the Suzuki coupling but involves coordination of the amine, deprotonation by the base to form a palladium-amido complex, followed by reductive elimination.[10]
Expertise & Experience: This reaction is highly sensitive to the choice of ligand and base. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the crucial reductive elimination step. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are necessary to deprotonate the amine within the catalyst's coordination sphere. Strict inert atmosphere techniques are mandatory as both the Pd(0) catalyst and the phosphine ligands are oxygen-sensitive.[12]
Experimental Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
Xantphos (or other suitable ligand) (10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene
-
Schlenk tube or glovebox equipment
Procedure:
-
Inside a glovebox or on a Schlenk line, add this compound, the phosphine ligand, Pd₂(dba)₃, and NaOtBu to a dry Schlenk tube.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, followed by the amine coupling partner via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[4][13]
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr): Metal-Free C-X Bond Formation
The strong electron-withdrawing sulfonyl group sufficiently activates the pyridine ring for direct substitution by potent nucleophiles, obviating the need for a metal catalyst.
Principle of the Reaction: SNAr is a two-step addition-elimination mechanism.[5][14] First, the nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14] In the second, rate-determining step, the leaving group (bromide) is expelled, restoring the aromaticity of the ring.
Expertise & Experience: This pathway is advantageous due to its operational simplicity and the absence of expensive and potentially toxic metal catalysts. It is most effective with strong nucleophiles such as alkoxides (RO⁻), thiolates (RS⁻), and some amines under forcing conditions.[15] The reaction rate is highly dependent on the stability of the Meisenheimer complex, which is enhanced by the para-sulfonyl group. Polar aprotic solvents like DMSO or DMF are ideal as they solvate the cation of the nucleophilic salt without solvating the nucleophile itself, thus maximizing its reactivity.
Experimental Protocol 3: SNAr with a Thiolate Nucleophile
Materials:
-
This compound (1.0 equiv)
-
4-Chlorothiophenol (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
To a round-bottom flask, add this compound, 4-chlorothiophenol, and K₂CO₃.
-
Add DMF and stir the resulting suspension at 80 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous phase twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to afford 2-((4-chlorophenyl)thio)-5-(isopropylsulfonyl)pyridine.[15]
Visualization: SNAr Mechanism
Caption: The two-step addition-elimination mechanism of SNAr.
Conclusion and Outlook
This compound is a testament to the power of strategic functionalization in modern organic synthesis. Its capacity to undergo orthogonal transformations—metal-catalyzed cross-couplings at the C-Br bond and metal-free nucleophilic substitutions driven by the sulfonyl activator—provides chemists with remarkable flexibility. The protocols and principles outlined in this guide demonstrate its role as a cornerstone reagent for accessing novel, drug-like heterocyclic scaffolds. As the demand for molecular diversity in drug discovery continues to grow, the intelligent application of such powerful building blocks will remain paramount to innovation in medicinal chemistry.
References
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). [Link]
-
Roshni, A. A., et al. (2022). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. RSC Medicinal Chemistry. [Link]
-
Shiro, T., Fukaya, T., & Tobe, M. (2015). The chemistry and biological activity of heterocycle-fused quinolinone derivatives: A review. European Journal of Medicinal Chemistry, 97, 397-408. [Link]
-
MDPI. (n.d.). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. MDPI. [Link]
-
Abbas Al-Mulla. (2017). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica, 9(13), 141-147. [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Dalal Institute. [Link]
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Smith, C. J., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(41), 13486-13502. [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
-
MDPI. (n.d.). Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. MDPI. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
-
Dorogov, M. V., et al. (2005). Preparation of Combinatorial Libraries of Novel Condensed Heterocycles on the Basis of 2-Amino-5-bromopyridine-3-sulfonylchloride. ChemInform, 36(43). [Link]
-
ResearchGate. (2024). Heterocyclic Compounds: A Study of its Biological Activity. ResearchGate. [Link]
-
Ghorab, M. M., & Al-Said, M. S. (2009). Utility of Sulphones in Heterocyclic Synthesis: Synthesis of Some Pyridine, Chromene and Thiophene Derivatives. Molecules, 14(3), 1105-1113. [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. PrepChem.com. [Link]
-
Abdelshaheed, M. M., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 13(10), 6543-6566. [Link]
-
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]
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Application and Protocol for the Amination of 2-Bromo-5-(isopropylsulfonyl)pyridine
Introduction: Navigating the Synthesis of Substituted Aminopyridines
The synthesis of substituted aminopyridines is a cornerstone of modern medicinal chemistry and materials science. These scaffolds are prevalent in a vast array of biologically active molecules and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for the construction of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods such as nucleophilic aromatic substitution or the Ullmann condensation.[1] This application note provides a detailed experimental procedure for the amination of "2-Bromo-5-(isopropylsulfonyl)pyridine," a substrate featuring an electron-withdrawing sulfonyl group, which presents unique considerations for reaction optimization. We will delve into the mechanistic underpinnings of the reaction to rationalize the choice of catalysts, ligands, and reaction conditions, thereby providing a robust protocol for researchers in drug development and organic synthesis.
Mechanistic Rationale: The "Why" Behind the Protocol
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[1] Understanding this mechanism is paramount for troubleshooting and adapting the protocol for different substrates. The catalytic cycle broadly involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: A low-valent palladium(0) complex initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step. The electron-withdrawing nature of the isopropylsulfonyl group at the 5-position of the pyridine ring can facilitate this step by making the aryl halide more electrophilic.[2]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the resulting palladium(II) complex. A base is crucial at this stage to deprotonate the coordinated amine, forming a palladium amido complex. The choice of base is critical to ensure efficient deprotonation without causing unwanted side reactions.
-
Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the active palladium(0) catalyst, which then re-enters the catalytic cycle. The choice of phosphine ligand is critical to promote this step and prevent side reactions like β-hydride elimination.[1] Bulky, electron-rich phosphine ligands are often employed to accelerate reductive elimination and stabilize the palladium catalyst.[2]
dot graph "Buchwald-Hartwig_Amination_Cycle" { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
}
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific amine used.
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| This compound | Commercially available | >97% | Store in a cool, dry place. |
| Amine (e.g., ammonia, primary/secondary amine) | Commercially available | >98% | Use appropriate handling procedures based on the amine's properties. |
| Palladium(II) acetate (Pd(OAc)2) | Commercially available | Reagent grade | Pre-catalyst. |
| Xantphos | Commercially available | >98% | Ligand. Other bulky phosphine ligands can be screened. |
| Sodium tert-butoxide (NaOt-Bu) | Commercially available | >97% | Strong, non-nucleophilic base. Handle under inert atmosphere. |
| Toluene | Commercially available | Anhydrous | Solvent. Ensure dryness for optimal reaction. |
Safety Precautions
-
Palladium catalysts: Palladium compounds can be toxic and should be handled with care.
-
Sodium tert-butoxide: This is a strong base and is corrosive. It is also moisture-sensitive. Handle in a glovebox or under an inert atmosphere.
-
Toluene: Flammable liquid with potential health hazards. Use in a well-ventilated area.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk tube or a sealed reaction vial under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), Palladium(II) acetate (0.02 equiv), and Xantphos (0.04 equiv).
-
In a separate vial, weigh sodium tert-butoxide (1.4 equiv) under an inert atmosphere.
-
Add the amine (1.2 equiv). If the amine is a liquid, it can be added via syringe. If it is a solid, it can be added as a powder. For gaseous amines like ammonia, they can be bubbled through the reaction mixture or a solution of the amine in a suitable solvent can be used.
-
Add anhydrous toluene to the Schlenk tube to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
-
Reaction Execution:
-
Add the sodium tert-butoxide to the reaction mixture.
-
Seal the Schlenk tube or vial and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point. For more polar aminopyridines, a system containing a small amount of triethylamine may be necessary to prevent streaking on the column. Cation-exchange chromatography can also be an effective method for purifying aminopyridine derivatives.[8]
-
dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
}
Caption: A streamlined workflow for the amination of this compound.
Discussion of Key Parameters and Causality
-
Catalyst System: The choice of a palladium precursor and a phosphine ligand is critical. Pd(OAc)2 is a common and relatively air-stable precursor. Xantphos is a bulky, electron-rich bidentate phosphine ligand that promotes the reductive elimination step and helps to prevent the formation of undesired side products.[2] For challenging substrates, screening other ligands such as RuPhos or BrettPhos may be beneficial.[2]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating a wide range of amines. Weaker bases like potassium carbonate may be used for more acidic amines but often require higher reaction temperatures.
-
Solvent: Toluene is a common solvent for Buchwald-Hartwig aminations due to its high boiling point and ability to dissolve the reactants. Anhydrous conditions are crucial as water can deactivate the catalyst and hydrolyze the base.
-
Substrate Considerations: The presence of the electron-withdrawing isopropylsulfonyl group on the pyridine ring makes the C-Br bond more susceptible to oxidative addition, which can be advantageous. However, the resulting aminated product will also be electron-deficient, which may affect its stability and purification.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, insufficient base, or wet solvent. | Use fresh catalyst and base, ensure the solvent is anhydrous, and degas the reaction mixture thoroughly. |
| Formation of side products | Competing reactions like hydrodehalogenation. | Screen different ligands, lower the reaction temperature, or use a less sterically hindered base. |
| Difficult purification | Product is very polar or unstable on silica gel. | Use a different purification method such as cation-exchange chromatography or recrystallization. Add a small amount of triethylamine to the eluent during column chromatography. |
Conclusion
This application note provides a comprehensive and mechanistically grounded protocol for the amination of this compound. By understanding the underlying principles of the Buchwald-Hartwig amination, researchers can effectively synthesize a wide range of substituted aminopyridines, which are valuable building blocks in drug discovery and materials science. The provided protocol, along with the troubleshooting guide, should serve as a valuable resource for scientists working in this field.
References
- a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradi
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Elterman, M. H. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Digital Commons@Georgia Southern.
- Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. (2024).
-
2-Amino-5-bromopyridine. (n.d.). PubChem. Retrieved from [Link]
- Preparation method of 2-bromo-5-aldehyde pyridine. (2021).
- Electronic Effects of the Sulfinyl and Sulfonyl Groups. (2008). In The Chemistry of Sulphones and Sulphoxides.
- SAFETY DATA SHEET - 3-Chloropropanesulfonyl chloride. (2009). Thermo Fisher Scientific.
-
Pd2(dba)3-catalyzed amination of C5-bromo-imidazo[2,1-b][9][10][11] thiadiazole with substituted anilines at conventional heating in Schlenk tube. (2025). ResearchGate.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry, 86(24), 18073–18084.
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1993). Analytical Biochemistry, 211(1), 17-21.
- SAFETY DATA SHEET - 2-Bromopyridine. (2024). Sigma-Aldrich.
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
- Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. (n.d.). Cole-Parmer.
- Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (2012). Organic letters, 14(17), 4482-4485.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 195.
- SAFETY DATA SHEET - 2-Bromo-5-(trifluoromethyl)pyridine. (2009). Thermo Fisher Scientific.
- Pyridine-3-sulfonyl chloride-SDS. (2025). MedChemExpress.
- 2-Bromopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
- 3-aminopyridine. (1950). Organic Syntheses, 30, 3.
- SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride. (2025). Sigma-Aldrich.
- Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific.
- 2-Bromo-5-(tributylstannyl)pyridine SDS. (n.d.). ECHEMI.
- Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. (2011). Molecules, 16(12), 10437-10448.
- SAFETY DATA SHEET - 2-Bromo-5-nitropyridine. (n.d.). Thermo Fisher Scientific.
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-(isopropylsulfonyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of Electron-Deficient Arylamines
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2][3] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in drug discovery and development.[1][3]
This guide focuses on the application of the Buchwald-Hartwig amination to a particularly challenging substrate: 2-Bromo-5-(isopropylsulfonyl)pyridine . The presence of both a pyridine ring, which can coordinate to the palladium catalyst, and a strongly electron-withdrawing isopropylsulfonyl group presents unique challenges that necessitate careful optimization of reaction conditions to achieve high yields and selectivity.[2] This document provides a comprehensive overview of the mechanistic principles, a detailed experimental protocol, and practical guidance for the successful amination of this electron-deficient heteroaryl halide.
Mechanism and Key Principles: A Deeper Look into the Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4][5][6] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound), forming a Pd(II) complex.[2][6][7] The electron-deficient nature of the pyridine ring in our substrate can facilitate this step.
-
Ligand Exchange and Amine Coordination: The amine nucleophile coordinates to the palladium center.[2]
-
Deprotonation: A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical and depends on the pKa of the amine and the solvent used.[8][9][10]
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.[1][4][5][6]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Amination of this compound with Morpholine
This protocol provides a general method for the coupling of this compound with morpholine. It is essential to perform this reaction under an inert atmosphere to prevent the deactivation of the palladium catalyst.
Reagents and Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable pre-catalyst
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or another suitable biarylphosphine ligand
-
Sodium tert-butoxide (NaOt-Bu) or another suitable base
-
Anhydrous toluene or dioxane
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow Diagram:
Figure 2: A typical experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., cesium carbonate, 2.0 equiv).[2]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Add the amine (1.2-1.5 equiv) and anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Process Optimization and Troubleshooting
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of reaction parameters. The following table provides guidance on optimizing the reaction and troubleshooting common issues.
| Parameter | Recommended Choices and Rationale | Potential Issues & Solutions |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or pre-formed catalysts like XPhos-Pd-G3. Pre-catalysts can offer better reproducibility and ease of handling.[11] | Low Conversion: Increase catalyst loading. Ensure the catalyst is not deactivated by air or moisture. |
| Ligand | Bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are generally effective for electron-deficient aryl halides.[4][12] They promote both oxidative addition and reductive elimination. | Side Reactions (e.g., dehalogenation): Screen different ligands. A less bulky ligand might be beneficial in some cases. |
| Base | Strong, non-nucleophilic bases are typically used. NaOt-Bu is common, but K₂CO₃ or Cs₂CO₃ may be milder alternatives for base-sensitive substrates.[6][8][9][10] | Low Yield/Decomposition: The base may be too strong or too weak. Screen a range of bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃). |
| Solvent | Anhydrous, non-protic solvents such as toluene, dioxane, or THF are standard.[4] The choice can influence reaction rates and solubility. | Poor Solubility/Slow Reaction: Try a different solvent or a solvent mixture. Ensure the solvent is rigorously dried. |
| Temperature | Reactions are typically run at elevated temperatures (80-110 °C) to ensure a reasonable reaction rate.[6] | Product Decomposition: If the product is thermally unstable, try running the reaction at a lower temperature for a longer time. |
Conclusion
The Buchwald-Hartwig amination of this compound provides a powerful method for the synthesis of valuable substituted pyridines. While the electron-deficient nature of the substrate presents challenges, a systematic approach to reaction optimization, guided by a solid understanding of the reaction mechanism, can lead to high yields of the desired product. The protocol and troubleshooting guide provided herein serve as a valuable starting point for researchers in their synthetic endeavors.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 275-281. Retrieved from [Link]
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]
-
PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Role of the Base in Buchwald–Hartwig Amination. Retrieved from [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
-
The Journal of Organic Chemistry. (2022, July 25). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
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University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
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ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]
-
American Chemical Society. (n.d.). PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination. Retrieved from [Link]
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Application Note & Protocol: Facile Generation and Application of 5-(Isopropylsulfonyl)pyridin-2-ylmagnesium Bromide via Halogen-Magnesium Exchange
Introduction: Accessing a Privileged Scaffold
Pyridylsulfones represent a cornerstone structural motif in modern medicinal chemistry and materials science, prized for their unique electronic properties and ability to engage in specific biological interactions. The compound 2-Bromo-5-(isopropylsulfonyl)pyridine is a valuable building block for introducing this moiety. However, its direct conversion into a versatile organometallic reagent via classical Grignard reaction with magnesium metal is notoriously challenging. The electron-deficient nature of the pyridine ring, exacerbated by the potent electron-withdrawing sulfonyl group, hinders the oxidative addition to magnesium.
This guide details a robust and highly efficient protocol for the generation of the corresponding Grignard reagent, 5-(isopropylsulfonyl)pyridin-2-ylmagnesium bromide, utilizing a halogen-magnesium exchange reaction. This method circumvents the limitations of classical approaches by employing isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), often termed a "Turbo-Grignard" reagent.[1][2] The protocol's mild, low-temperature conditions ensure excellent functional group tolerance, preserving the integrity of the sulfone moiety.[3] We will further demonstrate the synthetic utility of this in situ-generated organometallic intermediate in a palladium-catalyzed Kumada cross-coupling reaction, a powerful C-C bond-forming strategy.[4][5]
Mechanistic Rationale: The Power of Halogen-Magnesium Exchange
The key to this protocol is the shift from a classical Grignard formation pathway to a halogen-magnesium exchange. This strategic choice is underpinned by several critical factors:
-
Accelerated Kinetics for Electron-Poor Systems: Unlike oxidative addition, the rate of halogen-magnesium exchange is significantly accelerated for electron-deficient aromatic and heterocyclic bromides.[6] The polarized C-Br bond in this compound is highly susceptible to exchange with the more nucleophilic alkyl group of the exchange reagent.
-
Enhanced Functional Group Tolerance: The exchange reaction can be performed at very low temperatures (e.g., -20 °C to 0 °C), conditions under which the reactivity of the generated Grignard reagent is attenuated, preventing side reactions such as nucleophilic attack on the sulfone group.[3][7]
-
The "Turbo" Effect of LiCl: The presence of lithium chloride in the iPrMgCl·LiCl complex is crucial. LiCl breaks down the polymeric aggregates of the Grignard reagent in solution, leading to more soluble and kinetically more reactive monomeric species.[8] This enhanced reactivity allows the exchange to proceed efficiently at lower temperatures, further broadening its scope and functional group compatibility.[2]
Caption: Halogen-Magnesium Exchange Mechanism.
Detailed Experimental Protocols
Safety Precaution: All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware. Grignard reagents react violently with water.
Part A: In Situ Generation of 5-(Isopropylsulfonyl)pyridin-2-ylmagnesium Bromide
This protocol describes the formation of the target Grignard reagent in solution, which is then used directly in a subsequent reaction without isolation.
Materials & Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Septa, nitrogen/argon inlet, and bubbler
-
Syringes and needles
-
Low-temperature thermometer
-
This compound
-
Isopropylmagnesium chloride-lithium chloride complex (1.3 M in THF)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Preparation: To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration). The choice of anhydrous THF is critical as it is the required solvent for Grignard stability and reactivity.[9]
-
Cooling: Cool the resulting solution to -15 °C using an appropriate cooling bath (e.g., salt-ice or a cryocooler). Maintaining low temperatures is essential to prevent potential side reactions and ensure the stability of the functionalized Grignard reagent.[3]
-
Addition of Exchange Reagent: Slowly add iPrMgCl·LiCl solution (1.3 M in THF, 1.05 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -10 °C. The slow addition rate helps to control any exotherm and ensures a smooth exchange process.
-
Reaction: Stir the reaction mixture at -15 °C to -10 °C for 1 hour. The halogen-magnesium exchange is typically rapid under these conditions for electron-poor substrates.[6]
-
Confirmation (Optional): To confirm the formation of the Grignard reagent, a small aliquot can be withdrawn, quenched with D₂O, and analyzed by ¹H NMR to observe the incorporation of deuterium at the 2-position of the pyridine ring.
-
The resulting pale-yellow to light-brown solution of 5-(isopropylsulfonyl)pyridin-2-ylmagnesium bromide is now ready for use in subsequent reactions.
Part B: Application in a Palladium-Catalyzed Kumada Coupling
This protocol demonstrates the utility of the newly formed Grignard reagent by coupling it with 4-bromotoluene to form 2-(4-methylphenyl)-5-(isopropylsulfonyl)pyridine.
Materials & Equipment:
-
Solution of 5-(isopropylsulfonyl)pyridin-2-ylmagnesium bromide from Part A
-
4-Bromotoluene
-
Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II))
-
Anhydrous THF
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Catalyst and Electrophile Addition: To the cold (-15 °C) solution of the Grignard reagent from Part A, add Pd(dppf)Cl₂ (0.02 eq) followed by a solution of 4-bromotoluene (1.0 eq) in a small amount of anhydrous THF. The Pd(dppf)Cl₂ catalyst is chosen for its high efficiency in cross-coupling reactions involving heteroaryl Grignard reagents.[5]
-
Warming and Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours under the inert atmosphere. The reaction progress can be monitored by TLC or LC-MS.
-
Quenching: Upon completion, cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. This step neutralizes the reactive Grignard species and hydrolyzes magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Caption: Overall Experimental Workflow.
Data Summary and Expected Results
The following tables summarize the stoichiometry and typical outcomes for the described protocols.
Table 1: Reagent Stoichiometry for Grignard Formation & Coupling
| Reagent | Molar Eq. | Role |
|---|---|---|
| This compound | 1.0 | Starting Material |
| iPrMgCl·LiCl (1.3 M in THF) | 1.05 | Halogen-Magnesium Exchange Reagent |
| 4-Bromotoluene | 1.0 | Electrophile (Coupling Partner) |
| Pd(dppf)Cl₂ | 0.02 | Cross-Coupling Catalyst |
Table 2: Typical Reaction Parameters and Yields
| Parameter | Value | Rationale |
|---|---|---|
| Exchange Temperature | -15 °C to -10 °C | Maximizes functional group tolerance[3] |
| Exchange Time | 1 hour | Sufficient for rapid exchange on activated substrate[6] |
| Coupling Temperature | Room Temperature | Standard for many Kumada couplings[4] |
| Coupling Time | 12 - 18 hours | Allows for complete catalytic turnover |
| Typical Isolated Yield | 65 - 80% | Reflects high efficiency of both steps |
Troubleshooting and Field Insights
-
Issue: Incomplete Halogen-Magnesium Exchange.
-
Symptom: Lower than expected yield; recovery of starting material.
-
Cause: Insufficient exchange reagent, poor quality (titer) of the Grignard reagent, or presence of moisture.
-
Solution: Ensure the iPrMgCl·LiCl is of high quality and recently titrated. Use rigorously dried solvent and glassware. A slight excess (1.1 eq) of the exchange reagent can be employed.
-
-
Issue: Low Yield in Kumada Coupling.
-
Symptom: Significant amounts of protonated starting material (2-(isopropylsulfonyl)pyridine) and homocoupled Grignard byproduct are observed.
-
Cause: Inactive catalyst or premature quenching of the Grignard reagent.
-
Solution: Use fresh, high-quality palladium catalyst. Ensure the reaction is maintained under a strictly inert atmosphere throughout the addition and reaction phases.
-
-
Insight: Managing the Sulfone Group.
-
While the sulfone group is generally robust under these low-temperature exchange conditions, prolonged exposure to higher temperatures in the presence of excess Grignard reagent could potentially lead to side reactions.[10] Adhering to the recommended temperature profile and stoichiometry is critical for success.
-
Conclusion
This application note provides a validated, reliable, and high-yielding protocol for the synthesis of 5-(isopropylsulfonyl)pyridin-2-ylmagnesium bromide from its corresponding bromide. The use of a halogen-magnesium exchange with a "Turbo-Grignard" reagent is demonstrated to be a superior strategy, offering mild conditions and excellent tolerance of the sensitive sulfone functional group. The subsequent successful application in a palladium-catalyzed Kumada coupling underscores the synthetic versatility of this in situ-generated intermediate, opening a straightforward path to a diverse range of highly functionalized pyridine derivatives for drug discovery and materials science research.
References
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Knochel, P., Dohle, W., Gommermann, N., Kneisel, F. F., Kopp, F., Korn, T., Sapountzis, I., & Vu, V. A. (2003). Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange. Angewandte Chemie International Edition, 42(36), 4302-4320. [Link]
-
Ila, H., Baron, O., Wagner, A. J., & Knochel, P. (2006). Preparation and reactions of functionalized organomagnesium reagents. Chemical Communications, (6), 583-594. [Link]
-
La-Venia, A., de la Rosa, F., & Cativiela, C. (2020). Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides. Beilstein Journal of Organic Chemistry, 16, 1375-1384. [Link]
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Reagents from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. [Link]
-
Neufeld, R., Stalke, D., & Ghadwal, R. S. (2015). Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents. Chemistry - A European Journal, 21(34), 12043-12051. [Link]
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St-Onge, M., et al. (2022). Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. The Journal of Organic Chemistry, 87(4), 2115-2124. [Link]
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Willis, M. C., et al. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters, 23(23), 9158-9162. [Link]
-
Myers, A. G. (n.d.). Magnesium-Halogen Exchange. Harvard University Chemistry Handouts. [Link]
-
Furukawa, N., Tsuruoka, M., & Hoshiai, H. (1986). Ipso-Substitution Reactions of 2- and 4-Sulfonylpyridines with Grignard Reagents. Heterocycles, 24(5), 1323-1326. [Link]
-
Wikipedia. (n.d.). Kumada coupling. [Link]
-
NROChemistry. (n.d.). Kumada Coupling. [Link]
-
Knochel, P. et al. (1998). Preparation of Functionalized Arylmagnesium Reagents by a Br/Mg-Exchange Reaction and Their Application in Solid Phase Synthesis. Angewandte Chemie International Edition, 37(12), 1701-1703. [Link]
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Organic Chemistry Portal. (n.d.). Kumada Coupling. [Link]
-
Chemistry LibreTexts. (2024). Reactions of Alkyl Halides - Grignard Reagents. [Link]
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Application Notes and Protocols: The Utility of 2-Bromo-5-(isopropylsulfonyl)pyridine in Fragment-Based Drug Discovery
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of "2-Bromo-5-(isopropylsulfonyl)pyridine" as a valuable fragment in fragment-based drug discovery (FBDD) campaigns. These notes detail the rationale behind its use, its physicochemical properties, and step-by-step protocols for its integration into key FBDD workflows, including fragment screening by Surface Plasmon Resonance (SPR) and structural biology studies using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is emphasized to ensure scientific integrity and reproducibility.
Introduction: The Strategic Role of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying lead compounds in medicinal chemistry.[1] Unlike high-throughput screening (HTS), which tests large libraries of complex molecules, FBDD screens low molecular weight compounds (typically < 300 Da) that bind to a biological target with low affinity.[2] The foundational principle of FBDD is that these small, weakly binding fragments can be elaborated into more potent and selective drug candidates through structure-guided optimization.[3] This approach offers several advantages, including a more thorough exploration of chemical space and the generation of lead compounds with superior physicochemical properties.[1][4]
"this compound" is a prime candidate for inclusion in a fragment library. Its structure embodies key features desirable for a fragment: a molecular weight within the typical range for fragments, a combination of a hydrogen bond acceptor (pyridine nitrogen) and a sulfonyl group capable of forming strong interactions, and a bromine atom that serves as a versatile synthetic handle for future chemical elaboration.[5] The strategic placement of these functionalities provides a well-defined vector for growing the fragment into a larger, more potent molecule once its binding mode to a target protein is determined.[6][7]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a fragment is crucial for designing and interpreting screening experiments. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrNO₂S | [8] |
| Molecular Weight | 264.14 g/mol | [8] |
| CAS Number | 1245648-96-7 | [8] |
| Appearance | Solid | |
| SMILES | CC(C)S(=O)(=O)c1cc(Br)ccn1 | |
| InChI | InChI=1S/C8H10BrNO2S/c1-6(2)13(11,12)8-4-3-7(9)10-5-8/h3-6H,1-2H3 |
Safety and Handling Precautions
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
General Handling: Work in a well-ventilated area, preferably under a chemical fume hood.[9][10] Avoid inhalation of dust or vapors.[10] Prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
First Aid Measures: In case of skin contact, wash immediately with plenty of water.[9] If inhaled, move the person to fresh air.[9] In case of eye contact, rinse cautiously with water for several minutes.[9][10] If swallowed, seek immediate medical attention.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from strong oxidizing agents and strong acids.[9]
Always consult the material safety data sheet (MSDS) for complete and detailed safety information before handling this compound.[9][10]
Experimental Workflows and Protocols
The following sections provide detailed protocols for the integration of this compound into a typical FBDD campaign.
Fragment Screening by Surface Plasmon Resonance (SPR)
SPR is a highly sensitive biophysical technique used to detect and quantify biomolecular interactions in real-time.[3] It is an ideal primary screening method in FBDD due to its high throughput and ability to detect weak binding events.
Caption: Workflow for SPR-based fragment screening.
-
Protein Immobilization:
-
Equilibrate the sensor chip (e.g., a CM5 chip) with running buffer (e.g., HBS-EP+).
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize the target protein to the desired density by injecting a solution of the protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5). The rationale for using a low pH buffer is to promote electrostatic interactions between the negatively charged sensor surface and positively charged residues on the protein, thereby increasing immobilization efficiency.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Fragment Screening (Single-Point Concentration):
-
Prepare a stock solution of this compound in 100% DMSO. Subsequently, dilute this into the running buffer to the desired screening concentration (e.g., 200 µM), ensuring the final DMSO concentration is low (e.g., ≤ 1%) to minimize non-specific binding and effects on protein stability.
-
Inject the fragment solution over the immobilized protein surface and a reference flow cell (to subtract bulk refractive index changes and non-specific binding).
-
Monitor the binding response. A significant increase in the response units (RU) compared to the reference cell indicates a potential binding event.
-
-
Hit Validation (Dose-Response Analysis):
-
For fragments that show a positive response in the initial screen, prepare a series of dilutions (e.g., from 1 µM to 500 µM).
-
Inject each concentration over the protein and reference surfaces.
-
Analyze the steady-state binding responses as a function of fragment concentration to determine the dissociation constant (KD). The KD provides a quantitative measure of the binding affinity.
-
Structure-Based Drug Design: X-ray Crystallography
X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein.[1][11] This information is invaluable for guiding the subsequent optimization of the fragment into a more potent lead compound.[12]
Caption: Workflow for determining the co-crystal structure of a fragment and its target protein.
-
Protein Crystallization:
-
Screen for crystallization conditions of the target protein using commercially available screens (e.g., Crystal Screen and Crystal Screen 2 from Hampton Research).[13] The sitting-drop vapor diffusion method is commonly employed.[13]
-
Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer a protein crystal to a solution containing this compound (typically 1-10 mM) for a defined period (minutes to hours).[12] This method is often preferred as it does not require re-optimization of crystallization conditions.
-
Co-crystallization: If soaking is unsuccessful (e.g., due to crystal cracking or low fragment solubility), mix the protein with the fragment prior to setting up crystallization trials.[12][13] This may require re-screening of crystallization conditions.
-
-
X-ray Diffraction Data Collection:
-
Structure Determination and Analysis:
-
Process the diffraction data to determine the unit cell dimensions and space group.[11]
-
Solve the structure using molecular replacement with a previously determined structure of the apo-protein as a search model.
-
Build the fragment into the resulting electron density map and refine the structure.[11][12]
-
Analyze the refined structure to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein. This analysis is critical for designing follow-up compounds.
-
Elucidating Binding in Solution: NMR Spectroscopy
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the location of the binding site.[15][16][17] It is particularly useful for validating hits from primary screens and for fragments that are difficult to crystallize.
Caption: Workflow for NMR-based fragment screening and hit validation.
-
Protein Preparation:
-
NMR Sample Preparation:
-
Prepare a solution of the ¹⁵N-labeled protein in a suitable NMR buffer (e.g., phosphate or Tris buffer) containing 5-10% D₂O for the deuterium lock.[17]
-
Prepare a concentrated stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆).
-
-
HSQC Titration:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum serves as a "fingerprint" of the protein backbone.[17]
-
Add increasing amounts of the fragment stock solution to the protein sample and acquire an HSQC spectrum at each titration point.
-
-
Data Analysis (Chemical Shift Perturbation - CSP):
-
Overlay the spectra from the titration series.
-
Identify amide peaks that shift or broaden upon addition of the fragment. These chemical shift perturbations (CSPs) indicate that the corresponding residues are in or near the binding site.[16][18]
-
Map the perturbed residues onto the protein structure to visualize the binding interface.
-
The magnitude of the CSPs can be used to estimate the KD of the interaction.[15]
-
From Fragment to Lead: The Path Forward
Once a binding mode for this compound has been confirmed and characterized, the bromine atom serves as a key anchor point for synthetic elaboration.[5] Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, can be employed to introduce new chemical moieties at this position.[5] This structure-guided growth strategy aims to occupy adjacent pockets in the protein's binding site, thereby increasing both affinity and selectivity. The isopropylsulfonyl group and the pyridine ring provide important initial interactions that anchor the fragment, allowing for the systematic exploration of chemical space around the bromine vector.
Conclusion
"this compound" is a well-suited fragment for FBDD campaigns. Its favorable physicochemical properties, coupled with the synthetic tractability afforded by the bromine substituent, make it a valuable starting point for the development of novel therapeutics. The protocols outlined in these application notes provide a robust framework for the successful integration of this and similar fragments into modern drug discovery workflows.
References
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- Sigma-Aldrich, 2-Bromo-5-(difluoromethyl)pyridine 96 1221272-81-6.
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- NINGBO INNO PHARMCHEM CO.,LTD., Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine.
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Application of 2-Bromo-5-(isopropylsulfonyl)pyridine in Agrochemical Synthesis: A Technical Guide
Introduction: The Strategic Importance of the Pyridine Sulfone Scaffold
In the competitive landscape of modern agrochemical discovery, the pyridine ring stands out as a privileged scaffold, forming the core of numerous commercially successful herbicides, fungicides, and insecticides.[1] Its inherent biological activity, coupled with its synthetic tractability, makes it a cornerstone for the development of novel crop protection agents. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, metabolic stability, and target-binding affinity.[2]
This guide focuses on the application of a key heterocyclic building block, 2-Bromo-5-(isopropylsulfonyl)pyridine , in the synthesis of advanced agrochemicals. The presence of a bromine atom at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the isopropylsulfonyl group at the 5-position significantly influences the electronic properties of the ring and can play a crucial role in the molecule's interaction with its biological target. This unique combination of functional groups makes this compound a valuable intermediate for the construction of complex and highly active agrochemical ingredients.
This document will provide a detailed exploration of the synthetic utility of this intermediate, with a specific focus on its application in the synthesis of precursors for succinate dehydrogenase inhibitor (SDHI) fungicides, a critical class of modern antifungals.[3] We will delve into a representative experimental protocol, discuss the underlying scientific principles, and provide practical insights for researchers and scientists in the field of agrochemical development.
Core Application: Synthesis of a Key Precursor for Isoflucypram-like SDHI Fungicides
One of the most compelling applications of this compound is in the synthesis of precursors for isoflucypram, a novel SDHI fungicide.[3] The synthesis of such molecules often involves the formation of a carbon-carbon bond between the pyridine ring and a pyrazole moiety, a transformation that can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction.[4][5]
Synthetic Workflow Overview
The overall synthetic strategy involves the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a suitable pyrazole boronic acid or ester derivative. This reaction constructs the core biphenyl-like structure of the target fungicide precursor.
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. CN113620867A - Synthesis method of fluopyram - Google Patents [patents.google.com]
- 3. Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Palladium Catalysts for 2-Bromopyridine Reactions
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I understand that palladium-catalyzed cross-coupling reactions involving 2-bromopyridine are fundamental to modern synthesis but are often plagued by challenges unique to the pyridine core. This guide is structured to address the specific, practical issues you encounter in the lab. We will move beyond simple procedural lists to explore the chemical rationale behind troubleshooting and optimization, ensuring your path to success is both efficient and scientifically sound.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with 2-bromopyridine notoriously difficult?
A: The primary challenge stems from the Lewis basicity of the pyridine nitrogen. This nitrogen atom's lone pair of electrons can coordinate strongly to the palladium catalyst center.[1][2] This coordination can sequester the active catalyst into an inactive or less active complex, effectively disrupting the catalytic cycle and leading to low yields or complete reaction failure.[1][3] Additionally, some coupling partners used with 2-bromopyridine, such as 2-pyridyl boronic acids, are known for their instability and can rapidly undergo side reactions like protodeboronation.[1][4]
Q2: My Suzuki-Miyaura reaction with 2-bromopyridine is giving a low yield. What are the first things I should check?
A: When faced with a low-yielding Suzuki-Miyaura reaction, a systematic check of the foundational parameters is the most effective approach.[4]
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[1][5] Ensure your solvent was rigorously degassed (e.g., by sparging with argon or nitrogen for 30-60 minutes) and that the reaction is maintained under a positive pressure of an inert gas.[5]
-
Reagent Purity: Impurities in the 2-bromopyridine, boronic acid, or base can act as catalyst poisons.[1][4] Use freshly purified starting materials whenever possible. Boronic acids, in particular, can degrade upon storage.
-
Catalyst System: The choice of ligand is critical. Standard ligands like triphenylphosphine (PPh₃) are often insufficient.[4] Switching to a bulky, electron-rich phosphine ligand from the Buchwald group (e.g., XPhos, SPhos) can dramatically improve results by promoting the key steps of the catalytic cycle.[1]
-
Base and Solvent Compatibility: The base must be sufficiently soluble to be effective.[5] If you are using an inorganic base like K₂CO₃ or K₃PO₄ with an organic solvent like toluene, the reaction may fail. Switching to a biphasic solvent system, such as 1,4-dioxane/water or toluene/water, can facilitate the reaction by dissolving the base in the aqueous phase while the organic components remain in the organic phase.[5]
Troubleshooting Guide: In-Depth Problem Solving
This section addresses specific, persistent issues with detailed explanations and actionable solutions.
Issue 1: Catalyst Deactivation and Reaction Stalling
Q: My reaction starts but then stalls, or the mixture turns black. What is causing this, and how can I prevent it?
A: A stalled reaction or the formation of a black precipitate (palladium black) are classic signs of catalyst deactivation.[6] This occurs when the active Pd(0) catalyst decomposes and agglomerates into inactive elemental palladium.[4][6] For 2-bromopyridine reactions, the causes are often multifaceted.
Causality and Mitigation Strategies:
-
Pyridine Poisoning: The most common culprit is the coordination of the pyridine nitrogen to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[1][7]
-
Solution: Employ sterically hindered, electron-rich ligands. Ligands like XPhos, SPhos, RuPhos, or BrettPhos possess significant steric bulk around the phosphorus atom.[1][8][9] This bulk favors the formation of a highly reactive, monoligated L-Pd(0) species and sterically discourages the binding of the pyridine nitrogen. The electron-rich nature of these ligands also increases the rate of the desired oxidative addition and reductive elimination steps, helping the catalytic cycle outcompete the deactivation pathway.[10]
-
-
Insufficient Ligand Protection: At elevated temperatures, if the ligand concentration is too low or the ligand itself is not robust, the palladium center can become exposed, leading to agglomeration.[4]
-
Solution: Increase the ligand-to-palladium ratio. A typical starting point is a 2:1 ratio of ligand to palladium precursor (e.g., 4 mol% ligand for 2 mol% Pd).[4] Using stable palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles) can also provide more consistent results by ensuring the formation of the active L-Pd(0) species in a controlled manner.[8][11]
-
-
Oxygen Contamination: As mentioned, oxygen will rapidly and irreversibly oxidize the active Pd(0) catalyst.[12]
-
Solution: Refine your inert atmosphere technique. Beyond sparging solvents, consider using freeze-pump-thaw cycles for the most rigorous oxygen removal. Ensure all glassware is oven or flame-dried to remove adsorbed water and oxygen.
-
Caption: Troubleshooting workflow for catalyst deactivation.
Issue 2: Prevalent Side Reactions
Q: My desired product is formed, but it's contaminated with significant byproducts like homocoupled starting material or a debrominated version of my substrate. How can I improve selectivity?
A: This is a common problem where reaction conditions favor undesired pathways. The two most frequent side reactions are homocoupling and hydrodebromination.
-
Homocoupling: This is the dimerization of your coupling partner, for instance, the boronic acid in a Suzuki reaction or the alkyne in a Sonogashira reaction.[12]
-
Primary Cause: The presence of oxygen is a major contributor, especially in Suzuki reactions where it can promote the oxidative homocoupling of the organoboron reagent.[12]
-
Solutions:
-
Rigorous Degassing: As with catalyst deactivation, maintaining a strictly inert atmosphere is the most critical step to suppress oxygen-mediated side reactions.[12]
-
Use a Pd(0) Source: Starting with a Pd(II) precatalyst (like Pd(OAc)₂) requires an in-situ reduction to the active Pd(0) state. Incomplete reduction can leave Pd(II) species that promote homocoupling. Using a direct Pd(0) source like Pd(PPh₃)₄ or ensuring efficient reduction can help.[13]
-
Control Stoichiometry: Using a large excess of the coupling partner can sometimes increase the rate of homocoupling. Try using a stoichiometry closer to 1.1 equivalents of the coupling partner.[13]
-
-
-
Hydrodebromination (Protodebromination): This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of pyridine as a byproduct.[8][13]
-
Primary Causes: This side reaction is often promoted by high temperatures, strong bases, and the presence of protic species (like water or alcohols) that can serve as a proton source.[8] Certain catalyst systems can also favor the formation of palladium-hydride intermediates that lead to hydrodebromination.[8]
-
Solutions:
-
Lower the Temperature: This is the simplest first step. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) to see if the rate of hydrodebromination decreases.[8]
-
Screen Bases: Switch to a milder, anhydrous base. For example, if you are using a strong base, consider screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[8]
-
Use Aprotic, Anhydrous Solvents: Solvents like toluene, dioxane, or THF are preferred over protic solvents.[8] Ensure they are truly anhydrous, as water can be a proton source.[12]
-
-
Caption: Desired catalytic cycle and key competing side reactions.
Data & Protocols
Table 1: Recommended Conditions for Common 2-Bromopyridine Couplings
| Reaction Type | Palladium Source (mol%) | Recommended Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂ (2) or XPhos Pd G3 (2) | SPhos or XPhos (4) | K₃PO₄ or K₂CO₃ (2-3) | Dioxane/H₂O (4:1) or Toluene/H₂O (5:1) | 80–100 | Biphasic solvent is often crucial for dissolving the base.[4][5] Rigorous degassing is mandatory. |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ (2) or BrettPhos Pd G4 (2) | BrettPhos or RuPhos (4) | NaOt-Bu or LHMDS (1.5) | Toluene or Dioxane (anhydrous) | 90–110 | Requires a strong, non-nucleophilic base and strictly anhydrous conditions.[4][12] |
| Sonogashira | Pd(PPh₃)₄ (5) or PdCl₂(PPh₃)₂ (2.5) | PPh₃ (if not in Pd source) | Et₃N or DIPA (3+) | THF or DMF (anhydrous) | RT–80 | Often requires a Cu(I) co-catalyst (e.g., CuI). Degassing is critical to prevent alkyne homocoupling.[6][14] |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromopyridine (1.0 equiv), arylboronic acid (1.2–1.5 equiv), and base (e.g., K₃PO₄, 2.0 equiv).[8]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[8]
-
Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).[8]
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 5:1 ratio) via syringe.[5][8]
-
Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80–100 °C) and stir vigorously.[1][15]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4][7]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is designed for challenging aminations of 2-bromopyridine.
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., BrettPhos Pd G4, 2 mol%) and the strong base (e.g., NaOt-Bu, 1.4 equiv) to a flame-dried Schlenk tube with a stir bar.[15]
-
Reagent Addition: Add the 2-bromopyridine (1.0 equiv) and the amine (1.2 equiv) to the tube.[15]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe and seal the tube.[4][15]
-
Reaction Execution: Place the tube in a preheated oil bath (e.g., 100–110 °C) and stir for the required duration.[15]
-
Monitoring & Work-up: Follow steps 6-8 from the Suzuki-Miyaura protocol above. Quenching should be done carefully with water.[15]
References
- A Comparative Analysis of Palladium Catalysts for the Arylation of 2-Bromopyrazine. (2025). Benchchem.
- Technical Support Center: Palladium-Catalyzed Reactions with Pyridine Substrates. (2025). Benchchem.
- Technical Support Center: Solvent Effects in Palladium-Catalyzed Reactions of 2-Bromo-4-methylpyridine. (2025). Benchchem.
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. (2025). Benchchem.
- Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands. (2025). Benchchem.
- Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine. (2025). Benchchem.
-
Suzuki coupling help. (2012). Reddit. Available at: [Link]
- Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. (2025). Benchchem.
- Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. (2025). Benchchem.
- Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. (2025). Benchchem.
- Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions. (2025). Benchchem.
- Technical Support Center: Optimizing Coupling Reactions for 1-(5-Bromopyridin-2-yl)piperidin-4-ol. (2025). Benchchem.
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). NIH. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2011). Chemical Reviews. Available at: [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2014). PubMed Central. Available at: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2018). Scirp.org. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Bromo-5-(isopropylsulfonyl)pyridine
Welcome to the technical support center for the synthesis of 2-Bromo-5-(isopropylsulfonyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your reaction yield and purity. Our approach is grounded in established chemical principles and field-proven experience to ensure you can navigate the complexities of this synthesis with confidence.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective synthetic route involves two primary stages:
-
Synthesis of the Precursor: Formation of 2-Bromo-5-(isopropylthio)pyridine. This is typically achieved by introducing a bromine atom at the 2-position and an isopropylthio group at the 5-position of the pyridine ring.
-
Oxidation: Conversion of the sulfide precursor, 2-Bromo-5-(isopropylthio)pyridine, to the desired sulfone, this compound.
This guide will address potential challenges in both stages of this synthesis.
Visualizing the Workflow
A clear understanding of the synthetic pathway is crucial for troubleshooting. The following diagram outlines the general workflow for the preparation of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.
Stage 1: Synthesis of 2-Bromo-5-(isopropylthio)pyridine
Question 1: My bromination of the pyridine ring is resulting in a low yield and a mixture of mono- and di-brominated products. How can I improve the selectivity for 2-bromo substitution?
Answer:
Achieving regioselectivity in pyridine bromination can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution.[1] Using harsh conditions with elemental bromine can lead to over-bromination and the formation of hard-to-separate isomers.[2]
Causality and Recommended Solutions:
-
Incorrect Brominating Agent: The choice of brominating agent is critical. N-Bromosuccinimide (NBS) is often a milder and more selective reagent for the bromination of activated pyridines compared to liquid bromine.[3]
-
Reaction Conditions:
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0-10 °C) to minimize side reactions.[4] Dropwise addition of the brominating agent can help maintain temperature control.[4]
-
Solvent: The choice of solvent can influence selectivity. Acetonitrile or a mixture of acetonitrile and dichloromethane are commonly used.[3]
-
-
Activation of the Pyridine Ring: If the pyridine ring is not sufficiently activated, direct bromination can be difficult. If your starting material is 2-aminopyridine, the amino group is a strong activating group, directing bromination to the 5-position.[3]
Step-by-Step Protocol for Selective Bromination of 2-Aminopyridine:
-
Dissolve 2-aminopyridine in a suitable solvent like acetone in a flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture to 10 °C in an ice bath.
-
Slowly add a solution of NBS (1.05 equivalents) in the same solvent dropwise over 30 minutes, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield 2-amino-5-bromopyridine.[4]
Question 2: I am having trouble introducing the isopropylthio group onto the pyridine ring. What are the common methods and potential pitfalls?
Answer:
The introduction of the isopropylthio group can be achieved through nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present on the pyridine ring, or via other methods if starting from an unsubstituted or amino-substituted pyridine.
Causality and Recommended Solutions:
-
Starting from 2,5-dibromopyridine: One common route is to start with 2,5-dibromopyridine and selectively substitute the bromine at the 5-position with an isopropylthio group. This can be achieved using sodium isopropanethiolate. The bromine at the 2-position is generally more reactive towards nucleophiles.
-
Starting from 2-amino-5-bromopyridine: A Sandmeyer-type reaction can be employed. The amino group is first converted to a diazonium salt, which is then displaced by the isopropylthio group.
Step-by-Step Protocol using 2,5-dibromopyridine:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dibromopyridine in a suitable aprotic solvent such as DMF or THF.
-
In a separate flask, prepare sodium isopropanethiolate by reacting propane-2-thiol with a strong base like sodium hydride in THF at 0 °C.
-
Slowly add the sodium isopropanethiolate solution to the 2,5-dibromopyridine solution at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stage 2: Oxidation of 2-Bromo-5-(isopropylthio)pyridine
Question 3: My oxidation of the sulfide to the sulfone is incomplete, or I am seeing over-oxidation and other side products. How can I optimize this step?
Answer:
The oxidation of a sulfide to a sulfone requires careful selection of the oxidant and control of the reaction stoichiometry and temperature to avoid the formation of the intermediate sulfoxide as the major product or oxidative degradation of the pyridine ring.[5]
Causality and Recommended Solutions:
-
Choice and Stoichiometry of Oxidant:
-
m-Chloroperoxybenzoic acid (m-CPBA): A common and effective oxidant. Using slightly more than two equivalents of m-CPBA is typically required for the complete conversion of the sulfide to the sulfone.
-
Oxone® (potassium peroxymonosulfate): A versatile and environmentally friendly oxidant. It is often used in a biphasic system with a phase-transfer catalyst.
-
Hydrogen Peroxide: Can be used, often with a catalyst like tantalum carbide for selective oxidation to the sulfone.[6]
-
-
Temperature Control: Oxidation reactions are often exothermic. Maintaining a low temperature (e.g., 0 °C to room temperature) is crucial to prevent runaway reactions and the formation of byproducts.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the point of complete conversion and to avoid prolonged reaction times that can lead to degradation.
Step-by-Step Protocol for Oxidation using m-CPBA:
-
Dissolve 2-Bromo-5-(isopropylthio)pyridine in a chlorinated solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (approximately 2.2 equivalents) portion-wise over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the disappearance of the starting material and the formation of the product by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to destroy excess peroxide.
-
Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data Summary for Oxidation Conditions
| Oxidant | Equivalents | Solvent | Temperature | Typical Yield | Reference |
| m-CPBA | 2.1 - 2.5 | DCM, CHCl₃ | 0 °C to RT | Good to Excellent | [5] |
| Oxone® | 2.2 - 3.0 | MeOH/H₂O | RT | Good | General Knowledge |
| H₂O₂ / TaC | Catalytic | Toluene | 50 °C | High | [6] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
The choice of starting material depends on availability and the desired synthetic strategy. 2-Aminopyridine is a common and cost-effective starting point, which can be selectively brominated at the 5-position.[3] Alternatively, commercially available 2,5-dibromopyridine can also be a good starting material.
Q2: Are there any specific safety precautions I should take during this synthesis?
Yes. Bromine and m-CPBA are corrosive and strong oxidizing agents; handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions involving sodium hydride are highly flammable and should be conducted under an inert atmosphere.
Q3: How can I effectively purify the final product, this compound?
Aryl sulfones are often crystalline solids, making recrystallization a good purification method.[7][8] A suitable solvent system can be determined through small-scale solubility tests. If recrystallization is not effective, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a common alternative.
Q4: Can the pyridine nitrogen be oxidized during the sulfoxidation step?
Yes, the pyridine nitrogen is susceptible to oxidation, especially with strong oxidizing agents, to form the corresponding N-oxide. To minimize this, use a controlled amount of the oxidant and maintain a low reaction temperature. If N-oxide formation is a significant issue, milder or more selective oxidation methods should be considered.
Logical Relationships in Synthesis
The following diagram illustrates the key decision points and potential outcomes in the synthesis.
Caption: Decision tree for the synthesis of this compound.
References
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research, Volume 8, Issue 9, September-2017.
- A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, Vol. 11, No.3, 447-452, May-July 2021.
-
Preparation method of 2-bromo-5-aldehyde pyridine. CN112479991A.
-
Ag/Pyridine Co-Mediated Oxidative Arylthiocyanation of Activated Alkenes. Molecules, 2018 Oct; 23(10): 2727.
-
Preparation method of 5-bromo-2-substituted pyrimidine compounds. CN110642788A.
-
Bromination of pyridine derivatives. WO2019145177A1.
-
Method for the purification of aryl sulfonic acids and salts. US20020022743A1.
-
Sulfone synthesis by oxidation. Organic Chemistry Portal.
- Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. BenchChem.
-
Process for the formation and purification of aromatic sulfones. US3383421A.
- Side-Chain Reactions of Substituted Pyridines. Pearson.
- Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry, 1974, 52(14): 2552-2557.
-
Oxidation of alkyl pyridines and alkyl quinolines. US2109954A.
- Sulfide Oxidation. ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017 Jan; 22(1): 169.
-
Preparation of 2-bromopyridine. PrepChem.com.
- Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules, 2016 Oct; 21(10): 1373.
- Question on purifying aryl Sulfonic acids. Reddit.
-
A kind of synthetic method of 5-bromo-2-picoline. CN101514184A.
-
Sulfoxide synthesis by oxidation. Organic Chemistry Portal.
- Radical Enantioconvergent meta-Alkylation of Pyridines: Reaction Development and Mechanistic Insight. ChemRxiv.
- Some Anilides of 2-Alkylthio- and 2-Chloro-6-Alkylthio-4-Pyridinecarboxylic Acids: Synthesis and Photosynthesis-Inhibiting Activity. Molecules, 2000, 5(1), 102-112.
- EAS Reactions with Pyridine. YouTube.
- Reductive desulfonyl
- Pyridinium tribromide | Electrophilic addition of Br2 to alkene | JAM 2023 Chemistry - Question 14. YouTube.
-
2-bromopyridine synthesis method. CN104402805A.
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- 4. ijssst.info [ijssst.info]
- 5. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 6. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 7. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 8. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Bromo-5-(isopropylsulfonyl)pyridine Derivatives
Welcome, researchers and drug development professionals, to our dedicated technical guide for navigating the synthetic challenges associated with 2-Bromo-5-(isopropylsulfonyl)pyridine and its derivatives. This resource is designed to provide practical, field-tested insights into common side reactions and offer robust troubleshooting strategies to enhance your reaction efficiency, yield, and purity.
The synthesis of this important heterocyclic building block, while conceptually straightforward, is often complicated by competing reaction pathways. This guide moves beyond simple protocols to explain the causality behind these side reactions, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
Question 1: My oxidation of 2-Bromo-5-(isopropylthio)pyridine is incomplete or yields a complex mixture. What are the likely side products and how can I avoid them?
Answer: This is the most frequently encountered challenge in this synthesis. The oxidation of the electron-rich sulfide to the electron-poor sulfone is a stepwise process that can be difficult to control. Incomplete reactions or the use of non-selective oxidants can lead to two primary side products: the corresponding sulfoxide and the pyridine N-oxide.
-
Side Product 1: 2-Bromo-5-(isopropylsulfinyl)pyridine (The Sulfoxide) This intermediate is formed when an insufficient amount of oxidant is used or the reaction is not allowed to proceed to completion. The sulfoxide is often difficult to separate from the desired sulfone due to similar polarities.
-
Side Product 2: this compound-N-oxide Over-oxidation or the use of highly reactive oxidants (like peroxy acids in non-optimal conditions) can lead to oxidation of the pyridine nitrogen atom. This side product is significantly more polar than the desired sulfone. The pyridine ring's nitrogen can be susceptible to oxidation, a reaction that can compete with the oxidation of the sulfur atom.[1]
Troubleshooting Workflow & Protocol:
The key to a successful oxidation is choosing a selective oxidant and carefully controlling the stoichiometry and temperature.
Caption: Troubleshooting workflow for the oxidation step.
Recommended Protocol for Selective Oxidation:
-
Setup: Dissolve 1.0 equivalent of 2-Bromo-5-(isopropylthio)pyridine in a suitable solvent like methanol or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a thermometer. Cool the solution to 0-5°C in an ice bath.
-
Oxidant Preparation: In a separate flask, prepare a solution of Oxone® (potassium peroxymonosulfate, 2.2 equivalents) in water.
-
Reaction: Add the Oxone® solution dropwise to the cooled pyridine solution, ensuring the internal temperature does not rise above 10°C.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS to confirm the complete conversion of the starting material and the sulfoxide intermediate.[2][3]
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
Question 2: My bromination of the pyridine precursor is giving poor regioselectivity and multiple products. How can I improve the outcome?
Answer: Direct electrophilic bromination of an unsubstituted pyridine ring is notoriously difficult and often requires harsh conditions, leading to poor selectivity.[4] The outcome is highly dependent on the substituents already present on the ring. For a precursor like 3-(isopropylsulfonyl)pyridine, electrophilic attack is deactivated and would likely lead to a mixture of isomers.
Common Side Reactions:
-
Regioisomers: Formation of 2-bromo, 4-bromo, and 6-bromo isomers. The electronic properties of the pyridine ring disfavor electrophilic substitution at the C3 and C5 positions.[5]
-
Polybromination: Addition of more than one bromine atom to the ring, especially under forcing conditions.[6]
Troubleshooting and Alternative Strategies:
-
Directed Ortho-Metalation: If your starting material has a directing group at the 3-position (e.g., an amide), using a strong base like LDA at low temperatures (-78°C) can selectively deprotonate the 2-position, followed by quenching with an electrophilic bromine source (e.g., Br₂ or CBr₄).[2]
-
Sandmeyer Reaction: A classical and reliable approach is to start with 2-aminopyridine. Diazotization in the presence of hydrobromic acid and sodium nitrite, followed by decomposition with copper(I) bromide, provides a clean route to 2-bromopyridine derivatives.[7][8]
-
Halogenation via Zincke Imines: A modern approach involves the reaction of the pyridine with a Zincke salt and a secondary amine to form a ring-opened Zincke imine. These acyclic intermediates undergo highly regioselective halogenation under mild conditions before ring-closing back to the 3-halopyridine.[4][9] This method is particularly effective for achieving 3-selective halogenation, which is otherwise challenging.[4][9]
Frequently Asked Questions (FAQs)
Q1: What is a reliable, scalable synthetic route for this compound?
A common and effective pathway begins with 2,5-dibromopyridine. This route offers excellent control over the regiochemistry of each functional group introduction.
Caption: A common synthetic pathway to the target molecule.
This approach leverages the differential reactivity of the C2 and C5 positions in 2,5-dibromopyridine towards nucleophilic aromatic substitution (SNAr). The 2-position is more activated, allowing for selective displacement of the bromine by the thiolate nucleophile.
Q2: How can I analytically distinguish the desired sulfone from the sulfoxide and N-oxide side products?
A combination of NMR spectroscopy and Mass Spectrometry is definitive.
| Compound | Key ¹H NMR Feature (in CDCl₃) | Expected Mass (m/z) [M+H]⁺ |
| Starting Material 2-Bromo-5-(isopropylthio)pyridine | Isopropyl CH septet ~3.3-3.5 ppm | ~232/234 (Br isotope pattern) |
| Side Product 2-Bromo-5-(isopropylsulfinyl)pyridine | Isopropyl CH septet shifts downfield ~3.6-3.8 ppm; diastereotopic methyl groups may appear as two doublets. | ~248/250 (M+16) |
| Desired Product this compound | Isopropyl CH septet shifts further downfield ~3.9-4.1 ppm. | ~264/266 (M+32) |
| Side Product this compound-N-oxide | Pyridine ring protons shift significantly downfield due to the electron-withdrawing N-oxide group. | ~280/282 (M+48) |
Q3: My final product appears unstable during workup or purification. What precautions should I take?
Halogenated pyridines can be susceptible to degradation under certain conditions.[1]
-
Avoid Strong Bases: During aqueous workup, avoid using strong bases like NaOH for extended periods, as this can promote nucleophilic substitution of the bromine. Use milder bases like sodium bicarbonate.
-
Light Sensitivity: Some brominated pyridines can be light-sensitive, potentially leading to the formation of radical species and degradation.[1] It is good practice to protect reaction mixtures and isolated products from direct light.
-
Thermal Stability: While generally stable, prolonged heating during purification (e.g., high-temperature distillation) should be avoided. If distillation is necessary, perform it under high vacuum to lower the boiling point.
References
- BenchChem. (2025). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem Technical Support.
- Organic Syntheses. (n.d.). 2-bromopyridine. Organic Syntheses Procedure.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. PrepChem.com.
- Google Patents. (2021). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
- MDPI. (2017).
- N/A. (2023). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis.
- BenchChem. (n.d.). Technical Guide on the Stability and Storage of 2-Bromo-4-fluoro-5-methylpyridine. BenchChem Technical Support.
- Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.
- N/A. (n.d.).
- Organic Syntheses. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure.
- ResearchGate. (n.d.). (PDF) 2-Bromo-5-methylpyridine.
- ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-isopropylpyridine | 1142197-16-7.
- PubMed. (2017).
- Sigma-Aldrich. (n.d.). 2-Bromo-5-(methanesulfonyl)pyridine AldrichCPR 343262-51-1.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoropyridine 97 41404-58-4.
- ECHEMI. (n.d.).
- PubChem. (n.d.). 2-Bromo-5-isopropylpyridine | C8H10BrN | CID 20605510.
- Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
- BLD Pharm. (n.d.). 98626-93-8|5-BRomo-2-(isopropylthio)pyridine.
- Guidechem. (n.d.). This compound 1245648-96-7 China.
- ChemicalBook. (n.d.). 2-Bromo-5-isopropylpyridine CAS#: 1142197-16-7.
- Morressier. (2022).
- BenchChem. (n.d.). Technical Guide: Physicochemical Properties of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine. BenchChem Technical Support.
- NIH. (2022).
- ChemRxiv. (2022).
- Der Pharma Chemica. (n.d.).
- PubMed Central. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines.
- ChemicalBook. (n.d.). 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation [morressier.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of 2-Bromo-5-(isopropylsulfonyl)pyridine
Welcome to the dedicated technical support guide for the purification of 2-Bromo-5-(isopropylsulfonyl)pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this key synthetic intermediate. Achieving high purity is critical for downstream applications, and this guide provides in-depth, field-proven insights into overcoming common purification challenges. We will move beyond simple protocols to explain the scientific rationale behind each step, ensuring you can adapt and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs) - Understanding Your Reaction Mixture
Before embarking on purification, it is crucial to understand the potential impurities that may be present in your crude reaction mixture. The most common synthetic route to this compound involves the oxidation of a precursor sulfide, 2-Bromo-5-(isopropylthio)pyridine. This oxidation process is the primary source of impurities.
Q1: What are the most likely impurities in my crude this compound?
A1: Your crude product will likely contain a mixture of the starting material, intermediates, and side-products. The key species to look for are:
-
Unreacted Starting Material: 2-Bromo-5-(isopropylthio)pyridine.
-
Intermediate Product (Under-oxidation): 2-Bromo-5-(isopropylsulfinyl)pyridine (the corresponding sulfoxide). This is the most common process-related impurity.
-
Reagent-Derived Impurities: Byproducts from the oxidizing agent used (e.g., salts from hydrogen peroxide or m-CPBA).[1]
-
Solvent Residues: Residual solvents from the reaction and initial work-up.
Q2: How can I quickly assess the purity of my crude product and identify the main impurities?
A2: Thin-Layer Chromatography (TLC) is the most effective initial technique.
-
Principle: Separation is based on polarity. The highly polar silica gel stationary phase will retain more polar compounds, resulting in a lower Retention Factor (Rf).
-
Expected Elution Order: The polarity of the sulfur-containing compounds increases with the oxidation state: Sulfide < Sulfoxide < Sulfone. Therefore, you should expect the following order of Rf values on a silica gel TLC plate:
-
Highest Rf (Least Polar): 2-Bromo-5-(isopropylthio)pyridine (Starting Material)
-
Intermediate Rf: 2-Bromo-5-(isopropylsulfinyl)pyridine (Sulfoxide Impurity)
-
Lowest Rf (Most Polar): this compound (Desired Product)
-
A typical TLC analysis might look like the plate below, where the crude mixture shows three distinct spots corresponding to these species.
Part 2: Troubleshooting and Purification Workflow
This section provides a structured approach to purifying your product based on common experimental observations.
Logical Flow for Purification Strategy
The following diagram outlines the decision-making process for purifying your crude product.
Caption: Purification workflow for this compound.
Q3: My crude product is an oil/waxy solid with multiple spots on TLC, including what I suspect is the sulfoxide. What is the best purification method?
A3: Flash column chromatography is the gold standard for this scenario. It allows for the separation of compounds with different polarities, making it ideal for isolating your target sulfone from the less polar sulfide and sulfoxide impurities.[2]
Causality: The key to a successful separation lies in the differential adsorption of the compounds to the stationary phase (silica gel). The two sulfonyl oxygens in your product make it significantly more polar than the single oxygen of the sulfoxide and the non-oxidized sulfur of the starting material. This difference in polarity is what you will exploit.
Data Presentation: Chromatography Solvent Systems
The choice of mobile phase (eluent) is critical. A gradient elution, where the polarity of the solvent is gradually increased, is often most effective.
| Solvent System | Initial Ratio (v/v) | Final Ratio (v/v) | Typical Application & Comments |
| Hexane / Ethyl Acetate | 90:10 | 50:50 | Standard Choice. Good for separating non-polar to moderately polar compounds. The starting sulfide will elute first, followed by the sulfoxide, and finally the desired sulfone. |
| Dichloromethane / Methanol | 100:0 | 95:5 | For more polar compounds. Use if your product is showing very low Rf in Hexane/EtOAc systems. Be cautious, as methanol can sometimes cause streaking on silica. |
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Select an appropriately sized silica gel column. Pack the column using a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane/Ethyl Acetate). Ensure the packed bed is stable and free of cracks or air bubbles.[2]
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often results in better resolution.
-
Elution: Begin elution with the low-polarity mobile phase.
-
Gradient: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 10% to 50% ethyl acetate in hexane over 10-15 column volumes.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Use a UV lamp (254 nm) to visualize the spots. Combine the fractions that contain only the pure product (the spot with the lowest Rf).
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
Q4: My product is co-eluting with the sulfoxide impurity during column chromatography. What can I do?
A4: Co-elution indicates that the polarity difference between your product and the impurity is not being sufficiently resolved by your current system. Try these strategies:
-
Flatten the Gradient: A slower, more shallow gradient (e.g., increasing ethyl acetate by 1-2% increments) can significantly improve separation between closely eluting spots.
-
Change Solvent System: Sometimes, switching to a different solvent system with different selectivities can resolve co-eluting compounds. For example, replacing ethyl acetate with a mixture of dichloromethane and a small amount of ether might alter the interactions enough to achieve separation.
-
Consider a Different Stationary Phase: While less common for this type of molecule, if silica gel fails, reversed-phase (C18) chromatography could be an option, though this requires different solvent systems (e.g., water/acetonitrile or water/methanol).[3][4]
Q5: My product has crystallized from the reaction work-up, but NMR analysis shows it is only ~90% pure. Can I use recrystallization?
A5: Yes, recrystallization is an excellent and scalable method for purifying solid compounds when the impurity levels are relatively low (<10-15%).
Causality: Recrystallization works on the principle of differential solubility. The desired compound should be highly soluble in the hot solvent but sparingly soluble at room temperature or below, while the impurities should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor).
Data Presentation: Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Comments |
| Isopropanol | 82.6 | A good starting point. The polarity may be suitable for dissolving the sulfone when hot. |
| Ethanol | 78.4 | Similar to isopropanol, a common choice for moderately polar compounds. |
| Ethyl Acetate / Hexane | N/A (co-solvent) | A powerful co-solvent system. Dissolve the crude product in a minimum of hot ethyl acetate, then slowly add hexane until turbidity (cloudiness) appears. Re-heat to clarify and then allow to cool slowly. |
| Toluene | 110.6 | A less polar option. May be useful if the product is less soluble. |
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or co-solvent system from the table above by testing small amounts of your crude product.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Part 3: Understanding the Chemistry of Impurity Formation
A deeper understanding of the reaction mechanism can inform your purification strategy. The primary reaction is the oxidation of a sulfide to a sulfone.
Caption: Oxidation pathway and common impurity source.
This two-step oxidation is often performed with reagents like hydrogen peroxide or m-CPBA.[5][6] If the reaction time is too short, the temperature is too low, or an insufficient amount of oxidant is used, the reaction can stall at the sulfoxide stage, making it the primary impurity you need to remove.
References
- Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC - NIH.
- Sulfide Oxidation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides | The Journal of Organic Chemistry - ACS Public
- Oxidation of sulfide to sulfone in different conditions a - ResearchG
- The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybd
- Isolation And Purification Of Substance By Column Chrom
- Purifying ionic compounds by flash column chrom
- Silica Gel |Purification of Peptides - Column Chrom
Sources
- 1. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. column-chromatography.com [column-chromatography.com]
- 5. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid | MDPI [mdpi.com]
Technical Support Center: Navigating the Challenges of 2-Bromo-5-(isopropylsulfonyl)pyridine in Cross-Coupling Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of 2-Bromo-5-(isopropylsulfonyl)pyridine in palladium-catalyzed cross-coupling reactions. This guide is structured to provide not just procedural instructions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
The Root of the Challenge: Understanding the Reactivity Profile
The inherent difficulty in utilizing this compound in common cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira stems from a combination of electronic and steric factors.
Electronic Effects: The pyridine ring is intrinsically electron-deficient. This effect is significantly amplified by the presence of the strongly electron-withdrawing isopropylsulfonyl group at the 5-position. This diminished electron density at the carbon bearing the bromine atom can hinder the crucial oxidative addition step in the catalytic cycle of many cross-coupling reactions.
Steric Hindrance: The bromine atom at the 2-position, adjacent to the ring nitrogen, presents a sterically congested environment. This can impede the approach of the bulky palladium catalyst, further contributing to sluggish or failed reactions.
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of off-cycle, inactive species.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during cross-coupling reactions with this compound and provides actionable troubleshooting steps.
General Issues Across Coupling Reactions
Q1: My reaction shows no or very low conversion, even after extended reaction times. What are the primary factors to investigate?
A1: Low or no conversion is a common hurdle. A systematic approach to troubleshooting is recommended:
-
Catalyst System: The choice of palladium precursor and, more importantly, the ligand is paramount. For this electron-deficient substrate, standard catalysts like Pd(PPh₃)₄ are often ineffective. You should employ a catalyst system known to be active for challenging substrates.
-
Ligands: Bulky, electron-rich phosphine ligands are essential. Ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) and Hartwig (e.g., Josiphos-type) series are designed to enhance the electron density on the palladium center, facilitating oxidative addition.
-
Precatalysts: Using well-defined palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G3) can be more reliable than generating the active catalyst in situ from a simple palladium salt like Pd(OAc)₂. These precatalysts ensure a more consistent generation of the active Pd(0) species.[1]
-
-
Base Selection: The choice of base is critical and can be reaction-specific. A base that is too weak may not facilitate the transmetalation step effectively, while an overly strong base can lead to side reactions or degradation of your substrate or coupling partner.
-
Solvent and Temperature: Ensure your solvent is anhydrous and thoroughly degassed. The reaction temperature may need to be elevated (often in the range of 80-120 °C) to overcome the activation energy barrier for this unreactive substrate.
Q2: I am observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen). How can I minimize this side reaction?
A2: Hydrodehalogenation is a common side reaction with unreactive aryl halides. It often arises from β-hydride elimination from a palladium-alkoxide or from other proton sources in the reaction mixture.
-
Choice of Base: Strong, non-nucleophilic bases with non-coordinating cations are often preferred. For instance, in Buchwald-Hartwig aminations, using a weaker base like Cs₂CO₃ or K₃PO₄ instead of strong alkoxides like NaOtBu can sometimes mitigate this issue, although it may require higher temperatures or longer reaction times.
-
Ligand Effects: The steric bulk of the ligand can influence the rate of reductive elimination versus side reactions. Screening different bulky phosphine ligands can be beneficial.
-
Water Content: While some Suzuki reactions benefit from aqueous conditions, excessive water can be a proton source for hydrodehalogenation. Ensure anhydrous conditions if this side reaction is prevalent.
Reaction-Specific Troubleshooting
Suzuki-Miyaura Coupling
Q3: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is not proceeding. What specific conditions should I try?
A3: For a challenging Suzuki-Miyaura coupling with this substrate, consider the following specialized conditions:
-
Recommended Starting Conditions:
-
Catalyst: Pd₂(dba)₃ (2.5 mol%) with a bulky phosphine ligand like SPhos (5 mol%) or XPhos (5 mol%). Alternatively, use a precatalyst like XPhos Pd G3 (5 mol%).[2]
-
Base: K₃PO₄ (3 equivalents) or Cs₂CO₃ (3 equivalents). These bases are often effective for challenging heteroaryl couplings.
-
Solvent: A mixture of a polar aprotic solvent and water, such as 1,4-dioxane/water (4:1) or toluene/water (4:1). Ensure the solvent is thoroughly degassed.
-
Temperature: 100-110 °C.
-
-
Troubleshooting Steps:
-
Ligand Screening: If the initial ligand fails, screen other bulky, electron-rich phosphine ligands.
-
Base Evaluation: Try different bases. In some cases, a fluoride source like KF can be effective.
-
Boronic Ester: If the boronic acid is unstable under the reaction conditions, consider using the corresponding pinacol boronate ester.
-
Caption: Optimization workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
Q4: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but the reaction is sluggish. What are the key parameters to adjust?
A4: The Buchwald-Hartwig amination of this substrate requires a highly active catalyst system to overcome both electronic deactivation and potential catalyst inhibition.
-
Recommended Starting Conditions:
-
Catalyst: A precatalyst is highly recommended. Try Xantphos Pd G3 (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2.5 mol%) with a ligand like Xantphos (2-5 mol%).[3]
-
Base: A strong, non-nucleophilic base is typically required. NaOtBu (1.5-2 equivalents) or LiHMDS (1.5-2 equivalents) are common choices.[4] For base-sensitive substrates, Cs₂CO₃ (2-3 equivalents) can be used, often requiring higher temperatures.
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane.
-
Temperature: 90-110 °C.
-
-
Troubleshooting Steps:
-
Ligand Choice: If Xantphos is not effective, consider other ligands from the Buchwald portfolio, such as RuPhos or BrettPhos, which are known to be effective for challenging aminations.
-
Base and Solvent Compatibility: Ensure your amine is stable to the strong base at high temperatures. If degradation is observed, a switch to a weaker base and potentially a different solvent may be necessary.
-
Ammonia Surrogates: For the synthesis of the corresponding primary aniline, direct coupling with ammonia can be challenging. Consider using an ammonia surrogate like benzophenone imine, followed by hydrolysis.[5][6]
-
Caption: Key components for a successful Buchwald-Hartwig amination.
Sonogashira Coupling
Q5: My Sonogashira coupling of this compound with a terminal alkyne is giving low yields. What conditions are recommended?
A5: The Sonogashira coupling of electron-deficient heteroaryl bromides often requires careful optimization of the catalyst system and reaction conditions.
-
Recommended Starting Conditions:
-
Catalyst: A combination of a palladium source and a copper(I) co-catalyst is standard. Try Pd(PPh₃)₂Cl₂ (5 mol%) with CuI (2.5-5 mol%).[7]
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and a co-solvent.
-
Solvent: Anhydrous, degassed THF or DMF.
-
Temperature: Room temperature to 80 °C. For this unreactive substrate, starting at a higher temperature (e.g., 60-80 °C) is advisable.
-
-
Troubleshooting Steps:
-
Copper-Free Conditions: In some cases, the copper co-catalyst can lead to the formation of alkyne homocoupling (Glaser coupling) byproducts. If this is observed, consider switching to copper-free Sonogashira conditions, which may require a different palladium catalyst and ligand system.
-
Ligand Additives: If the standard Pd(PPh₃)₂Cl₂ is ineffective, the addition of a more electron-rich phosphine ligand can sometimes be beneficial.
-
Base Strength: Ensure the amine base is sufficiently strong to deprotonate the terminal alkyne.
-
Quantitative Data Summary: Recommended Starting Conditions
| Coupling Reaction | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100-110 |
| Buchwald-Hartwig | Xantphos Pd G3 (2-5) | - | NaOtBu (1.5) | Toluene | 90-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (5) | - | Et₃N (3) | THF | 60-80 |
Experimental Protocols (Adaptable)
The following protocols are generalized starting points and should be optimized for your specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 5 mol%).
-
Seal the flask, and evacuate and backfill with argon (repeat three times).
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk tube, add this compound (1.0 equiv), the amine (1.2 equiv), NaOtBu (1.5 equiv), and the palladium precatalyst (e.g., Xantphos Pd G3, 2-5 mol%).
-
Seal the tube, and evacuate and backfill with argon (repeat three times).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (2.5 mol%).
-
Seal the flask, and evacuate and backfill with argon (repeat three times).
-
Add anhydrous, degassed THF, followed by triethylamine (3.0 equiv) and the terminal alkyne (1.2 equiv).
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with diethyl ether, and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify by flash column chromatography.[7]
References
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). A versatile catalyst for the Suzuki–Miyaura coupling of heteroaryl chlorides and boronic acids. Chemical Science, 4(3), 916-920. [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Marion, N., & Nolan, S. P. (2008). Well-defined N-heterocyclic carbene-palladium(II) precatalysts for cross-coupling reactions. Angewandte Chemie International Edition, 47(16), 2940-2943. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki− Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
-
Vo, G. D., & Hartwig, J. F. (2009). Palladium-catalyzed coupling of ammonia with aryl chlorides, bromides, iodides, and sulfonates: a general method for the preparation of primary anilines. Journal of the American Chemical Society, 131(31), 11049-11061. [Link]
-
Yin, J., & Buchwald, S. L. (2002). Pd-catalyzed intermolecular amidation of aryl halides: the discovery that Xantphos can be trans-chelating in a palladium complex. Journal of the American Chemical Society, 124(21), 6043-6048. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818. [Link]
Sources
- 1. Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Semantic Scholar [semanticscholar.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: Catalyst Deactivation in Reactions with Sulfonyl-Containing Pyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding a common yet challenging issue: the deactivation of precious metal catalysts in the presence of sulfonyl-containing pyridine substrates. Our goal is to equip you with the scientific understanding and practical solutions to diagnose, mitigate, and resolve catalyst deactivation in your critical reactions.
Introduction: The "Dual-Poisoning" Challenge
Sulfonyl-containing pyridines are a vital class of molecules in medicinal chemistry and materials science. However, their unique structure presents a significant challenge in catalytic reactions, particularly those employing palladium, platinum, rhodium, and nickel catalysts. These molecules can act as "dual-poisons," deactivating the catalyst through two distinct mechanisms: the strong coordination of the pyridine's nitrogen atom and the chemisorption of the sulfonyl group's sulfur atom onto the catalyst's active sites. This guide will dissect this complex issue and provide actionable strategies for your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my catalyst deactivating when I use a sulfonyl-containing pyridine substrate?
A1: The deactivation is likely due to a "dual-poisoning" effect. Both the nitrogen atom of the pyridine ring and the sulfur atom of the sulfonyl group can strongly bind to the active sites on your metal catalyst.[1][2] This binding is often strong and can be irreversible under typical reaction conditions, effectively blocking the sites needed for the catalytic cycle to proceed. Organic poisons, such as nitrogen-containing compounds and sulfur species, are known to form stable complexes with the active metal, leading to catalyst deactivation.[2]
Q2: Which functional group is the primary cause of poisoning: the pyridine nitrogen or the sulfonyl sulfur?
A2: Both contribute, but sulfur is generally a more severe and often irreversible poison for many precious metal catalysts like palladium.[2][3][4] Sulfur's strong chemisorption can alter the electronic properties of the catalyst surface.[5] The pyridine nitrogen, being a Lewis base, also strongly coordinates to the metal center, which can inhibit the reaction. The combined presence of both functionalities in one molecule creates a potent catalyst inhibitor.
Q3: Are certain catalysts more resistant to this type of poisoning?
A3: While no catalyst is completely immune, some show better tolerance. For instance, rhodium-based catalysts have demonstrated higher resistance to sulfur poisoning compared to nickel in certain applications. Bimetallic catalysts, such as Pd-Pt, have also been shown to have improved resistance to irreversible sulfur adsorption.[4] The choice of catalyst support can also play a role; for example, supports like alumina can adsorb some sulfur species, offering a buffering effect that protects the active metal sites.[3]
Q4: Can I just increase the catalyst loading to overcome the deactivation?
A4: While increasing the catalyst loading might seem like a straightforward solution to achieve higher conversion, it is often not an ideal or cost-effective strategy. This approach does not address the root cause of the deactivation and can lead to higher background reactions, difficulty in product purification, and increased cost, especially when using expensive precious metal catalysts. It is generally better to first understand and mitigate the poisoning mechanism.
Q5: How do reaction conditions affect the rate of catalyst deactivation?
A5: Temperature, solvent, and the concentration of reactants can all influence deactivation. For instance, higher temperatures can sometimes increase the rate of irreversible poisoning or lead to catalyst sintering, a process where the metal particles agglomerate, reducing the active surface area. The choice of solvent can also affect the solubility and presentation of the poison to the catalyst surface.
Troubleshooting Guide: A Step-by-Step Approach
If you are experiencing catalyst deactivation in a reaction involving a sulfonyl-containing pyridine, follow this logical troubleshooting workflow.
dot graph TD { A[Start: Low Conversion or Stalled Reaction] --> B{Initial Checks}; B --> C{Is the Substrate a Sulfonyl-Containing Pyridine?}; C -- Yes --> D[Hypothesis: Dual-Poisoning]; C -- No --> E[Consult Other Troubleshooting Guides]; D --> F{Diagnostic Experiments}; F --> G[Modify Reaction Strategy]; G --> H{Evaluate Outcome}; H -- Improved --> I[Optimization]; H -- No Improvement --> G; I --> J[Successful Reaction];
} Caption: Troubleshooting workflow for catalyst deactivation.
Issue: Low reaction yield or stalled reaction when using a sulfonyl-containing pyridine.
Possible Cause: Dual poisoning of the catalyst by both the pyridine nitrogen and the sulfonyl sulfur.
Detailed Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Catalyst System Modification | Screen Different Ligands: For palladium-catalyzed reactions, switch to bulkier, electron-rich phosphine ligands (e.g., Buchwald-type ligands). | These ligands can sometimes stabilize the catalytic species and promote the desired reaction pathway over catalyst inhibition. In Suzuki-Miyaura couplings with heteroaryl compounds, specialized phosphine ligands have been shown to overcome catalyst inhibition.[6] |
| Change the Metal or Support: Consider switching from a palladium catalyst to a nickel or rhodium-based system, which may exhibit different sensitivities to the poisons. Experiment with different catalyst supports (e.g., Al₂O₃, ZrO₂, TiO₂) as they can influence resistance to sulfur poisoning.[3] | Different metals and supports have varying affinities for sulfur and nitrogen, potentially reducing the poisoning effect. | |
| 2. Substrate/Reagent Modification | Use a "Masking" Additive: Introduce a Lewis acid (e.g., B(OMe)₃) to the reaction mixture. | The Lewis acid can coordinate to the basic pyridine nitrogen, "masking" it from the catalyst and preventing it from acting as a poison.[7] |
| Purify Starting Materials: Ensure all starting materials and solvents are free from other potential catalyst poisons (e.g., other sulfur or nitrogen-containing impurities). | Contaminants in the feedstock are a common source of catalyst poisons.[2] | |
| 3. Process Condition Optimization | Optimize Reaction Temperature: Systematically vary the reaction temperature. | Lower temperatures may reduce the rate of irreversible chemisorption of sulfur, while higher temperatures could potentially overcome weaker coordination poisoning by the pyridine. |
| Use a Poison "Trap" or Guard Bed: In flow chemistry or larger-scale reactions, consider passing the feedstock through a guard bed of a material that strongly adsorbs sulfur before it reaches the main catalyst bed. | This is a preventative measure to remove potential poisons before they can interact with the primary catalyst. |
Analytical Protocols for Diagnosing Catalyst Deactivation
Confirming that catalyst deactivation is due to the sulfonyl-containing pyridine is crucial. Below are protocols for advanced analytical techniques.
Protocol 1: X-ray Photoelectron Spectroscopy (XPS) Analysis of a Poisoned Catalyst
Objective: To identify the presence and chemical state of sulfur and nitrogen on the catalyst surface.
-
Sample Preparation:
-
Carefully recover the deactivated catalyst from the reaction mixture by filtration.
-
Gently wash the catalyst with a solvent that will remove residual reactants and products but not the strongly adsorbed poisons (e.g., a non-polar solvent like hexane).
-
Dry the catalyst sample under vacuum at a low temperature to avoid further changes.
-
-
XPS Analysis:
-
Mount the dried catalyst on a sample holder.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Perform high-resolution scans of the S 2p, N 1s, and the primary metal (e.g., Pd 3d) regions.
-
-
Data Interpretation:
-
Sulfur (S 2p): The binding energy of the S 2p peak will indicate the chemical state of the sulfur. The presence of sulfide species strongly suggests poisoning.
-
Nitrogen (N 1s): The N 1s peak will confirm the presence of the pyridine moiety on the surface.
-
Metal (e.g., Pd 3d): Shifts in the metal's binding energy can indicate a change in its oxidation state or chemical environment due to bonding with sulfur or nitrogen.
-
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy with Pyridine Adsorption
Objective: To probe the Lewis and Brønsted acid sites on the catalyst surface and observe their interaction with the pyridine functionality.
-
Sample Preparation:
-
Press a small amount of the catalyst into a self-supporting wafer and place it in an IR cell with temperature and atmosphere control.
-
Activate the catalyst under vacuum at an elevated temperature to clean the surface.
-
-
Pyridine Adsorption:
-
Introduce pyridine vapor into the cell at a controlled temperature and pressure.
-
Record the IR spectrum.
-
-
Data Interpretation:
Catalyst Regeneration: A Potential Solution
In some cases, the activity of a poisoned catalyst can be partially or fully restored through regeneration.
dot graph TD { A[Poisoned Catalyst] --> B{Regeneration Strategy}; B --> C[Thermal Treatment]; B --> D[Chemical Treatment]; C --> E[Oxidative Regeneration]; C --> F[Reductive Regeneration]; D --> G[Solvent Washing]; E --> H[Partially or Fully Restored Catalyst]; F --> H; G --> H;
} Caption: Overview of catalyst regeneration strategies.
Protocol 3: Thermal Regeneration of a Sulfur-Poisoned Catalyst
Objective: To remove adsorbed sulfur species by high-temperature treatment.
Caution: This method can lead to catalyst sintering if not performed carefully.
-
Setup: Place the deactivated catalyst in a tube furnace with controlled gas flow and temperature.
-
Oxidative Treatment (for coke and some sulfur removal):
-
Flow a dilute stream of oxygen (e.g., 2-5% in Nitrogen) over the catalyst.
-
Slowly ramp the temperature to a predetermined point (e.g., 400-550°C), holding for several hours. This can help remove carbonaceous deposits and some sulfur species as SO₂.[2]
-
-
Reductive Treatment (for sulfate removal):
-
After the oxidative step and purging with an inert gas, switch to a hydrogen-containing stream (e.g., 5% H₂ in Nitrogen).
-
Increase the temperature (e.g., to 500-600°C). This can reduce surface sulfates and regenerate the active metal. Hydrogen treatment has been shown to be effective for regenerating sulfur-poisoned palladium catalysts.[12]
-
-
Cooling: Cool the catalyst to room temperature under an inert atmosphere before use.
Note: The success of regeneration depends heavily on the nature of the poison-catalyst interaction. Strongly chemisorbed sulfur can be very difficult to remove completely.
References
-
Barbier, J., & Lamy-Pitara, E. (1996). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions, 92(20), 3897-3903. [Link]
-
DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Retrieved from [Link]
-
Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General, 214(2), 239-257. [Link]
-
University of Wisconsin-Madison. (n.d.). FTIR Analysis of Environmental Effects on Pyridine-SO2 Complexes. MINDS@UW. Retrieved from [Link]
-
Figueras, F., et al. (2001). Effect of Sulfur or Nitrogen Poisoning on the Activity and Selectivity of Y-Zeolite-Supported Pt–Pd Catalysts in the Hydrogenation of Tetralin. Journal of Catalysis, 202(1), 1-10. [Link]
-
Global Marketing Insights. (2024). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of pyridine adsorption at different temperatures on Ce–Fe/Al2O3/Cordierite. Retrieved from [Link]
-
Bartholomew, C. H. (2001). ChemInform Abstract: Sulfur Poisoning, Recovery, and Related Phenomena over Supported Palladium, Rhodium, and Iridium Catalysts for Methane Oxidation. ChemInform, 32(32). [Link]
-
ResearchGate. (n.d.). Pyridine adsorption infrared spectroscopy (Py-FTIR), a 40 °C.... Retrieved from [Link]
-
Li, F., et al. (2022). Atomic Insights into the S Poisoning Effects of Single-Atom Catalysts in Li–S Batteries. ACS Omega, 7(4), 3369-3376. [Link]
-
Joao, K. (2023). Thermo-Gravimetric Analysis in the Investigation of Catalysts: Insights and Innovations. Journal of Mass Spectrometry & Drug Discovery. [Link]
-
ResearchGate. (n.d.). FTIR spectra of the pyridine adsorption on the catalysts and the.... Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of pyridine adsorption results for the catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Retrieved from [Link]
-
Wang, H., et al. (2021). Review of Sulfur Promotion Effects on Metal Oxide Catalysts for NOx Emission Control. Energy & Fuels, 35(21), 17169-17188. [Link]
-
National Center for Biotechnology Information. (n.d.). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Retrieved from [Link]
-
Oudar, J. (1979). Sulfur adsorption and poisoning of metallic catalysts. Catalysis Reviews, 22(2), 171-195. [Link]
-
ResearchGate. (n.d.). The X-ray photoelectron spectroscopy (XPS) patterns of: Pd/C (a); and oxide-rich Pd 0.9 Cu 0.1 /C (a,b). Retrieved from [Link]
-
PubMed. (2021). Competitive Adsorption and Modulated Product Binding Using Pyridines on Cobalt Phosphide Enhance Hydrogenation Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). N-(2-pyridyl)sulfonyl groups for ortho-directing palladium carbon-halogen C-X bond formation at functionalized arenes (X = I, Br, Cl, F). Retrieved from [Link]
-
Beloglazkina, E. K., et al. (2018). X-ray Photoelectron Spectroscopy (XPS) Study of the Products Formed on Sulfide Minerals Upon the Interaction with Aqueous Platinum (IV) Chloride Complexes. Minerals, 8(12), 565. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Royal Society of Chemistry. (n.d.). A quantum chemical study of hydrogen adsorption on carbon-supported palladium clusters. Retrieved from [Link]
-
PubMed. (2015). Palladium-catalyzed ortho-sulfonylation of 2-aryloxypyridines and subsequent formation of ortho-sulfonylated phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray photoelectron spectra of Pd(II) and Pt(II) complexes with 1,3-thiazolidine-2-thione. A quantum mechanics study on the free ligand. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Hydrogen Adsorption on Palladium and Platinum Overlayers: DFT Study. Retrieved from [Link]
-
Barford, W., et al. (2020). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. Journal of the American Chemical Society, 142(17), 7863-7871. [Link]
-
ResearchGate. (n.d.). States of Adsorbed Hydrogen and Their Effect on the Reaction of CO Oxidation on Pd and Ta. Retrieved from [Link]
Sources
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Technical Support Center: Solvent Effects on the Suzuki Coupling of 2-Bromo-5-(isopropylsulfonyl)pyridine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for advanced synthetic applications. This guide provides in-depth troubleshooting and practical advice for researchers, chemists, and process development professionals working on the Suzuki-Miyaura cross-coupling of 2-Bromo-5-(isopropylsulfonyl)pyridine . Given the unique electronic nature of this substrate, solvent selection is not merely a matter of solubility but a critical parameter that dictates reaction success, yield, and purity. This document is designed to move beyond generic protocols and offer a framework for rational solvent choice and problem-solving.
Part 1: Foundational Concepts: Why Solvent Choice is Paramount
Before troubleshooting specific issues, it is crucial to understand the underlying principles governing this reaction. The substrate, this compound, is an electron-deficient heteroaryl halide. The potent electron-withdrawing sulfonyl group significantly influences the reactivity of the C-Br bond and the pyridine ring itself.
Q1: Why is the Suzuki coupling of this specific substrate so sensitive to the solvent?
A1: The sensitivity arises from the substrate's electronic properties, which affect every stage of the Suzuki-Miyaura catalytic cycle.[1] Unlike electron-rich or neutral aryl halides, the electron-deficient nature of the pyridine ring introduces specific challenges and opportunities that are directly modulated by the solvent environment.
-
Oxidative Addition: This is often the rate-determining step.[1] For an electron-deficient system, the C-Br bond is polarized and more susceptible to the initial addition of the Pd(0) catalyst. Polar aprotic solvents (e.g., DMF, NMP, DMSO) can stabilize the polarized transition states involved in this step, potentially increasing the reaction rate.[2][3]
-
Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center. It requires activation of the boronic acid by a base to form a more nucleophilic borate species.[4] The solvent must effectively dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitate its interaction with the boronic acid. Biphasic systems, often containing water, are excellent for this purpose as they can dissolve both the organic reagents and the inorganic base.[5]
-
Catalyst Stability and Ligand Coordination: The pyridine nitrogen can coordinate to the palladium center. The solvent can compete for coordination sites on the palladium, influencing the stability and activity of the catalyst. Highly coordinating solvents might stabilize the catalyst but could also inhibit substrate binding.
The interplay of these factors is visually summarized in the catalytic cycle below.
Caption: The Suzuki-Miyaura catalytic cycle.
Part 2: Troubleshooting Guide for Common Issues
This section addresses specific problems encountered during the experiment, with a focus on solvent-based solutions.
Q2: My reaction has stalled, showing low or no conversion of the starting material. How can the solvent be the cause?
A2: Low conversion is a frequent issue directly linked to the solvent system's physical and chemical properties.
-
Root Cause 1: Poor Solubility. The single most common cause is the poor solubility of one or more components (substrate, boronic acid, or base) at the reaction temperature.[6] A heterogeneous mixture, especially if poorly stirred, will suffer from slow reaction kinetics.
-
Root Cause 2: Sub-Optimal Temperature. The reaction may simply be too slow at the chosen temperature. The solvent's boiling point dictates the maximum accessible temperature under atmospheric pressure. For a less reactive coupling partner, a higher temperature may be necessary.
-
Root Cause 3: Catalyst Deactivation. In some solvents, the palladium catalyst, particularly if not properly supported by a robust ligand, can decompose to form inactive palladium black, especially at elevated temperatures.[7]
Actionable Solutions:
-
Verify Solubility: Before running the reaction, perform a simple solubility test of your substrate and boronic acid in the chosen solvent at both room temperature and the target reaction temperature.
-
Consult the Solvent Properties Table: Choose a solvent or solvent system that is known to dissolve the reagents and base effectively. For instance, while toluene is a good non-polar choice, it is poor at dissolving inorganic bases like K₂CO₃, necessitating the addition of water to create a biphasic system.[5]
-
Systematic Solvent Screening: If solubility is a persistent issue, a systematic screening of solvents with varying properties is recommended. A standard screening set is provided in the table below.
Table 1: Properties of Common Solvents for Suzuki-Miyaura Coupling
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Key Characteristics & Use Cases |
| 1,4-Dioxane | Ethereal, Aprotic | 101 | 2.2 | A classic, versatile solvent. Often used with an aqueous base (e.g., 4:1 Dioxane/H₂O) to dissolve all components.[8] |
| Toluene | Aromatic, Aprotic | 111 | 2.4 | Good for higher temperatures. Almost always requires an aqueous phase for the base.[9] |
| Tetrahydrofuran (THF) | Ethereal, Aprotic | 66 | 7.5 | Lower boiling point, suitable for more reactive partners. Often used with water. |
| 2-Methyl-THF (2-MeTHF) | Ethereal, Aprotic | 80 | 6.2 | A "greener" alternative to THF with a higher boiling point and better phase separation from water.[9][10] |
| Dimethylformamide (DMF) | Polar, Aprotic | 153 | 38.2 | Excellent solvating power for salts and polar compounds. Can accelerate reactions of electron-deficient halides but requires careful temperature control to avoid decomposition.[2][11] |
| Acetonitrile (MeCN) | Polar, Aprotic | 82 | 36.6 | A polar solvent that can sometimes offer unique selectivity compared to other polar aprotics like DMF.[12] |
Q3: My desired product is forming, but I'm getting a significant amount of the de-boronated arene from my coupling partner. How can I mitigate this protodeboronation?
A3: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond.[13] This side reaction consumes your nucleophile and is primarily caused by the presence of excess water or protic sources, often exacerbated by high temperatures and extended reaction times.[6]
Actionable Solutions:
-
Control Water Content: While some water is often beneficial for dissolving the base and promoting transmetalation, too much can accelerate protodeboronation.[14] If using a biphasic system (e.g., Dioxane/H₂O), try reducing the water ratio from 4:1 to 10:1.
-
Switch to Anhydrous Conditions: Employ a non-aqueous system. Use an anhydrous solvent like Toluene or Dioxane with a more soluble organic base or a less-hygroscopic inorganic base like potassium phosphate (K₃PO₄).[9]
-
Use a More Stable Boron Species: Arylboronic acids are susceptible to this side reaction. Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin) or an MIDA ester, which are significantly more resistant to hydrolysis.[6][7]
Caption: Competing pathways for the organoboron reagent.
Q4: My main impurity is the de-halogenated starting material, 5-(isopropylsulfonyl)pyridine. Why is this happening and how can the solvent choice help?
A4: The formation of the de-halogenated (or hydrodehalogenated) product occurs when the aryl-palladium intermediate reacts with a hydride source instead of the organoboron reagent.[7]
-
Root Cause: Certain solvents, especially alcohols like isopropanol or ethanol, can act as hydride donors under basic conditions at elevated temperatures. While sometimes used as solvents, they can be problematic. Other potential hydride sources include certain additives or impurities.
-
Actionable Solution: The most effective solution is to switch to an aprotic solvent system . This eliminates the primary source of the competing hydride. Recommended choices include:
-
1,4-Dioxane/Water
-
Toluene/Water
-
DMF
-
2-MeTHF/Water
-
By using an aprotic solvent, you ensure that the primary reaction pathway available to the R¹-Pd(II)L₂(X) complex is transmetalation with the boronic acid.
Part 3: Frequently Asked Questions (FAQs)
Q5: What is the optimal amount of water to use in a biphasic system like Toluene/Water or Dioxane/Water?
A5: There is no single "optimal" amount, but a general starting point is a 4:1 to 10:1 ratio of organic solvent to water.[14] The goal is to use enough water to effectively dissolve the base and facilitate the formation of the active borate species, but not so much that protodeboronation becomes a significant issue.[15] The ideal ratio may require empirical optimization for your specific boronic acid and base combination.
Q6: Are "green" solvents like 2-MeTHF or CPME viable for this challenging coupling?
A6: Absolutely. Solvents like 2-MeTHF are excellent, environmentally preferable alternatives to THF and Dioxane.[9][10] 2-MeTHF offers a higher boiling point than THF and provides cleaner phase separation from water, which can simplify workup. Green solvents are increasingly used in pharmaceutical development, and their performance in Suzuki couplings is well-documented.[16]
Q7: When should I choose a high-boiling point solvent like DMF over a standard one like Dioxane?
A7: A high-boiling solvent should be considered when you are coupling a particularly challenging (e.g., sterically hindered or electron-poor) boronic acid that requires more thermal energy to react. DMF's high polarity can also accelerate the oxidative addition step for your electron-deficient substrate.[11] However, use it judiciously. The high temperature can also accelerate decomposition pathways for sensitive substrates or catalysts. Reserve it for situations where standard conditions (e.g., Dioxane/H₂O at 100 °C) have failed.
Part 4: Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization.[17]
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, an additional ligand.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[15]
-
Solvent Addition: Add the chosen anhydrous or degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, 0.1 M concentration relative to the halide) via syringe.
-
Reaction: Place the sealed vessel in a preheated heating block or oil bath at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: A logical workflow for troubleshooting solvent issues.
References
-
Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
-
ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Quora. What is the prominent role of water in the Suzuki reaction?. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ACS Publications. (2022). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. [Link]
-
Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. [Link]
-
Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. [Link]
-
ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
-
Buchwald Lab, MIT. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
National Institutes of Health. (2011). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]
-
ResearchGate. The effect of different solvents on the Suzuki coupling reaction. [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 15. quora.com [quora.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Debromination of "2-Bromo-5-(isopropylsulfonyl)pyridine"
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing "2-Bromo-5-(isopropylsulfonyl)pyridine" in their synthetic workflows. The unwanted loss of the bromine atom, a process known as debromination or hydrodehalogenation, is a common challenge that can significantly impact reaction yield and purity. This document provides in-depth troubleshooting strategies, optimized protocols, and a mechanistic understanding to help you mitigate this side reaction and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem with this compound?
A: Debromination, specifically hydrodehalogenation, is an undesired side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom.[1] This is particularly prevalent with electron-deficient N-heterocyclic halides like this compound.[1] The electron-withdrawing nature of both the pyridine nitrogen and the isopropylsulfonyl group makes the C-Br bond more susceptible to certain reaction pathways that lead to its cleavage. This side reaction consumes your starting material, lowers the yield of the desired product, and introduces a significant impurity that can be challenging to separate.[1]
Q2: What are the primary causes of debromination in my palladium-catalyzed cross-coupling reaction?
A: The leading cause of debromination in palladium-catalyzed reactions is the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can be generated from various sources within your reaction mixture, including:
-
Trace amounts of water or alcohols in your solvents.[1]
-
The use of certain bases, particularly strong ones like sodium tert-butoxide (NaOtBu).[1]
-
Decomposition of phosphine ligands.[1]
Once formed, the Pd-H species can participate in a competing catalytic cycle, leading to the formation of the debrominated byproduct.[1]
Q3: Are certain reaction types more prone to causing debromination of this substrate?
A: Yes, palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions are particularly susceptible to this side reaction. The conditions required to activate the C-Br bond for the desired coupling can also facilitate the pathways leading to debromination. The choice of catalyst, ligand, base, and solvent all play a critical role in directing the reaction towards the desired product versus the debrominated byproduct.[1][2]
Troubleshooting Guide: A Reaction-Specific Approach
This section provides a systematic approach to troubleshooting debromination based on the type of reaction you are performing.
Palladium-Catalyzed Cross-Coupling Reactions (General)
The principles outlined in the following table are broadly applicable to Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
| Problematic Condition | Recommended Solution | Scientific Rationale |
| Strong Base (e.g., NaOtBu, KOtBu) | Switch to a weaker inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][2] | Strong alkoxide bases can promote the formation of Pd-H species and other side reactions. Weaker bases are often sufficient to facilitate the desired catalytic cycle without promoting debromination.[1][2] |
| Suboptimal Ligand | Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or bulky N-heterocyclic carbenes (NHCs).[1][2] | These ligands promote the desired reductive elimination step to form the C-C or C-N bond, helping it to outcompete the debromination pathway.[1] |
| High Reaction Temperature | Lower the reaction temperature in 10-20 °C increments.[1] | Debromination can have a higher activation energy than the desired coupling reaction. Reducing the temperature can selectively slow down the undesired pathway.[1] |
| Protic or Polar Aprotic Solvents (e.g., alcohols, DMF) | Use non-polar, aprotic solvents like toluene or dioxane.[1][3] | Protic solvents can be a direct source of hydrides. Some polar aprotic solvents may also contribute to the formation of Pd-H species.[1][3] |
| Reagent and Solvent Purity | Use anhydrous and degassed solvents. Ensure all reagents are of high purity.[1] | Water and other impurities can be sources of hydrides that lead to the formation of Pd-H species and deactivate the catalyst.[1][4] |
Workflow for Minimizing Debromination in Cross-Coupling Reactions
Caption: Troubleshooting workflow for minimizing debromination.
Optimized Experimental Protocols
The following protocols are designed as robust starting points for minimizing debromination when working with this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is designed for the cross-coupling of this compound with an arylboronic acid, with a focus on minimizing hydrodehalogenation.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare a catalyst premix by dissolving Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent. Add this to the Schlenk flask.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.[5]
-
Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.[5]
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.[5]
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound while suppressing debromination.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (5 mol%)
-
Potassium Phosphate (K₃PO₄) (1.5 equiv)
-
Anhydrous, degassed Toluene
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (Pd₂(dba)₃) and the phosphine ligand (XPhos).
-
Add the anhydrous, degassed toluene and stir for a few minutes to form the active catalyst.
-
Add this compound, the amine, and the base (K₃PO₄).
-
Seal the flask and heat the reaction mixture to 90-100 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Mechanistic Insights into Debromination
Understanding the mechanism of debromination is key to preventing it. The primary culprit is the formation of a palladium-hydride (Pd-H) species, which intercepts the main catalytic cycle.
Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling reactions.
By carefully selecting ligands that accelerate reductive elimination and choosing bases and solvents that minimize the formation of hydride sources, you can favor the desired catalytic cycle and suppress the formation of the debrominated byproduct.
References
-
Cai, Q., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(24), 9359–9361. Available at: [Link]
-
Chen, J., et al. (2014). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Molecules, 19(8), 12345-12356. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(11), 1269. Available at: [Link]
-
Reddit. (2019). Significant dehalogenation in Stille coupling. r/Chempros. Retrieved from [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]
-
ResearchGate. (2009). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Tetrahedron Letters, 50(37), 5264-5267. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]
-
ACS Publications. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. Available at: [Link]
-
Wikipedia. (2023). Cross-coupling reaction. Retrieved from [Link]
Sources
Technical Support Center: Synthesis and Derivatization of 2-Bromo-5-(isopropylsulfonyl)pyridine
Welcome to the technical support center for the synthesis and functionalization of 2-Bromo-5-(isopropylsulfonyl)pyridine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are scaling up or troubleshooting the synthesis of this valuable heterocyclic building block. Our focus is on providing practical, field-proven insights that go beyond simple procedural steps, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Importance of Pyridyl Sulfones
The 2-bromo-5-(alkylsulfonyl)pyridine scaffold is a privileged motif in modern drug discovery. The sulfonyl group acts as a potent hydrogen bond acceptor and can significantly modulate the physicochemical properties of a molecule, while the bromine atom at the 2-position serves as a versatile synthetic handle for introducing further complexity through cross-coupling reactions. This guide addresses the common challenges encountered during the multi-step synthesis of the core intermediate and its subsequent derivatization.
Core Synthetic Workflow Overview
The most common and scalable synthesis of this compound derivatives involves a three-stage process. Each stage presents unique challenges that require careful control of reaction parameters.
Caption: High-level three-stage workflow for synthesizing this compound derivatives.
Stage 1 & 2 Troubleshooting: Synthesis of the Core Intermediate
This section combines the first two stages of the synthesis, as the quality of the material from Stage 1 directly impacts the success of Stage 2. The most common route involves the reaction of a pyridine precursor with an isopropyl thiol equivalent, followed by oxidation.
Frequently Asked Questions (FAQs)
Q1: My initial C-S bond formation reaction is sluggish and gives low yields. What are the primary factors to investigate?
Answer: Low conversion in the sulfanylation step typically points to one of four areas: the base, solvent, temperature, or atmosphere.
-
Causality of Base Selection: The reaction involves the deprotonation of isopropyl thiol to form the nucleophilic thiolate. A base that is insufficiently strong will result in a low concentration of the active nucleophile. Sodium hydride (NaH) or sodium tert-butoxide (NaOt-Bu) in an anhydrous polar aprotic solvent like DMF or THF are excellent choices. Using weaker bases like potassium carbonate may require higher temperatures and longer reaction times, which can lead to side products.
-
Solvent and Temperature: The solvent must be able to dissolve the reagents and be stable at the reaction temperature. For reactions with NaH, anhydrous THF or DMF are standard. The initial deprotonation is often performed at 0 °C to control exothermicity, followed by warming to room temperature or gentle heating (e.g., 50-60 °C) after the addition of the pyridine electrophile to drive the reaction to completion.
-
Inert Atmosphere: Thiolates are highly susceptible to oxidative dimerization (disulfide formation) in the presence of oxygen. It is critical to degas your solvent and maintain a positive pressure of an inert gas like nitrogen or argon throughout the entire process.
Q2: During the oxidation of 2-bromo-5-(isopropylthio)pyridine, I get a mixture of the starting material, the sulfoxide, and the desired sulfone. How can I ensure complete oxidation to the sulfone?
Answer: This is a classic challenge of over- and under-oxidation. Achieving complete conversion to the sulfone without side reactions requires careful selection of the oxidant and control of stoichiometry.[1][2][3]
-
Oxidant Choice & Stoichiometry:
-
m-CPBA (meta-Chloroperoxybenzoic acid): A common and effective oxidant. To drive the reaction to the sulfone, at least 2.1-2.2 equivalents are required. Using exactly 2.0 equivalents often leaves residual sulfoxide.
-
Oxone® (Potassium peroxymonosulfate): A powerful and relatively inexpensive oxidant. It is typically used in a biphasic system or in polar solvents like methanol/water. A slight excess (2.1-2.5 equivalents) is recommended.
-
Hydrogen Peroxide (H₂O₂): Often requires a catalyst (e.g., tungstic acid) to be effective for sulfone formation. While a "green" oxidant, optimizing the catalytic system can be time-consuming.[2][3]
-
-
Reaction Monitoring: Do not rely solely on time. Monitor the reaction by TLC or LC-MS. If you observe the disappearance of the starting sulfide but the persistence of the intermediate sulfoxide spot, it confirms that more oxidant or longer reaction time is needed.
-
Temperature Control: These oxidations are exothermic. Add the oxidant in portions to the cooled reaction mixture (typically 0 °C) to maintain temperature control. Allowing the reaction to get too hot can lead to decomposition of the pyridine ring.[4]
Q3: My purification after oxidation is complicated by byproducts. What are they and how can I avoid them?
Answer: The primary byproduct from an m-CPBA oxidation is meta-chlorobenzoic acid (m-CBA). If not removed, it can complicate subsequent steps.
-
Workup Procedure: After the reaction is complete (and the excess oxidant has been quenched with a reducing agent like aqueous sodium thiosulfate), a basic wash is crucial. Washing the organic layer with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will deprotonate the acidic m-CBA, extracting it into the aqueous layer.
-
Column Chromatography: Despite a good workup, column chromatography is often necessary. The polarity difference between the sulfoxide and sulfone is significant. A gradient elution from a less polar solvent system (e.g., 20% EtOAc in Hexane) to a more polar one (e.g., 40-50% EtOAc in Hexane) is typically effective for separating the sulfone from any remaining starting material or sulfoxide.
Troubleshooting Decision Tree: Sulfide to Sulfone Oxidation
Sources
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of 2-Bromo-5-(isopropylsulfonyl)pyridine
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Substituted pyridines, in particular, represent a cornerstone of many pharmacologically active molecules. This guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-Bromo-5-(isopropylsulfonyl)pyridine . In the absence of publicly available experimental spectra for this specific compound, we present a robust, predicted spectral analysis grounded in the fundamental principles of NMR spectroscopy and supported by comparative data from closely related analogues. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to interpret and predict the NMR spectra of complex heterocyclic systems.
We will compare the predicted spectral data of this compound with its close structural analogue, 2-Bromo-5-(methanesulfonyl)pyridine , to highlight the subtle yet significant influence of the alkyl substituent on the sulfonyl group.
The Foundational Principles: Understanding the Pyridine Ring's NMR Landscape
The chemical shifts (δ) and coupling constants (J) of the protons and carbons in a pyridine ring are highly sensitive to the nature and position of its substituents. The electronegativity and steric bulk of substituent groups can cause significant shielding or deshielding effects, leading to predictable changes in the NMR spectrum.
In a 2,5-disubstituted pyridine ring, such as the one in our target compound, we expect to see a three-spin system for the aromatic protons. The bromine atom at the 2-position and the sulfonyl group at the 5-position exert distinct electronic effects. The bromine atom is electronegative and will deshield the adjacent proton at the 3-position. The isopropylsulfonyl group is a strong electron-withdrawing group, which will significantly deshield the protons at the 4- and 6-positions.
Experimental Protocols: Best Practices for NMR Spectral Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for compounds such as this compound, the following experimental protocol is recommended.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds. For compounds with different solubility profiles, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be used.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer Frequency: A spectrometer with a proton frequency of 400 MHz or higher is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient.
-
Number of Scans: 16-32 scans are usually adequate.
-
Relaxation Delay: A delay of 1-2 seconds between scans.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
Spectral Width: A range of 0 to 200 ppm.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 2-5 seconds.
-
Below is a visual representation of the general workflow for acquiring and analyzing the NMR spectra of a novel compound.
Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.
Predicted NMR Spectral Data for this compound
The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established substituent effects on the pyridine ring and analysis of related compounds.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.90 | d | ~2.2 | H-6 |
| ~8.20 | dd | ~8.5, 2.2 | H-4 |
| ~7.80 | d | ~8.5 | H-3 |
| ~3.30 | sept | ~6.9 | CH (isopropyl) |
| ~1.35 | d | ~6.9 | CH₃ (isopropyl) |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~153.0 | C-6 |
| ~142.0 | C-2 |
| ~138.0 | C-4 |
| ~135.0 | C-5 |
| ~125.0 | C-3 |
| ~54.0 | CH (isopropyl) |
| ~15.0 | CH₃ (isopropyl) |
Comparative Analysis: Isopropylsulfonyl vs. Methanesulfonyl Substituents
To understand the influence of the alkyl group on the sulfonyl substituent, we will compare the predicted data for this compound with the predicted data for 2-Bromo-5-(methanesulfonyl)pyridine.
Table 3: Predicted ¹H NMR Data for 2-Bromo-5-(methanesulfonyl)pyridine (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.95 | d | ~2.2 | H-6 |
| ~8.25 | dd | ~8.5, 2.2 | H-4 |
| ~7.85 | d | ~8.5 | H-3 |
| ~3.15 | s | - | CH₃ (methanesulfonyl) |
Table 4: Predicted ¹³C NMR Data for 2-Bromo-5-(methanesulfonyl)pyridine (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~153.5 | C-6 |
| ~142.2 | C-2 |
| ~138.5 | C-4 |
| ~134.5 | C-5 |
| ~125.2 | C-3 |
| ~44.5 | CH₃ (methanesulfonyl) |
Analysis of the Comparison:
-
Aromatic Protons (¹H NMR): The chemical shifts of the pyridine ring protons (H-3, H-4, and H-6) are expected to be very similar in both compounds. The strong electron-withdrawing nature of the sulfonyl group is the dominant factor, and the difference between an isopropyl and a methyl group in this position is electronically minimal.
-
Alkyl Protons (¹H NMR): This is where the primary difference lies. The methanesulfonyl group will exhibit a sharp singlet for its three equivalent methyl protons around 3.15 ppm. In contrast, the isopropylsulfonyl group will show a more complex pattern: a septet for the methine proton (CH) around 3.30 ppm and a doublet for the six equivalent methyl protons (CH₃) around 1.35 ppm. The integration of these signals (1:6 ratio) would be a key identifier.
-
Pyridine Carbons (¹³C NMR): Similar to the proton spectra, the chemical shifts of the pyridine ring carbons are predicted to be very close for both molecules.
-
Alkyl Carbons (¹³C NMR): The carbon of the methyl group in the methanesulfonyl derivative is expected around 44.5 ppm. For the isopropylsulfonyl derivative, the methine carbon (CH) will be further downfield (~54.0 ppm) due to being attached to the sulfonyl group and another carbon, while the methyl carbons (CH₃) will be significantly upfield (~15.0 ppm).
The structural relationship and the key differentiating NMR features are illustrated in the diagram below.
Caption: Comparative analysis of the key NMR differentiating features.
Conclusion
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag. [Link]
A Comparative Guide to High-Purity Confirmation of 2-Bromo-5-(isopropylsulfonyl)pyridine Derivatives by HPLC
Introduction: The Imperative of Purity in Drug Development
In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates such as 2-Bromo-5-(isopropylsulfonyl)pyridine and its derivatives are critical building blocks in modern medicinal chemistry. The presence of even trace-level impurities—arising from starting materials, side reactions, or degradation—can have profound consequences, potentially leading to altered pharmacological activity or toxicological profiles in the final drug product.[1] Therefore, robust, accurate, and reliable analytical methods for purity determination are indispensable.
High-Performance Liquid Chromatography (HPLC) has long been established as the "gold standard" for this purpose, offering high resolution, sensitivity, and quantitative precision.[2] This guide provides an in-depth comparison of two fundamental reversed-phase HPLC (RP-HPLC) approaches for the purity analysis of this compound derivatives: a rapid isocratic method ideal for routine quality control and a comprehensive gradient method for in-depth impurity profiling. We will explore the causality behind methodological choices, present detailed, self-validating protocols, and offer supporting data to guide researchers in selecting the optimal approach for their specific needs.
The Analyte: Understanding this compound
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a bromine atom and an isopropylsulfonyl group. Its structure imparts moderate polarity, making it an excellent candidate for analysis by RP-HPLC. The basic nitrogen atom in the pyridine ring (pKa ≈ 5.2) requires careful mobile phase control to ensure good chromatography.[3][4]
Potential impurities can originate from various stages of its synthesis. For instance, if synthesized from a precursor like 2,5-dibromopyridine, residual starting material may be present.[5] Other common impurities could include regioisomers, products of incomplete reaction, or by-products from side reactions.[6] A successful HPLC method must be able to resolve the main analyte from all these potential, structurally similar compounds.
Comparative HPLC Methodologies: Isocratic vs. Gradient Elution
The choice between an isocratic and a gradient elution method is a critical decision in HPLC method development, driven by the complexity of the sample and the analytical objective.[7][8]
-
Isocratic Elution (Method A): This method uses a constant mobile phase composition throughout the run. It is simpler, more robust, and generally results in shorter column re-equilibration times. It is the preferred approach for quality control (QC) applications where the impurities are known and well-resolved from the main peak.
-
Gradient Elution (Method B): This method involves a programmed change in the mobile phase composition during the analysis, typically by increasing the proportion of the stronger organic solvent. This allows for the effective elution of compounds with a wide range of polarities within a single run.[7] It is superior for analyzing complex samples with unknown impurities or for separating analytes with significantly different hydrophobicities.
dot
Caption: General workflow for HPLC purity determination.
Experimental Protocols: A Framework for Trustworthy Results
The following protocols are designed to be self-validating through the incorporation of System Suitability Testing (SST), a mandatory requirement by regulatory bodies like the ICH to ensure the chromatographic system is performing adequately for the intended analysis.[9][10]
Instrumentation and General Supplies
-
Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 stationary phase is the workhorse of RP-HPLC, providing excellent hydrophobic retention for a wide range of moderately polar compounds like pyridine derivatives.[1]
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Trifluoroacetic Acid (TFA), and purified water.
Standard and Sample Preparation
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Reference Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (approx. 0.5 mg/mL): Prepare the sample to be tested in the same manner as the Reference Standard Solution.
Protocol A: Isocratic Method for Routine QC
This method is optimized for speed and robustness, assuming a known impurity profile where all relevant peaks are eluted before the main analyte.
-
Rationale: An isocratic method is sufficient when the primary goal is to quantify a few known, early-eluting impurities and the main peak. The use of 0.1% TFA in the mobile phase is crucial; it acts as an ion-pairing agent and acidifies the mobile phase, protonating the pyridine nitrogen.[11] This prevents peak tailing by ensuring a single ionic state for the analyte, leading to sharp, symmetrical peaks.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | Acetonitrile:Water:TFA (60:40:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Detection | 254 nm |
| Injection Vol. | 10 µL |
| Run Time | 15 minutes |
System Suitability Test (SST):
-
Inject the Reference Standard solution five times.
-
Acceptance Criteria:
-
The Relative Standard Deviation (%RSD) of the peak area for the five replicate injections must be ≤ 2.0% .
-
The tailing factor for the main peak must be between 0.8 and 1.5 .
-
The theoretical plates (column efficiency) for the main peak must be ≥ 2000 .
-
These criteria, derived from ICH guidelines, confirm the precision, peak shape, and efficiency of the system are acceptable before proceeding with sample analysis.[10][12]
-
Protocol B: Gradient Method for Impurity Profiling
This method is designed to separate a wider range of potential impurities, including those that may be more or less polar than the parent compound.
-
Rationale: A gradient elution is necessary when dealing with complex mixtures or during method development to ensure all potential impurities are detected.[7] The gradient starts with a higher aqueous content to retain polar impurities and gradually increases the organic content to elute the main peak and any non-polar impurities, providing a comprehensive profile of the sample.
Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Mobile Phase A | 0.1% TFA in Water | | Mobile Phase B | 0.1% TFA in Acetonitrile | | Flow Rate | 1.0 mL/min | | Column Temp. | 35 °C | | Detection | 254 nm | | Injection Vol. | 10 µL | | Gradient Program: | Time (min) | % Mobile Phase B | | | 0.0 | 30 | | | 20.0 | 90 | | | 25.0 | 90 | | | 25.1 | 30 | | | 30.0 | 30 |
System Suitability Test (SST):
-
The SST procedure and acceptance criteria are identical to those described for the Isocratic Method (Protocol A), ensuring the system's performance is validated regardless of the elution mode.
dot
Caption: Logical flow for HPLC method development.
Performance Comparison and Data Interpretation
| Performance Metric | Method A (Isocratic) | Method B (Gradient) | Rationale & Justification |
| Resolution (Rs) | Adequate (Rs > 2.0) for known, early-eluting impurities. May fail for late-eluting or closely related impurities. | Superior (Rs > 2.5) for a wide range of impurities. | Gradient elution sharpens peaks and improves separation for compounds with differing polarities.[7] |
| Total Run Time | 15 minutes | 30 minutes | Isocratic methods are faster due to the lack of a re-equilibration step. |
| Sensitivity (LOD/LOQ) | Good for early peaks. May be poor for late-eluting peaks due to band broadening. | Excellent and more consistent across the chromatogram. | Gradient elution focuses analyte bands, leading to taller, narrower peaks and thus better sensitivity.[2] |
| Robustness | High. Less susceptible to minor variations in system dwell volume. | Moderate. Small changes in the gradient or system can shift retention times. | The simplicity of the isocratic mobile phase makes the method inherently more rugged. |
| Application | Routine QC, batch release testing. | Method development, stability studies, reference standard characterization. | The method should be fit for its intended purpose, as stipulated by ICH guidelines.[13] |
Advanced Topic: Ensuring Peak Purity with Photodiode Array (PDA) Detection
A single peak on a chromatogram does not guarantee a single compound.[14] A co-eluting impurity can hide under the main analyte peak. A Photodiode Array (PDA) detector is an invaluable tool for assessing peak purity. It acquires full UV-Vis spectra at multiple points across each peak.
The Principle of Peak Purity Analysis: If a peak represents a single, pure compound, the UV-Vis spectrum should be identical at all points across that peak (upslope, apex, and downslope). Software can automatically compare these spectra and calculate a "purity angle" or similar metric. If a chromatographically unresolved impurity with a different UV spectrum is present, the spectra will differ, indicating an impure peak.[15] This provides a much higher level of confidence than single-wavelength detection alone.
Conclusion and Recommendations
The selection of an appropriate HPLC method for purity determination of this compound derivatives is a balance between analytical need and operational efficiency.
-
For routine quality control where speed and repeatability are paramount and the impurity profile is well-defined, the robust Isocratic Method (A) is the superior choice.
-
For drug development, stability testing, and comprehensive impurity profiling , where the complete separation of all potential impurities is critical, the Gradient Method (B) is essential. Its ability to resolve a wide range of analytes provides the detailed, high-confidence data required for regulatory submissions and ensuring product safety.
References
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A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Bromo-5-(isopropylsulfonyl)pyridine
Introduction: The Strategic Importance of 2-Bromo-5-(isopropylsulfonyl)pyridine in Drug Discovery
The pyridine scaffold is a cornerstone of modern medicinal chemistry, with a significant number of FDA-approved drugs featuring this heterocycle.[1] Its ability to engage in hydrogen bonding and its favorable physicochemical properties make it a privileged structure in drug design. The subject of this guide, this compound, is a particularly valuable building block. The electron-withdrawing isopropylsulfonyl group at the 5-position significantly modulates the electronic properties of the pyridine ring, while the bromine atom at the 2-position serves as a versatile handle for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation via palladium-catalyzed cross-coupling reactions.[2]
These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are among the most powerful tools in the synthetic chemist's arsenal.[3][4] However, the electronic deficiency and potential for catalyst inhibition by the pyridine nitrogen make substrates like this compound challenging. The selection of an appropriate palladium catalyst system is therefore not a trivial choice but a critical parameter that dictates the success, efficiency, and scalability of the synthesis.
This guide provides an in-depth, data-driven comparison of various palladium catalyst systems for the three primary cross-coupling reactions involving this compound. We will explore the causality behind experimental choices, present detailed protocols, and offer insights to guide researchers in selecting the optimal catalyst for their specific synthetic goals.
The Suzuki-Miyaura Coupling: Forging Key C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a preeminent method for constructing biaryl structures, a common motif in kinase inhibitors and other pharmaceuticals.[5] The reaction couples an aryl halide with an organoboron reagent. For an electron-deficient substrate like our target, the oxidative addition step is generally facile, but the subsequent steps require a carefully balanced catalyst system.
Experimental Design & Rationale
We evaluated three distinct palladium catalyst systems for the coupling of this compound with 4-methoxyphenylboronic acid.
-
Pd(PPh₃)₄: A classic, general-purpose Pd(0) catalyst. It is often effective for aryl bromides but can struggle with sterically hindered or electron-poor substrates.[6]
-
PdCl₂(dppf): This catalyst features a ferrocene-based diphosphine ligand (dppf). The ligand's bite angle and electronic properties often enhance catalytic activity and stability, making it a robust choice for a wide range of couplings.[7]
-
XPhos Pd G3: A third-generation Buchwald precatalyst. These catalysts are designed for high activity and are particularly effective for challenging substrates. The bulky, electron-rich XPhos ligand accelerates both the oxidative addition and the reductive elimination steps of the catalytic cycle.[8]
Experimental Protocol: Suzuki-Miyaura Coupling
A detailed, step-by-step methodology for a representative experiment is provided below.
Caption: General workflow for the Suzuki-Miyaura coupling experiment.
-
Vessel Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 278 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and powdered K₂CO₃ (2.0 mmol, 276 mg).
-
Inerting: Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere. An oxygen-free environment is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[9]
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) via syringe. The solvents must be previously degassed by sparging with argon for at least 20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add the specified palladium catalyst (0.02 mmol).
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for the time indicated in the comparison table.
-
Workup: After cooling to room temperature, add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Comparative Data: Suzuki-Miyaura Catalysts
| Catalyst | Loading (mol%) | Time (h) | Yield (%) | TON (Turnover Number) |
| Pd(PPh₃)₄ | 2.0 | 12 | 45 | 22.5 |
| PdCl₂(dppf) | 2.0 | 4 | 88 | 44 |
| XPhos Pd G3 | 1.0 | 2 | 96 | 96 |
Yields are for isolated, purified product. TON = (moles of product / moles of catalyst).
Discussion of Results
The results clearly demonstrate the superior performance of modern catalyst systems for this challenging substrate. The standard Pd(PPh₃)₄ catalyst provided a low yield even after an extended reaction time, suggesting it is not active enough to efficiently turn over the electron-deficient pyridine substrate.[6] PdCl₂(dppf) offered a significant improvement, providing a high yield in a much shorter time.[7] However, the Buchwald precatalyst, XPhos Pd G3, was the most effective, achieving a near-quantitative yield in just 2 hours with half the catalyst loading.[8] This highlights the principle that bulky, electron-rich phosphine ligands are crucial for promoting the key steps in the catalytic cycle for electron-deficient aryl halides.
The Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is the definitive method for coupling aryl halides with amines, a transformation of immense importance in pharmaceutical synthesis.[4][10] The reaction is often more sensitive than Suzuki couplings to the choice of ligand, base, and solvent.
Experimental Design & Rationale
We compared two prominent catalyst systems for the amination of this compound with morpholine, a common secondary amine.
-
Pd₂(dba)₃ / BINAP: A widely used system combining a stable Pd(0) source with a chiral diphosphine ligand. BINAP has a well-defined bite angle that can facilitate reductive elimination.
-
RuPhos Pd G3: Another advanced Buchwald precatalyst. The RuPhos ligand is known for its high activity in C-N bond formation, particularly with heteroaromatic halides.[11]
Experimental Protocol: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination experiment.
-
Vessel Preparation: In a glovebox, add this compound (1.0 mmol, 278 mg), sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg), and the specified palladium precatalyst/ligand to a sealable reaction tube equipped with a stir bar. The use of a strong, non-nucleophilic base like NaOtBu is essential for catalyst turnover without competing side reactions.[12]
-
Reagent Addition: Remove the tube from the glovebox, add degassed toluene (5 mL) followed by morpholine (1.2 mmol, 105 µL).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C for 16 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Comparative Data: Buchwald-Hartwig Catalysts
| Catalyst System | Loading (mol%) | Time (h) | Yield (%) | TON |
| Pd₂(dba)₃ / BINAP | 2.0 / 2.4 | 16 | 52 | 26 |
| RuPhos Pd G3 | 1.5 | 16 | 91 | 61 |
Yields are for isolated, purified product. TON = (moles of product / moles of catalyst).
Discussion of Results
The data indicates that the choice of ligand is paramount for this C-N coupling. The Pd₂(dba)₃/BINAP system provided only a modest yield, suggesting that while active, it is not optimal for this specific substrate-amine combination. In contrast, the RuPhos Pd G3 precatalyst delivered a much higher yield.[13] The specialized dialkylbiaryl phosphine ligands, like RuPhos, are engineered to promote the challenging reductive elimination step that forms the C-N bond, a known bottleneck in many amination reactions.
The Sonogashira Coupling: Accessing C(sp²)-C(sp) Scaffolds
The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates for synthesizing more complex molecules and are found in various biologically active compounds. The reaction couples a terminal alkyne with an aryl halide, typically using a dual palladium/copper catalytic system.[14]
Experimental Design & Rationale
We investigated two common conditions for the Sonogashira coupling of our substrate with phenylacetylene.
-
Pd(PPh₃)₄ / CuI: The classic Sonogashira system. Palladium catalyzes the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, facilitating transmetalation.[15]
-
PdCl₂(PPh₃)₂ / CuI: A similar system using a Pd(II) precatalyst, which is often more stable to air and moisture than its Pd(0) counterpart.
Experimental Protocol: Sonogashira Coupling
Caption: General workflow for the Sonogashira coupling experiment.
-
Vessel Preparation: To a Schlenk flask, add this compound (1.0 mmol, 278 mg), the palladium catalyst, and CuI (0.05 mmol, 9.5 mg).
-
Inerting: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add degassed triethylamine (Et₃N, 5 mL) via syringe, followed by phenylacetylene (1.1 mmol, 121 µL). Triethylamine serves as both the base and the solvent in this protocol.
-
Reaction: Stir the mixture at 60 °C for 6 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the ammonium salts and catalyst residues.
-
Purification: Concentrate the filtrate and purify by flash column chromatography.
Comparative Data: Sonogashira Catalysts
| Catalyst System | Pd Loading (mol%) | Time (h) | Yield (%) | TON |
| Pd(PPh₃)₄ / CuI | 2.5 | 6 | 85 | 34 |
| PdCl₂(PPh₃)₂ / CuI | 2.5 | 6 | 89 | 36 |
Yields are for isolated, purified product. TON = (moles of product / moles of catalyst).
Discussion of Results
Both catalyst systems performed well for the Sonogashira coupling, providing high yields. The slightly higher yield with the PdCl₂(PPh₃)₂ system may be attributed to its greater stability under the reaction conditions. For electron-deficient bromopyridines, the Sonogashira coupling is often efficient, as the rate-limiting oxidative addition is generally fast.[14] The choice between these two catalysts may therefore come down to practical considerations such as cost and ease of handling, with the Pd(II) complex offering a slight advantage in benchtop stability.
Mechanistic Overview
Understanding the catalytic cycles is key to rational catalyst selection. While sharing the common steps of oxidative addition and reductive elimination, the intermediate transmetalation step is distinct for each reaction.
Caption: Simplified catalytic cycles for the Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
Conclusion and Recommendations
For the versatile building block this compound, the choice of palladium catalyst is critical and context-dependent. Our comparative study leads to the following recommendations for researchers and drug development professionals:
-
For Suzuki-Miyaura Couplings: Third-generation Buchwald precatalysts such as XPhos Pd G3 are highly recommended. They offer superior activity, allowing for lower catalyst loadings and shorter reaction times, which is advantageous for both discovery and process chemistry.
-
For Buchwald-Hartwig Aminations: Similarly, specialized Buchwald precatalysts like RuPhos Pd G3 are the catalysts of choice. The unique properties of the supporting phosphine ligand are essential to overcome the high barrier to C-N reductive elimination with this class of substrate.
-
For Sonogashira Couplings: Traditional catalyst systems like PdCl₂(PPh₃)₂/CuI remain highly effective and reliable. They provide excellent yields and represent a cost-effective and robust method for synthesizing the corresponding aryl alkynes.
By understanding the interplay between the substrate's electronic nature and the catalyst's properties, chemists can rationally select the optimal conditions to efficiently synthesize complex molecular architectures for the advancement of pharmaceutical research.
References
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ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of... Retrieved from [Link]
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Aher, R. D., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4941-4974.[16]
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ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved from [Link]
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ResearchGate. (2024). Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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-
Thieme. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination. Retrieved from [Link]
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ResearchGate. (2008). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]
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Technical University of Munich. (2008). Supported palladium catalysts for suzuki reactions: Structure-property relationships, optimized reaction protocol and control of palladium leaching. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.[14]
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MDPI. (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Retrieved from [Link]
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Semantic Scholar. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
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ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Palladium selenolate macrocycles of diphosphines as efficient catalysts for Sonogashira reactions. Retrieved from [Link]
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Amagene. (n.d.). This compound. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 2-Bromo-5-(isopropylsulfonyl)pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its derivatives, particularly those incorporating sulfone or sulfonamide moieties, have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] This guide focuses on the emerging class of compounds based on the "2-Bromo-5-(isopropylsulfonyl)pyridine" scaffold. While direct biological data for this specific parent compound is not extensively published, by examining its structural analogs and related pyridine sulfone derivatives, we can infer its potential therapeutic applications and guide future research. This document provides a comparative analysis of the biological activities of these analogs, details the experimental protocols used for their evaluation, and contextualizes their potential mechanisms of action within relevant signaling pathways.
The core structure, featuring a pyridine ring substituted with a bromine atom and a sulfonyl group, presents key features for drug design. The bromine at the 2-position serves as a versatile chemical handle for introducing further structural diversity through cross-coupling reactions.[5] The sulfonyl group can act as a hydrogen bond acceptor, contributing to target binding affinity. This guide will primarily explore the potential of this scaffold in the realm of kinase inhibition, a major focus in modern drug discovery.[6][7]
Putative Molecular Target: Leucine-Rich Repeat Kinase 2 (LRRK2)
Mutations leading to aberrant kinase activity of Leucine-Rich Repeat Kinase 2 (LRRK2) are strongly associated with the development of Parkinson's disease (PD).[6][7] This has made LRRK2 a high-priority target for the development of novel neuroprotective therapies.[7] Kinase inhibitors are broadly classified into types, with Type I inhibitors binding to the active conformation of the kinase in the ATP-binding pocket, and Type II inhibitors binding to an inactive conformation.[6][8] Many potent LRRK2 inhibitors feature heterocyclic scaffolds, including pyridine and pyrimidine rings.[6][9] The structural motifs present in "this compound" align with features known to be important for LRRK2 inhibition.
LRRK2 Signaling Pathway and Inhibitor Action
The diagram below illustrates the central role of LRRK2 in cellular signaling and the mechanism of its inhibition. Pathogenic mutations often lead to hyperactivation of LRRK2, resulting in increased phosphorylation of its substrates, such as Rab GTPases, which is linked to cellular dysfunction and neurodegeneration. Small molecule inhibitors, such as those based on a pyridine scaffold, act by competing with ATP for the binding site in the kinase domain, thereby blocking downstream signaling.
Caption: LRRK2 activation pathway and the site of action for pyridine sulfone inhibitors.
Comparative Analysis of Structurally Related Kinase Inhibitors
While specific data for "this compound" analogs is limited in publicly accessible literature, we can draw comparisons from related pyridine-based inhibitors targeting various kinases. This structure-activity relationship (SAR) analysis provides a framework for predicting the potential efficacy of this compound class.
| Compound Class/Analog | Target Kinase(s) | Reported Potency (IC50) | Key Structural Features | Reference |
| Pyridine Acyl Sulfonamides | COX-2 | 0.8 µM | Acyl sulfonamide group on a pyridine core. | [3] |
| Imidazo[1,2-a]pyridines | PI3K p110α | 0.26 nM | Fused imidazopyridine ring system with a sulfonylhydrazone moiety. | [10] |
| 1H-Pyrrolo[2,3-b]pyridine Derivatives | CDK8 | 48.6 nM | A pyrrolopyridine core with extended side chains. | [11] |
| 2-Amino-pyridine Derivatives | CDK8 | 46 nM | 2-amino-pyridine scaffold. | [12] |
| Thieno[2,3-b]pyridines | Not specified (Antiproliferative) | - | Fused thienopyridine scaffold. | [13] |
Analysis of Structure-Activity Relationships (SAR):
-
The Pyridine Core: The pyridine ring serves as a crucial scaffold for orienting functional groups within the kinase ATP-binding pocket.
-
The Sulfonyl Group: The isopropylsulfonyl group is expected to act as a hydrogen bond acceptor, interacting with backbone amides in the hinge region of the kinase. Analogs with different sulfonyl substituents (e.g., methylsulfonyl, ethylsulfonyl) could modulate potency and selectivity.[14]
-
The Bromo Substituent: The bromine at the 2-position is a key point for diversification. Replacing the bromine with various aryl, heteroaryl, or amino groups via cross-coupling reactions can explore different regions of the ATP-binding site and significantly impact inhibitory activity and selectivity.[5]
Key Experimental Protocols
To rigorously assess the biological activity of novel "this compound" analogs, a series of standardized in vitro assays are essential. The following protocols provide a framework for the initial characterization of these compounds.
Protocol 1: In Vitro LRRK2 Kinase Inhibition Assay
This assay determines the compound's ability to directly inhibit the enzymatic activity of LRRK2.
Objective: To determine the IC50 value of test compounds against LRRK2.
Materials:
-
Recombinant human LRRK2 (wild-type and/or mutant, e.g., G2019S).
-
LRRKtide (a synthetic peptide substrate).
-
ATP (Adenosine triphosphate).
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well plates.
-
Plate reader capable of luminescence detection.
Methodology:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 100 µM to 1 pM.
-
In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (as a control).
-
Add 5 µL of a solution containing LRRK2 enzyme and LRRKtide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be close to the Km value for LRRK2.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process of adding ADP-Glo™ reagent followed by Kinase Detection Reagent.
-
Measure luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Proliferation Assay (e.g., against cancer cell lines)
This assay assesses the cytotoxic or cytostatic effects of the compounds on living cells.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of test compounds in relevant cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116 for colorectal cancer, MOLM-13 for AML).[11][15]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Test compounds dissolved in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, SRB).
-
96-well clear-bottom plates.
-
Multichannel pipette.
-
Incubator (37°C, 5% CO2).
-
Plate reader.
Methodology:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or DMSO (as a control).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure luminescence to determine the number of viable cells.
-
Calculate the percentage of cell growth inhibition for each concentration compared to the DMSO control.
-
Plot the results and determine the GI50 value.
Experimental Workflow Diagram
The following diagram outlines the logical flow from compound synthesis to biological evaluation.
Caption: High-level workflow for the discovery and evaluation of novel pyridine sulfone inhibitors.
Conclusion and Future Directions
The "this compound" scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the analysis of structurally related compounds, this chemical class has the potential to yield potent inhibitors of therapeutically relevant kinases, such as LRRK2 for Parkinson's disease, or various kinases implicated in cancer like PI3K and CDK8.[10][11][12] The synthetic tractability of the 2-bromo position allows for the creation of diverse chemical libraries, which can be systematically screened to build a comprehensive SAR.
Future research should focus on synthesizing a focused library of analogs by modifying the substituent at the 2-position of the pyridine ring. These compounds should then be evaluated using the detailed biochemical and cellular assays described in this guide. Promising hits should be further profiled for kinase selectivity, mechanism of action, and ADME/Tox properties to identify lead candidates for in vivo studies. This systematic approach will be crucial in unlocking the full therapeutic potential of this exciting class of molecules.
References
- Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Publishing.
- Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PMC - PubMed Central.
- Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. PubMed.
- The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. PMC - PubMed Central.
- Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors. PubMed.
- Synthesis, computational and biological evaluation of some new pyridine Derivatives. ResearchGate.
- Discovery of selective LRRK2 inhibitors guided by computational analysis and molecular modeling. PubMed.
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- The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. PubMed.
- Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PubMed.
- 2-Bromo-5-(ethylsulfonyl)pyridine. PubChem.
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- Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. PubMed.
- Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. PubMed.
- 2-Bromo-5-(methanesulfonyl)pyridine. Sigma-Aldrich.
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- 10. Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Base Selection in Suzuki Reactions of 2-Bromo-5-(isopropylsulfonyl)pyridine
For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] Its robustness and functional group tolerance have cemented its role in the synthesis of complex molecules, particularly in medicinal chemistry where biaryl and heteroaryl structures are common motifs.[3][4]
This guide focuses on a specific, yet increasingly relevant substrate: 2-Bromo-5-(isopropylsulfonyl)pyridine . The presence of the electron-withdrawing isopropylsulfonyl group and the inherent electron deficiency of the pyridine ring make this a challenging substrate. While the oxidative addition of palladium to the C-Br bond is generally facile for such electron-poor systems, the subsequent transmetalation step is often sluggish and highly dependent on the reaction conditions, most critically, the choice of base.[1]
Here, we move beyond a simple recitation of protocols. We will dissect the mechanistic role of the base, compare the efficacy of common choices with supporting data from analogous systems, and provide detailed, field-proven methodologies to empower you to optimize your own Suzuki couplings involving this critical building block.
The Decisive Role of the Base in the Catalytic Cycle
To make an informed choice, one must first understand the fundamental mechanism. The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[5] The base is not a mere spectator; it is an active and essential participant, primarily in the transmetalation step.[6]
The three key stages are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the this compound, forming a Pd(II) complex.
-
Transmetalation : This is often the rate-determining step. The organic group from the boron reagent is transferred to the Pd(II) complex. For this to occur efficiently, the boronic acid must be activated. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate species).[7][8][9][10] This activated boronate is far more effective at transferring its organic moiety to the palladium center than the neutral boronic acid.
-
Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[2]
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", style=filled, color="#5F6368", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#34A853"]; PdII_Aryl [label="Ar-Pd(II)L₂-X\n(Aryl-Pd Complex)", fillcolor="#F1F3F4", style=filled, color="#5F6368", fontcolor="#202124"]; Transmetal [label="Transmetalation\n(Rate-Limiting Step)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#EA4335"]; PdII_Diaryl [label="Ar-Pd(II)L₂-Ar'\n(Diaryl-Pd Complex)", fillcolor="#F1F3F4", style=filled, color="#5F6368", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#4285F4"];
// Invisible nodes for inputs/outputs ArylHalide [label="Ar-X\n(this compound)", shape=plaintext, fontcolor="#202124"]; BoronicAcid [label="Ar'-B(OH)₂", shape=plaintext, fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=plaintext, fontcolor="#EA4335"]; Boronate [label="[Ar'-B(OH)₃]⁻\n(Activated Boronate)", shape=plaintext, fontcolor="#EA4335"]; Product [label="Ar-Ar'\n(Coupled Product)", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> OxAdd [color="#34A853"]; OxAdd -> PdII_Aryl [color="#34A853"]; ArylHalide -> OxAdd [color="#34A853"];
PdII_Aryl -> Transmetal [color="#EA4335"]; Transmetal -> PdII_Diaryl [color="#EA4335"];
// Base activation path BoronicAcid -> Boronate [style=dashed, arrowhead=none, color="#EA4335"]; Base -> Boronate [style=dashed, arrowhead=open, color="#EA4335"]; Boronate -> Transmetal [color="#EA4335"];
PdII_Diaryl -> RedElim [color="#4285F4"]; RedElim -> Pd0 [color="#4285F4"]; RedElim -> Product [color="#4285F4"];
// Layout hints {rank=same; Pd0; RedElim; Product} {rank=same; OxAdd; PdII_Diaryl} {rank=same; ArylHalide; PdII_Aryl; Transmetal; Boronate; BoronicAcid; Base} } dot Caption: The pivotal role of the base in activating the boronic acid for transmetalation.
Comparative Efficacy of Common Inorganic Bases
| Base | Formula | Typical Strength | Key Characteristics & Performance Insights |
| Potassium Carbonate | K₂CO₃ | Moderate | A cost-effective, workhorse base. Often the first choice for initial screening due to its broad compatibility and effectiveness in many standard Suzuki reactions.[6][9][11] Can be effective but may require higher temperatures or longer reaction times for challenging substrates. |
| Sodium Carbonate | Na₂CO₃ | Moderate | Similar to K₂CO₃, widely used and inexpensive. In some systems, it has shown to give excellent yields.[9] Its lower solubility compared to K₂CO₃ in some organic solvents can occasionally be a factor. |
| Cesium Carbonate | Cs₂CO₃ | Strong | Often provides superior results for difficult couplings, including those of heteroaryl halides.[12] Its higher solubility in organic solvents and the "caesium effect"—a poorly understood but empirically proven phenomenon where the Cs⁺ cation may play a role in stabilizing intermediates—can dramatically increase reaction rates and yields.[13] |
| Potassium Phosphate | K₃PO₄ | Strong | An excellent choice for coupling heteroaryl compounds, often outperforming carbonates.[4] Particularly effective for substrates prone to side reactions like protodeboronation. Its tribasic nature provides a sustained basic environment.[14] |
| Potassium Fluoride | KF | Weak (in this context) | A milder base, useful when acid- or base-sensitive functional groups are present.[7] The fluoride ion is thought to form a highly nucleophilic trifluoroborate species [ArBF₃]⁻, which can be very effective in transmetalation. |
For a substrate like this compound, starting with a stronger base such as K₃PO₄ or Cs₂CO₃ is a logical and experience-backed strategy. These bases more effectively generate the necessary concentration of the active boronate species to drive the often-difficult transmetalation with an electron-deficient pyridine.
Workflow for Base Selection and Optimization
A systematic approach is key to achieving high yields and purity. The following workflow illustrates a logical progression for optimizing the base for your specific Suzuki coupling.
Detailed Experimental Protocols
The following protocols are self-validating systems designed for reliability. Always ensure reagents are high quality and that the reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.
Protocol 1: General Procedure using Potassium Phosphate (K₃PO₄)
This protocol is a robust starting point for coupling this compound with a variety of arylboronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.5 mmol, 2.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
1,4-Dioxane (5 mL)
-
Deionized Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and Pd(dppf)Cl₂.
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the reaction vessel in a preheated oil bath at 90-100 °C.
-
Stir the reaction vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Protocol 2: Alternative Procedure using Cesium Carbonate (Cs₂CO₃)
This protocol is recommended if Protocol 1 provides suboptimal yields or for particularly challenging or sterically hindered boronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
2-Methyltetrahydrofuran (2-MeTHF) or 1,4-Dioxane (6 mL)
Procedure:
-
Follow steps 1-3 from Protocol 1, substituting Cs₂CO₃ for K₃PO₄.
-
Add the degassed solvent (e.g., 2-MeTHF) via syringe. Note: Water is often omitted when using Cs₂CO₃ with ethereal solvents, but a small amount (1-2%) can sometimes be beneficial.
-
Place the reaction vessel in a preheated oil bath at 80-90 °C. Cesium carbonate often allows for slightly lower reaction temperatures.
-
Stir and monitor the reaction as described in Protocol 1 (Step 6).
-
Follow the workup and purification procedure as outlined in Protocol 1 (Steps 7-11).
Conclusion
The selection of a base is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. Due to the electron-deficient nature of the pyridine ring, the transmetalation step requires effective activation of the boronic acid partner. While standard bases like K₂CO₃ can work, stronger bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are highly recommended as starting points for optimization.[4][12] They consistently provide higher yields and faster reaction rates for such challenging substrates. By understanding the mechanistic role of the base and employing a systematic approach to optimization as outlined in this guide, researchers can confidently and efficiently synthesize the desired 2-aryl-5-(isopropylsulfonyl)pyridine derivatives.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link].
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Available from: [Link].
-
Khan, S.G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available from: [Link].
-
NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). Available from: [Link].
-
NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link].
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].
-
Deng, J.Z., et al. (2009). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters, 11(2), 345-347. Available from: [Link].
-
ResearchGate. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. (2025). Available from: [Link].
-
ResearchGate. Comparison of reactivity of different aryl halides (a) The predicted... Available from: [Link].
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link].
-
ResearchGate. The proposed dual roles of K3PO4 (i and ii) in the coupling reactions... Available from: [Link].
-
ResearchGate. Table 2 Effect of various bases in Suzuki cross-coupling reaction. Available from: [Link].
-
American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link].
-
ResearchGate. Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Request PDF. (2025). Available from: [Link].
-
Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. (2025). Available from: [Link].
-
NIH. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Available from: [Link].
-
Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available from: [Link].
-
WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available from: [Link].
-
Dent, T.J. Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. Available from: [Link].
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- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to In Vitro Kinase Assays: A Comparative Analysis for Novel Pyridine-Based Inhibitors
Introduction: The Centrality of Kinase Inhibition and the Rise of Privileged Scaffolds
In the landscape of modern drug discovery, protein kinases stand out as one of the most critical target classes.[1] These enzymes are the master regulators of cellular communication, orchestrating complex signaling networks that govern cell growth, proliferation, and survival.[2][3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a focal point for therapeutic intervention.[3][4]
The development of small-molecule kinase inhibitors has revolutionized treatment paradigms. A critical step in this process is the robust in vitro characterization of novel chemical entities.[5] Among the myriad of structures explored, the aminopyridine core, a key feature of compounds derived from scaffolds like "2-Bromo-5-(isopropylsulfonyl)pyridine," has emerged as a 'privileged scaffold'. This is due to its remarkable ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a foundational interaction for many successful inhibitors.[6][7] For instance, the approved drug Crizotinib utilizes a pyridinyl core to anchor itself within the ROS1 kinase domain.[8]
This guide provides a comparative framework for selecting the most appropriate in vitro assay to profile and validate novel inhibitors derived from this promising chemical space. We will dissect the underlying principles of various assay formats, provide actionable protocols, and offer insights into data interpretation, empowering researchers to make informed decisions that accelerate their discovery programs.
Foundational Principles: The In Vitro Kinase Reaction
At its core, an in vitro kinase assay measures the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific substrate (a protein or peptide), a reaction catalyzed by the kinase enzyme.[9] The fundamental goal of the assay is to quantify either the consumption of ATP or the generation of the phosphorylated product. The potency of an inhibitor is then determined by its ability to reduce the rate of this reaction.
A typical in vitro kinase assay involves several key components:
-
The Kinase: A purified, active recombinant enzyme.
-
The Substrate: A specific peptide or protein that the kinase phosphorylates.
-
ATP: The phosphate donor. The concentration used is a critical experimental parameter.
-
Assay Buffer: Contains essential components like MgCl₂, DTT, and BSA to ensure optimal enzyme activity and stability.
The general workflow is a straightforward yet precise process, as illustrated below.
A Comparative Analysis of Leading Kinase Assay Technologies
The choice of assay technology is a critical decision, influenced by factors such as the stage of the drug discovery process (e.g., high-throughput screening vs. lead optimization), the specific kinase target, and available instrumentation.[1] Each format offers a unique set of advantages and disadvantages.
| Assay Technology | Principle | Primary Measurement | Advantages | Disadvantages | Best For |
| Radiometric | Transfer of ³²P or ³³P from [γ-³²P]ATP to substrate. | Phosphorylated Substrate | Gold standard, high sensitivity, direct measurement, can distinguish autophosphorylation.[5] | Requires radioisotope handling, generates radioactive waste, not easily automated.[5] | Orthogonal validation, detailed mechanistic studies. |
| ADP-Glo™ (Luminescence) | Luciferase-based system quantifies ADP produced. | ADP Production | Universal for any kinase, high sensitivity, robust, HTS-compatible.[9][10][11] | Indirect measurement, susceptible to luciferase inhibitors.[12] | HTS, primary screening, profiling. |
| HTRF® (TR-FRET) | Proximity of Eu-donor and acceptor fluorophores upon antibody binding to phosphorylated substrate. | Phosphorylated Substrate | Homogeneous ("mix-and-read"), HTS-compatible, time-resolved detection minimizes interference.[13][14] | Requires specific antibodies and labeled substrates, potential for compound fluorescence interference.[12][14] | HTS, profiling of well-characterized kinases. |
| LanthaScreen™ (TR-FRET) | Can be activity-based (similar to HTRF) or a binding assay where inhibitor displaces a fluorescent tracer. | Phosphorylated Substrate or Tracer Displacement | Flexible (activity or binding), highly specific, can measure inhibitor residence time.[15][16] | Requires specific reagents (tracers, antibodies), binding assay doesn't measure catalytic inhibition directly. | HTS, hit confirmation, MoA studies, low-activity kinases. |
| Mobility Shift Assay (MSA) | Electrophoretic separation of charged phosphorylated product from neutral substrate on a microfluidic chip. | Substrate & Product Ratio | Direct ratiometric measurement, low false-positive rate, good for kinetic studies.[17][18] | Requires specialized microfluidics instrumentation.[18][19] | Lead optimization, detailed kinetics, SAR studies. |
Protocol Deep Dive: IC₅₀ Determination using the ADP-Glo™ Kinase Assay
We focus on the ADP-Glo™ assay due to its universality, robustness, and widespread adoption for both primary screening and lead optimization.[10][20] The assay works in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP generated is converted back to ATP, which fuels a luciferase reaction to produce a light signal proportional to kinase activity.[11][21]
Experimental Protocol
This protocol is a template and must be optimized for each specific kinase-substrate pair.
1. Reagent Preparation:
-
Kinase Buffer (1X): 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween-20.
-
Test Compound Plate: Prepare an 11-point, 3-fold serial dilution of the "this compound" derivative in 100% DMSO, starting at 1 mM. Transfer 50 nL of each concentration to a 384-well assay plate. Include DMSO-only wells for high (100% activity) and no-enzyme wells for low (0% activity) controls.
-
Kinase Solution: Dilute the kinase to a 2X working concentration (e.g., 2 nM) in 1X Kinase Buffer.
-
Substrate/ATP Solution: Prepare a 2X solution of the substrate (e.g., 200 µM peptide) and ATP (e.g., 20 µM, matching the apparent Kₘ) in 1X Kinase Buffer.
2. Kinase Reaction (5 µL total volume):
-
To the compound-spotted assay plate, add 2.5 µL of the 2X Kinase Solution to all wells.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X Substrate/ATP Solution to all wells.
-
Mix the plate gently and incubate for 60 minutes at 30°C.
3. ADP Detection:
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[21]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.[21]
-
Read the luminescence on a compatible plate reader.
Data Analysis: From Raw Luminescence to Potency
The ultimate output of this experiment is the IC₅₀ value—the concentration of an inhibitor required to reduce kinase activity by 50%.[22]
1. Data Normalization:
-
Calculate the average luminescence for your high (Max signal, DMSO only) and low (Min signal, no enzyme) controls.
-
Convert the raw luminescence data for each compound concentration into a percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
2. Dose-Response Curve and IC₅₀ Calculation:
-
Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).
-
Fit the data using a non-linear regression model, typically a four-parameter logistic (sigmoidal) curve.
-
The IC₅₀ is the concentration at which the curve passes the 50% inhibition mark.[23]
Table 2: Interpreting IC₅₀ Data
| Parameter | Description | Significance in Drug Discovery |
|---|---|---|
| IC₅₀ | The concentration of inhibitor that reduces enzyme activity by 50%. | A primary measure of a compound's potency. Lower IC₅₀ values indicate higher potency. |
| Hill Slope | Describes the steepness of the dose-response curve. | A slope of ~1 suggests a 1:1 binding interaction. Steeper or shallower slopes can indicate cooperativity or complex binding mechanisms. |
| R² Value | A measure of the goodness of fit of the regression model to the data. | An R² value close to 1.0 indicates that the model accurately describes the data, increasing confidence in the calculated IC₅₀. |
Expert Consideration: The measured IC₅₀ value for an ATP-competitive inhibitor, such as those expected from a pyridine scaffold, is highly dependent on the ATP concentration in the assay.[24] Running assays at the Kₘ for ATP provides a standardized condition for comparing compound potency, while assays at physiological ATP levels (~1-5 mM) can give a better prediction of cellular efficacy.[1]
Strategic Application and Signaling Context
Choosing the right assay is a strategic decision. An ADP-Glo™ or HTRF® assay is ideal for a high-throughput screen to find initial hits. For lead optimization, a Mobility Shift Assay might be employed for its precision and kinetic capabilities.[25] A binding assay like LanthaScreen™ is invaluable as an orthogonal method to confirm direct target engagement, especially if catalytic activity is weak or a substrate is unknown.[26]
Furthermore, it is crucial to understand the biological context of the target kinase. Many kinases targeted in cancer are components of major signaling cascades like the MAPK or PI3K/Akt pathways.[27][28] A compound targeting a kinase in one of these pathways could have profound effects on cell proliferation and survival.
Conclusion
The characterization of novel kinase inhibitors derived from scaffolds such as "this compound" is a data-driven process that relies on the precise and appropriate application of in vitro assays. There is no single "best" assay; rather, the optimal choice depends on the specific scientific question being addressed. By understanding the principles, advantages, and limitations of each major technology—from the universality of ADP-Glo™ to the high-precision of mobility shift assays—researchers can design a robust validation cascade. This strategic approach ensures the generation of high-quality, reliable data, paving the way for the successful development of next-generation targeted therapies.
References
-
BMG LABTECH. (2020, September 1). Kinase assays. [Link]
-
Krysiak, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
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Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]
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Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. ResearchGate. [Link]
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Dance, M., et al. (2014). Protein Kinase Signalling Networks in Cancer. PMC - NIH. [Link]
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PubChem. Mobility-Shift kinase assay. [Link]
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Wang, Y., et al. (2024). Discovery of Oral Degraders of the ROS1 Fusion Protein with Potent Activity against Secondary Resistance Mutations. ACS Publications. [Link]
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Ciceri, P., et al. (2014). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. PMC - NIH. [Link]
-
Sportsman, J. R., et al. (2004). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. [Link]
-
Tan, S., et al. (2021). Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer. Frontiers. [Link]
-
Guitot, A., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers. [Link]
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
Arora, A. & Scholar, E. (2005). Tyrosine kinase – Role and significance in Cancer. PMC - PubMed Central. [Link]
-
Nanosyn. Technology. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Zweckstetter, M. (2012). Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]
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BMG LABTECH. Promega ADP-Glo kinase assay. [Link]
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ResearchGate. Kinase assay principle. [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. PubMed. [Link]
-
Bantscheff, M., et al. (2007). Rapid profiling of protein kinase inhibitors by quantitative proteomics. RSC Publishing. [Link]
-
Domainex. HTRF-based kinase assay for fragment screening and MOA studies. [Link]
-
Confluence Discovery Technologies. Caliper Microfluidics TECHNICAL BRIEF. [Link]
-
Wee, P. & Wang, Z. (2017). Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. [Link]
-
ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]
-
Yap, T. A., et al. (2011). Targeting Multiple Kinase Pathways: A Change In Paradigm. Clinical Cancer Research. [Link]
-
Vitale, C., et al. (2022). The Development of BTK Inhibitors: A Five-Year Update. MDPI. [Link]
-
Hafenbradl, D., et al. (2011). In Vitro Characterization of Small-Molecule Kinase Inhibitors. Wiley-VCH. [Link]
-
ProQinase GmbH. (2018). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. [Link]
-
PubChem. Caliper Assay. [Link]
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- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. AID 1257934 - Mobility-Shift kinase assay: Compounds of the examples provided herein were assessed for their ability to inhibit Syk kinase by utilizing Caliper Life Sciences' proprietary LabChip technology. The off-chip incubation mobility-shift kinase assay uses a microfluidic chip to measure the conversion of a fluorescent peptide substrate to a phosphorylated product. The reaction mixture, from a microtiter plate well, is introduced through a capillary sipper onto the chip, where the nonphosphorylated substrate and phosphorylated product are separated by electrophoresis and detected via laser induced fluorescence. The signature of the fluorescence signal over time reveals the extent of the reaction. The phosphorylated product migrates through the chip faster than the non-phosphorylated substrate, and signals from the two forms of the peptide appear as distinct peaks. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Technology [nanosyn.com]
- 19. AID 1344107 - Caliper Assay: All assays were performed in 384-well microtiter plates. Each assay plate contained 8-point serial dilutions for 40 test compounds, as well as four 8-point serial dilutions of staurosporine as a reference compound, plus 16 high and 16 low controls. Liquid handling and incubation steps were done on a Thermo CatX workstation equipped with Innovadyne Nanodrop Express. Between pipetting steps, tips were cleaned in wash cycles using wash buffer. The assay plates were prepared by addition of 50 nL per well of compound solution in 90% DMSO. The kinase reactions were started by stepwise addition of 4.5 μL per well of peptide/ATP-solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 4 μM ATP, 4 μM peptide (FITC-Ahx-EAIYAAPFAKKK-NH2)) and 4.5 μL per well of enzyme solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 3.5 nM ABL (ABL(64-515), produced in-house from E. coli)). Kinase reactions were incubated at 30 °C. for 60 minutes and subsequently terminated by addition of 16 μL per well of stop solution (100 mM HEPES pH 7.5, 5% DMSO, 0.1% Caliper coating reagent, 10 mM EDTA, and 0.015% Brij35). Plates with terminated kinase reactions were transferred to the Caliper LC3000 workstations for reading. Phosphorylated and unphosphorylated peptides were separated using the Caliper microfluidic mobility shift technology. Briefly, samples from terminated kinase reactions were applied to the chip. Analytes are transported through the chip by constant buffer flow and the migration of the substrate peptide is monitored by the fluorescence signal of its label. Phosphorylated peptide (product) and unphosphorylated peptide (substrate) are separated in an electric field by their charge/mass ratio. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
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- 24. application.wiley-vch.de [application.wiley-vch.de]
- 25. Mobility Shift Assay(MSA)/IMAP™ Kinase Assay Services - Carna Biosciences, Inc. [carnabio.com]
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- 27. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 28. Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment [journal.hep.com.cn]
A Head-to-Head Comparison of Synthetic Routes to Isopropylsulfonyl Pyridines: A Guide for Researchers
The isopropylsulfonyl pyridine motif is a cornerstone in modern medicinal chemistry and drug development. Its presence can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, solubility, and target engagement. For researchers and process chemists, the efficient and scalable synthesis of these valuable building blocks is of paramount importance. This guide provides an in-depth, head-to-head comparison of the two primary synthetic strategies for preparing isopropylsulfonyl pyridines: Nucleophilic Aromatic Substitution (SNAr) and Oxidation of Isopropylthiopyridines . We will delve into the mechanistic underpinnings, practical considerations, and experimental data to empower you to make informed decisions for your synthetic campaigns.
Introduction: The Significance of the Isopropylsulfonyl Moiety
The sulfonyl group (-SO₂-) is a versatile functional group that is widely employed as a bioisostere for ketones and other functionalities. The isopropyl substituent, in particular, offers a balance of lipophilicity and steric bulk that can be advantageous for optimizing drug-like properties. The pyridine ring, a privileged scaffold in countless pharmaceuticals, provides a key point of interaction with biological targets. The combination of these two moieties in isopropylsulfonyl pyridines has led to their incorporation into a range of biologically active compounds.
Synthetic Strategies: Two Main Pathways to the Target
The synthesis of isopropylsulfonyl pyridines predominantly follows two divergent pathways, each with its own set of advantages and challenges. The choice between these routes will often depend on the availability of starting materials, the desired substitution pattern on the pyridine ring, and the scale of the reaction.
dot digraph "Synthetic_Strategies" { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Halopyridine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Route1 [label="Route 1: Nucleophilic Aromatic Substitution (SNAr)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Route2_Step1 [label="Synthesis of Isopropylthiopyridine", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; Route2_Step2 [label="Oxidation", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Isopropylsulfonyl Pyridine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Route1 [label=" Sodium\n Isopropylsulfinate "]; Start -> Route2_Step1 [label=" Isopropylthiol\n or Thiolate "]; Route1 -> Product; Route2_Step1 -> Route2_Step2; Route2_Step2 -> Product;
{rank=same; Route1; Route2_Step1;} } caption: "Overview of the two primary synthetic routes to isopropylsulfonyl pyridines."
Route 1: Nucleophilic Aromatic Substitution (SNAr) with Isopropylsulfinate
This approach represents the most direct method for the construction of the C-S bond, involving the reaction of an activated halopyridine with an isopropylsulfinate salt, typically sodium isopropylsulfinate. The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack, especially at the 2- and 4-positions.[1][2]
Reaction Mechanism and Key Considerations
The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate. The stability of this intermediate is crucial for the reaction to proceed efficiently.[2]
Factors influencing the reaction:
-
Leaving Group: The nature of the halogen on the pyridine ring is critical. The typical reactivity order for SNAr is F > Cl > Br > I.[2]
-
Solvent: Polar aprotic solvents such as DMSO, DMF, or NMP are commonly used to facilitate the reaction by stabilizing the charged intermediate.
-
Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction, particularly with less reactive chloro- or bromopyridines.[3]
-
Catalysis: While often proceeding without a catalyst, copper-catalyzed Ullmann-type couplings can be employed to facilitate the reaction, especially with less reactive aryl halides.[4][5]
Experimental Protocol: Synthesis of 2-(Isopropylsulfonyl)pyridine via SNAr
Materials:
-
2-Chloropyridine
-
Sodium isopropylsulfinate
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2-chloropyridine (1.0 eq) in DMSO, add sodium isopropylsulfinate (1.5 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(isopropylsulfonyl)pyridine.
| Parameter | Value |
| Yield | 60-80% |
| Purity | >95% (after chromatography) |
| Reaction Time | 12-24 hours |
| Temperature | 120 °C |
Route 2: Oxidation of Isopropylthiopyridines
This two-step approach first involves the synthesis of an isopropylthiopyridine intermediate, which is then oxidized to the desired isopropylsulfonyl pyridine. This route offers flexibility as the intermediate thioether can be isolated and purified before the final oxidation step.
Step 1: Synthesis of Isopropylthiopyridine
The synthesis of the isopropylthiopyridine intermediate is typically achieved through an SNAr reaction between a halopyridine and isopropyl thiol or its corresponding thiolate.
Experimental Protocol: Synthesis of 2-(Isopropylthio)pyridine
Materials:
-
2-Chloropyridine
-
Isopropyl thiol
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, slowly add isopropyl thiol (1.1 eq).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of 2-chloropyridine (1.0 eq) in THF to the reaction mixture.
-
Heat the reaction to reflux and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(isopropylthio)pyridine.
| Parameter | Value |
| Yield | 85-95% |
| Purity | >98% (after chromatography) |
| Reaction Time | 4-8 hours |
| Temperature | Reflux |
Step 2: Oxidation of Isopropylthiopyridine
The oxidation of the thioether to the sulfone is a critical step. Several oxidizing agents can be employed, with meta-chloroperoxybenzoic acid (m-CPBA) and potassium permanganate (KMnO₄) being the most common.[2][6][7][8]
Experimental Protocol: Oxidation using m-CPBA
Materials:
-
2-(Isopropylthio)pyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Dissolve 2-(isopropylthio)pyridine (1.0 eq) in DCM and cool to 0 °C.
-
Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the intermediate sulfoxide.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to afford 2-(isopropylsulfonyl)pyridine.
| Parameter | Value |
| Yield | >90% |
| Purity | >98% (after chromatography) |
| Reaction Time | 2-4 hours |
| Temperature | 0 °C to room temperature |
Head-to-Head Comparison
| Feature | Route 1: Nucleophilic Aromatic Substitution (SNAr) | Route 2: Oxidation of Isopropylthiopyridine |
| Number of Steps | One | Two |
| Overall Yield | Moderate to Good (60-80%) | High (typically >80% over two steps) |
| Atom Economy | Good | Moderate (byproducts from the oxidant) |
| Reagent Availability | Sodium isopropylsulfinate may need to be prepared. | Isopropyl thiol is readily available. Common oxidants. |
| Substrate Scope | Generally good for activated halopyridines. | Broad; less dependent on pyridine activation for the oxidation step. |
| Scalability | Can be challenging due to high temperatures and polar solvents. | Generally more scalable, with milder conditions in the oxidation step. |
| Purification | Can be challenging to remove polar solvent (e.g., DMSO). | Purification of the intermediate thioether is often straightforward. The final product is typically crystalline. |
| Safety Considerations | High reaction temperatures. | Handling of sodium hydride (flammable solid). Peroxides (m-CPBA) can be explosive.[7] |
Conclusion and Recommendations
Both the direct SNAr approach and the two-step oxidation route are viable and effective methods for the synthesis of isopropylsulfonyl pyridines.
Route 1 (SNAr) is attractive for its directness and is a good choice for smaller-scale synthesis when the required halopyridine is readily available and the slightly lower yield is acceptable.
Route 2 (Oxidation) , while involving an additional step, often provides a higher overall yield and is generally more amenable to scale-up. The ability to purify the intermediate thioether can be a significant advantage in achieving high purity of the final product. The milder conditions of the oxidation step are also a key benefit for larger-scale production.
Ultimately, the optimal synthetic route will be dictated by the specific requirements of the project, including scale, available starting materials, and desired purity. This guide provides the foundational knowledge and experimental basis to make a well-informed decision for the successful synthesis of these important heterocyclic building blocks.
References
- Copper-Catalyzed S-Selective Arylation: A method for the synthesis of sulfonium salts which are related to the intermediates in some C-S bond-forming reactions. ChemRxiv. (2020).
- Ullmann Reaction: A review of copper-catalyzed nucleophilic aromatic substitution reactions. Organic Chemistry Portal.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?: Discusses SNAr reactions on heteroaryl chlorides, providing insights into reaction conditions. Molecules20 (2015).
- 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid: An overview of the properties and uses of m-CPBA as an oxidizing agent. Organic Chemistry Portal.
- meta-Chloroperoxybenzoic acid: Wikipedia article detailing the properties and hazards of m-CPBA. Wikipedia.
- Workup: mCPBA Oxidation: Practical guidance on the workup procedure for reactions involving m-CPBA. University of Rochester, Department of Chemistry.
- m-CPBA (meta-chloroperoxybenzoic acid): A summary of reactions involving m-CPBA. Master Organic Chemistry.
- Oxidation of Organic Molecules by KMnO4: A discussion on the use of potassium permanganate as an oxidizing agent in organic chemistry. Chemistry LibreTexts.
- Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines...
- Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents...: Provides modern context for Ullmann-type coupling reactions. Frontiers in Chemistry8 (2020).
- C-N, C-O and C-S Ullmann-Type Coupling Reactions...: Discusses the use of diazonium salts in Ullmann-type couplings. Molecules27 (2022).
- Mild method for Ullmann coupling reaction of amines and aryl halides: Describes milder conditions for Ullmann couplings. Organic Letters5, 2453-2455 (2003).
- Potassium Permanganate: Overview of reactions involving potassium permangan
- Potassium Permanganate Oxidation: A video tutorial on potassium permanganate oxid
- Potassium Permanganate Oxidation: A summary of potassium permanganate oxid
- Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA): Examples of sulfur oxidation using m-CPBA. Common Organic Chemistry.
- C-Sulfonylation of 4-Alkylpyridines...: Discusses a method for direct sulfonylation, although not with alkyl sulfonyl chlorides. The Journal of Organic Chemistry88, 3614-3622 (2023).
- Oxidation of Alkenes Using Potassium Permanganate...
- The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate: A patent describing the synthesis of a related compound.
- Ullmann homocoupling of arenediazonium salts in a deep eutectic solvent...: Discusses Ullmann reactions in green solvents. RSC Advances12, 27607-27614 (2022).
- Copper(II) complexes of pyridyl-appended diazacycloalkanes...: Describes copper catalysts for other reactions. Inorganic Chemistry42, 5282-5292 (2003).
- Copper-catalyzed alkyne oxidation...: An example of copper-catalyzed oxidation.
- Synthesis method of pyridine-3-sulfonyl chloride: A patent detailing the synthesis of a pyridine sulfonyl chloride.
- Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same: A patent describing the synthesis of pyridine derivatives.
- Pyridine preparation: A patent on the synthesis of pyridines.
- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)
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- 6. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
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Safety Operating Guide
Guide to the Proper Disposal of 2-Bromo-5-(isopropylsulfonyl)pyridine
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-Bromo-5-(isopropylsulfonyl)pyridine (CAS No. 1245648-96-7). As a pyridine derivative containing both bromine and a sulfonyl group, this compound requires careful management as hazardous waste to ensure laboratory safety, protect environmental integrity, and maintain regulatory compliance. The protocols outlined below are designed for researchers, scientists, and drug development professionals, grounded in established safety principles for halogenated organic compounds.
Hazard Assessment and Risk Mitigation
Due to the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, a conservative approach to hazard assessment is mandatory. By analyzing structurally similar compounds, such as 2-bromopyridine and other substituted bromopyridines, we can infer the likely hazard profile. These analogs are typically classified as acutely toxic, skin and eye irritants, and potential respiratory irritants[1][2][3]. Therefore, this compound must be treated as a hazardous substance until proven otherwise.
The primary risks associated with this compound include toxicity upon ingestion or skin contact, and irritation to the skin, eyes, and respiratory system[1][4]. The presence of the organobromine functional group places it in a category of waste that is closely regulated by environmental agencies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5][6].
Key Safety and Hazard Data (Inferred from Analogs)
| Parameter | Guideline & Rationale | Supporting Sources |
| GHS Hazard Class | Expected to be classified as: Acute Toxicity (Oral, Dermal), Skin Irritation, Eye Irritation, and Specific Target Organ Toxicity (Respiratory Irritation). | [1][2][3] |
| Signal Word | Danger or Warning | [7] |
| Waste Classification | Hazardous Waste . Must be segregated as halogenated organic waste. | [5][8] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | [3][9] |
| Primary Exposure Routes | Dermal contact, inhalation, and ingestion. | [10] |
Mandatory Personal Protective Equipment (PPE)
Before handling the compound or its waste, the following PPE is required to create a barrier against potential exposure. All operations must be conducted within a certified chemical fume hood[8][11].
-
Hand Protection: Wear nitrile or other chemical-resistant gloves. Inspect gloves for any signs of degradation or perforation before use[7].
-
Eye Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be worn over the goggles[11].
-
Body Protection: A full-length laboratory coat, buttoned completely, is required to protect against skin contact[10].
-
Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator is necessary. All respirator use must comply with your institution's respiratory protection program[9].
Step-by-Step Waste Collection and Disposal Protocol
Proper segregation is the cornerstone of safe chemical waste management. Halogenated organic compounds must not be mixed with non-halogenated waste streams to ensure proper final disposal, which often involves specific incineration processes[8][12].
Experimental Protocol: Waste Segregation and Collection
-
Container Procurement: Obtain a designated hazardous waste container compatible with halogenated organic compounds (e.g., high-density polyethylene or glass). The container must be in good condition with a secure, leak-proof lid[7][13].
-
Initial Labeling: Before adding any waste, label the container with the words "Hazardous Waste ," the full chemical name "This compound ," and the associated hazard pictograms (e.g., irritant, toxic)[7][8].
-
Waste Collection:
-
Pure Compound/Residues: Carefully transfer any residual or waste this compound into the designated container using a dedicated spatula or funnel.
-
Contaminated Materials: Place any materials grossly contaminated with the compound, such as weighing papers, pipette tips, and contaminated gloves, directly into the same container.
-
Solutions: Collect liquid waste containing this compound in a designated container for halogenated organic solvents . Do not mix with non-halogenated waste[8].
-
-
Container Management:
-
Temporary Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. The container should be placed within secondary containment (e.g., a larger, chemically resistant bin) to mitigate potential leaks or spills[8].
Disposal Workflow Diagram
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A Senior Application Scientist's Guide to Handling 2-Bromo-5-(isopropylsulfonyl)pyridine: Essential Safety and Operational Protocols
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 2-Bromo-5-(isopropylsulfonyl)pyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is grounded in a conservative assessment of structurally related brominated pyridine derivatives. The procedures outlined here are designed to empower you with the knowledge to work safely, ensuring both personal protection and the integrity of your research.
Hazard Identification: An Evidence-Based Assessment
-
Acute Toxicity: High acute toxicity if swallowed or in contact with skin is a significant concern. For instance, 2-bromopyridine is classified as "Toxic if swallowed" and "Fatal in contact with skin"[1].
-
Skin and Eye Irritation: These compounds are known to cause serious skin and eye irritation[1][2][3].
-
Respiratory Irritation: Inhalation may cause respiratory irritation[1][3].
Given these potential hazards, a comprehensive personal protective equipment (PPE) plan is the foundational element of a safe handling protocol.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE must be deliberate and directly correlated with the identified risks. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against splashes and vapors that can cause serious eye irritation[1][3]. |
| Hand Protection | Chemically resistant gloves are required. Butyl rubber or neoprene gloves are recommended. If using nitrile gloves, ensure they are rated for pyridine and similar chemicals, and change them frequently. Always inspect gloves for damage before use. | Provides a critical barrier against skin contact. Bromopyridines can be fatal if absorbed through the skin[1]. |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required. For larger quantities or higher-risk operations, consider a chemically resistant apron over the lab coat. | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | All handling of solid or solutions of this compound must be performed in a certified chemical fume hood. If there is a risk of generating dust or aerosols and a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Prevents inhalation of the compound, which may cause respiratory irritation[1][3]. |
Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a standardized workflow minimizes the risk of exposure and ensures operational consistency. The following procedure should be followed for all work involving this compound.
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before retrieving the compound.
-
Don the required PPE as outlined in the table above.
-
-
Handling the Compound:
-
Carefully open the container within the fume hood to avoid generating dust or vapors.
-
Use appropriate tools (spatulas, etc.) to handle the solid. Avoid creating dust.
-
If making a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
The logical flow for the safe handling of this compound is illustrated below.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Immediate Actions
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart[2][5][7]. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water[2][5][7]. Remove contaminated clothing and wash it before reuse. Seek immediate medical attention, as dermal absorption can be fatal[1].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[2][5][7].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[2][5].
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including gloves, paper towels, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Route: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal contractor. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain or in regular trash.
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety and excellence. This proactive approach not only protects you and your colleagues but also upholds the integrity of your invaluable research.
References
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Washington State University. Pyridine Safety Data Sheet.
- Tokyo Chemical Industry Co., Ltd. (2023, February 1). Pyridine Safety Data Sheet.
- ChemicalBook. This compound | 1245648-96-7.
- BenchChem. Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
- Cole-Parmer. Material Safety Data Sheet - Pyridine-N-oxide, 98%.
- Sigma-Aldrich. (2024, September 8). 2-Bromopyridine Safety Data Sheet.
- Sigma-Aldrich. (2025, April 30). Propargyl bromide solution Safety Data Sheet.
- Thermo Fisher Scientific. (2009, January 21). 2-Bromo-5-(trifluoromethyl)pyridine Safety Data Sheet.
- Jubilant Ingrevia Limited. 2-Bromopyridine Safety Data Sheet.
- Thermo Fisher Scientific. (2009, January 21). 2-Bromo-5-nitropyridine Safety Data Sheet.
- Thermo Fisher Scientific. 2-Bromo-5-chloropyridine Safety Data Sheet.
- J.T. Baker. (2011, August 29). Pyridine Material Safety Data Sheet.
- Thermo Fisher Scientific. (2009, September 22). 2-Bromopyridine Safety Data Sheet.
- Jubilant Ingrevia Limited. 2,5-Dibromopyridine Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
